Omadacycline mesylate
Descripción
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N4O7.CH4O3S/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34;1-5(2,3)4/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39);1H3,(H,2,3,4)/t13-,16-,21-,29-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTZQVQPPVIFKG-XGLFQKEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CNCC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44N4O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Discovery and synthesis of omadacycline as a minocycline derivative
An In-depth Technical Guide to the Discovery and Synthesis of Omadacycline
Introduction
Omadacycline (marketed as Nuzyra®) is a first-in-class aminomethylcycline, a novel subclass of tetracycline antibiotics.[1] Developed by Paratek Pharmaceuticals, it represents a significant advancement in the fight against antibiotic resistance.[2][3] This semisynthetic derivative of minocycline was specifically engineered to overcome the two most prevalent mechanisms of tetracycline resistance: ribosomal protection and active efflux pumps.[4] Approved by the U.S. Food and Drug Administration (FDA) in 2018, omadacycline is indicated for the treatment of community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI).[1][2] This guide provides a detailed overview of the discovery, synthesis, mechanism of action, and key experimental data that defined omadacycline as a potent, broad-spectrum therapeutic agent.
Discovery Rationale: Overcoming Tetracycline Resistance
The widespread use of tetracyclines since the 1950s led to the emergence of significant bacterial resistance, diminishing their clinical utility.[3][5] This resistance is primarily mediated by two mechanisms:
-
Efflux Pumps: Bacterial proteins, such as Tet(K) and Tet(L), actively transport tetracycline molecules out of the cell, preventing them from reaching their ribosomal target.[6][7]
-
Ribosomal Protection: GTP-dependent proteins, like Tet(M) and Tet(O), bind to the ribosome and induce a conformational change that dislodges the bound tetracycline, allowing protein synthesis to resume.[5][8]
The discovery of tigecycline, a C-9 substituted glycylcycline derivative of minocycline, demonstrated that modifications at this position could circumvent these resistance mechanisms.[2][6] This success prompted researchers to explore other C-9 modifications, leading to the synthesis of a novel series of C-9 substituted minocycline derivatives known as the aminomethylcyclines (AMCs).[6] The primary goal was to identify a compound with potent activity against both tetracycline-susceptible and resistant Gram-positive and Gram-negative pathogens.[6][9]
Chemical Synthesis of Omadacycline
Omadacycline is created through a semi-synthetic process starting from minocycline.[2] The key step involves the introduction of an aminomethyl side chain at the C-9 position of the tetracycline's D-ring.[4][10]
The synthesis pathway begins with the condensation of minocycline with N-(hydroxymethyl)phthalimide in the presence of a strong acid like triflic acid.[10] This reaction yields a mixture of 9-phthalimidomethyl analogs. Subsequent treatment with methylamine removes the phthalimide protecting group, exposing a reactive primary amine at the C-9 position.[2][10] This intermediate, 9-aminomethylminocycline, is then reacted with pivaldehyde under catalytic hydrogenation conditions (reductive amination) to attach the neopentyl group, yielding the final product, omadacycline.[10]
References
- 1. Omadacycline - Wikipedia [en.wikipedia.org]
- 2. Omadacycline: A Newly Approved Antibacterial from the Class of Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugdeliverybusiness.com [drugdeliverybusiness.com]
- 4. Omadacycline: A Modernized Tetracycline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship of the Aminomethylcyclines and the Discovery of Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Structure-activity relationship of the aminomethylcyclines and the discovery of omadacycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of Action of the Novel Aminomethylcycline Antibiotic Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Omadacycline: a protein synthesis inhibitor_Chemicalbook [chemicalbook.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Omadacycline Mesylate
Introduction
Omadacycline is a first-in-class aminomethylcycline, a novel subclass of tetracycline antibiotics.[1][2] It is a semisynthetic derivative of minocycline, developed to overcome the two primary mechanisms of tetracycline resistance: efflux pumps and ribosomal protection.[3][4] Marketed under the brand name Nuzyra®, omadacycline has been approved by the U.S. Food and Drug Administration (FDA) for the treatment of community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI).[1][4] This document provides a comprehensive technical overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound.
Chemical Structure and Physicochemical Properties
Omadacycline is a tetracycline derivative with key chemical modifications at the C7 and C9 positions of the tetracycline ring, which are crucial for its broad-spectrum activity and ability to evade resistance.[3] The mesylate salt form enhances its formulation properties.
Chemical Name: (4S,4aS,5aR,12aS)-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-9-((neopentylamino)methyl)-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide methanesulfonate[5]
Synonyms: PTK-0796, Amadacycline[1][5]
Physicochemical Data
The following table summarizes the key physicochemical properties of omadacycline.
| Property | Value | Source |
| Molecular Formula (Mesylate) | C30H44N4O10S | [6] |
| Molecular Weight (Mesylate) | 652.76 g/mol | [6] |
| Molecular Formula (Free Base) | C29H40N4O7 | [7] |
| Molecular Weight (Free Base) | 556.66 g/mol | [7] |
| Water Solubility (Predicted) | 0.213 mg/mL | [7][8] |
| pKa (Strongest Acidic) | 2.87 | [7][8] |
| pKa (Strongest Basic) | 10.54 | [7][8] |
| BCS Classification | Class III (High Solubility, Low Permeability) | [9] |
Mechanism of Action
Similar to other tetracyclines, omadacycline's primary mechanism of action is the inhibition of bacterial protein synthesis.[1][10] It binds with high specificity to the 30S ribosomal subunit, effectively blocking the docking of aminoacyl-tRNA at the ribosomal "A" site.[2][11] This prevents the incorporation of new amino acids into the nascent peptide chain, thereby halting protein elongation.[11] While generally considered bacteriostatic, omadacycline has demonstrated bactericidal activity against certain pathogens like Streptococcus pneumoniae and Haemophilus influenzae.[6][11]
A key feature of omadacycline is its ability to overcome common tetracycline resistance mechanisms. Its structural modifications prevent recognition and binding by tetracycline-specific efflux pumps (e.g., Tet(K), Tet(L), Tet(B)) and ribosomal protection proteins (e.g., Tet(M), Tet(O)).[7][10]
Caption: Omadacycline inhibits protein synthesis by binding to the 30S ribosomal subunit.
Pharmacokinetics
Omadacycline is available in both intravenous (IV) and oral formulations, allowing for flexible dosing strategies.[12]
Pharmacokinetic Parameters
The table below summarizes key pharmacokinetic parameters for omadacycline in healthy adults.
| Parameter | Value | Route | Source |
| Absolute Bioavailability | 34.5% | Oral | [3][7] |
| Tmax (Time to Peak Concentration) | 2.5 hours | Oral | [7] |
| Volume of Distribution (Vss) | 190 L | IV | [3][7] |
| Plasma Protein Binding | ~21% (concentration-independent) | - | [3][13] |
| Elimination Half-Life | 16.2 hours | IV | [7] |
| Total Systemic Clearance | 11.24 L/h | IV | [7] |
| Primary Route of Excretion | Feces (81.1%), Urine (14.4%) | Oral | [7][13] |
Note: Oral administration should be in a fasted state. Dairy products, antacids, or multivitamins containing divalent or trivalent cations should be avoided for at least 4 hours after dosing.[3][13]
In Vitro and In Vivo Efficacy
Omadacycline demonstrates a broad spectrum of activity against Gram-positive, Gram-negative, anaerobic, and atypical bacteria, including many resistant strains.[2][4]
In Vitro Activity
The following table presents the minimum inhibitory concentrations (MIC) required to inhibit the growth of 90% of organisms (MIC₉₀) for selected pathogens.
| Pathogen | MIC₉₀ (μg/mL) | Source |
| Staphylococcus aureus (MRSA) | 1.0 | [2] |
| Streptococcus pneumoniae (Penicillin-Resistant) | 0.25 | [2] |
| Enterococcus faecalis (Vancomycin-Resistant) | 0.25 | [2] |
| Enterococcus faecium (Vancomycin-Resistant) | 0.25 | [4] |
| Haemophilus influenzae | 2.0 | [2] |
| Acinetobacter baumannii | 8.0 | [4] |
| Legionella pneumophila | 1.0 | [4] |
Clinical Efficacy
Phase 3 clinical trials have demonstrated the non-inferiority of omadacycline compared to standard-of-care antibiotics for its approved indications.
| Indication | Comparator | Primary Endpoint Met | Key Finding | Source |
| ABSSSI | Linezolid | Yes | 84.8% early clinical response vs. 85.5% for linezolid. | [14] |
| CABP | Moxifloxacin | Yes | 81.1% early clinical response vs. 82.7% for moxifloxacin. | [14] |
Experimental Protocols
This section details methodologies for key experiments cited in the evaluation of omadacycline.
Synthesis of Omadacycline
The synthesis of omadacycline typically starts from minocycline. A representative multi-kilogram scale synthesis involves several key steps.[11][15]
Protocol Outline:
-
Alkylation: Minocycline is reacted with N-(hydroxymethyl)phthalimide in the presence of a strong acid (e.g., triflic acid) to achieve alkylation at the C9 position.[11][15]
-
Deprotection: The resulting phthalimide-protected intermediate is treated with methylamine to deprotect the amine group, yielding 9-aminomethyl-minocycline.[11][15]
-
Reductive Amination: The aminomethyl intermediate is then reacted with trimethylacetaldehyde (pivaldehyde) under catalytic hydrogenation conditions. This step forms the final neopentylamino group at the C9 position.[11][15]
-
Purification and Salt Formation: The crude omadacycline freebase is purified, often via crystallization.[15] Finally, it is reacted with methanesulfonic acid to form the stable this compound salt.
Caption: Simplified synthetic pathway for this compound.
Neutropenic Mouse Pneumonia Model
This in vivo model is crucial for evaluating antibiotic efficacy in an immunocompromised host, allowing for the determination of key pharmacokinetic/pharmacodynamic (PK/PD) indices.[16]
Methodology:
-
Induction of Neutropenia: Mice are rendered neutropenic via intraperitoneal (IP) administration of cyclophosphamide. A typical regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.[16]
-
Bacterial Inoculation: A standardized inoculum of the target pathogen (e.g., S. pneumoniae, ~10⁷ CFU/mL) is prepared. Anesthetized mice are infected via intratracheal or intranasal instillation (typically 50 µL).[16]
-
Omadacycline Administration: Treatment is initiated post-infection (e.g., 2 hours). Omadacycline hydrochloride is formulated in a suitable vehicle and administered subcutaneously, often every 12 hours for a 24-hour period. Dose-ranging studies are common.[16]
-
Efficacy Assessment: At 24 hours post-treatment initiation, mice are euthanized. The lungs are aseptically removed, homogenized, and serially diluted. The dilutions are plated on appropriate agar to determine the bacterial load (CFU/lungs).[16]
-
PK/PD Analysis: The primary PK/PD parameter correlating with efficacy is the ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC₂₄/MIC).[16]
Caption: Experimental workflow for the neutropenic mouse pneumonia model.
Conclusion
This compound represents a significant advancement in the tetracycline class of antibiotics. Its unique chemical structure confers a broad spectrum of activity and, critically, allows it to overcome prevalent tetracycline resistance mechanisms. With both oral and intravenous formulations, predictable pharmacokinetics that do not require dose adjustments for renal or hepatic impairment, and proven clinical efficacy, omadacycline is a valuable therapeutic option for treating serious bacterial infections.[3][12] The data and protocols summarized herein provide a foundational guide for researchers and drug development professionals working with this important antimicrobial agent.
References
- 1. Omadacycline - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Omadacycline: A Review of the Clinical Pharmacokinetics and Pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Omadacycline: A Newly Approved Antibacterial from the Class of Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Mechanism of Action of the Novel Aminomethylcycline Antibiotic Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Omadacycline: a protein synthesis inhibitor_Chemicalbook [chemicalbook.com]
- 12. Omadacycline Oral Dosing and Pharmacokinetics in Community-Acquired Bacterial Pneumonia and Acute Bacterial Skin and Skin Structure Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Omadacycline trials show efficacy for pneumonia, skin infections | CIDRAP [cidrap.umn.edu]
- 15. patents.justia.com [patents.justia.com]
- 16. benchchem.com [benchchem.com]
Omadacycline's In Vitro Activity: A Technical Overview of its Spectrum Against Gram-Positive and Gram-Negative Bacteria
FOR IMMEDIATE RELEASE
[City, State] – Omadacycline, a novel aminomethylcycline antibiotic, demonstrates a broad spectrum of in vitro activity against a wide range of clinically significant Gram-positive and Gram-negative bacteria. This technical guide provides an in-depth analysis of its efficacy, detailing its mechanism of action, microbiological activity through extensive quantitative data, and the standardized methodologies used for its evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the field of antimicrobial research and development.
Omadacycline is a semisynthetic derivative of minocycline, designed to overcome common tetracycline resistance mechanisms.[1] It functions by inhibiting bacterial protein synthesis through binding to the 30S ribosomal subunit, thereby blocking the docking of aminoacyl-tRNA to the A-site of the ribosome.[2] This action effectively halts peptide chain elongation and inhibits bacterial growth.[2] A key feature of omadacycline is its ability to circumvent the two primary mechanisms of tetracycline resistance: efflux pumps and ribosomal protection.[1]
Mechanism of Action and Resistance
Omadacycline's primary target is the bacterial 70S ribosome, where it binds to the 30S subunit.[2] This interaction physically obstructs the binding of aminoacyl-tRNA, which is essential for the addition of amino acids to the growing polypeptide chain. Macromolecular synthesis studies have confirmed that omadacycline's principal effect is the potent inhibition of protein synthesis, exceeding that of tetracycline.[3]
Omadacycline's chemical structure allows it to be effective against bacteria that have developed resistance to older tetracyclines. It is not significantly affected by efflux pumps, which actively transport tetracyclines out of the bacterial cell, nor by ribosomal protection proteins that typically prevent tetracycline from binding to the ribosome.
Quantitative In Vitro Activity
The in vitro activity of omadacycline has been extensively evaluated against a global collection of bacterial isolates. The following tables summarize the minimum inhibitory concentration (MIC) values required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates. Data is presented for key Gram-positive and Gram-negative pathogens.
Table 1: In Vitro Activity of Omadacycline Against Gram-Positive Bacteria
| Organism | Resistance Phenotype | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Staphylococcus aureus | Methicillin-susceptible (MSSA) | 0.12 | 0.12 - 0.25 |
| Methicillin-resistant (MRSA) | 0.12 | 0.25 - 0.5 | |
| Tetracycline-resistant | 0.12 - 0.25 | 0.5 - 1 | |
| Coagulase-negative staphylococci | - | 0.12 | 0.5 |
| Streptococcus pneumoniae | Penicillin-susceptible | 0.06 | 0.06 - 0.12 |
| Penicillin-resistant | 0.06 | 0.12 | |
| Macrolide-resistant | 0.06 | 0.12 | |
| Tetracycline-resistant | 0.06 | 0.12 | |
| Viridans group streptococci | - | 0.06 | 0.12 |
| Beta-hemolytic streptococci | - | 0.06 - 0.12 | 0.12 - 0.25 |
| Enterococcus faecalis | Vancomycin-susceptible | 0.06 - 0.12 | 0.12 - 0.25 |
| Vancomycin-resistant (VRE) | 0.12 | 0.25 | |
| Enterococcus faecium | Vancomycin-susceptible | 0.06 | 0.12 |
| Vancomycin-resistant (VRE) | 0.06 | 0.12 |
Data compiled from multiple surveillance studies.[1][4][5][6][7][8][9][10][11][12][13][14]
Table 2: In Vitro Activity of Omadacycline Against Gram-Negative Bacteria
| Organism | Resistance Phenotype | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Escherichia coli | - | 0.5 - 1 | 2 - 4 |
| ESBL-producing | 1 - 4 | 4 - 8 | |
| Tetracycline-resistant | 1 | 4 | |
| Klebsiella pneumoniae | - | 1 - 2 | 8 |
| ESBL-producing | 2 - 8 | 8 - >32 | |
| Tetracycline-resistant | 4 | 16 | |
| Enterobacter cloacae | - | 1 - 2 | 4 |
| Citrobacter spp. | - | 1 | 4 |
| Haemophilus influenzae | β-lactamase negative | 0.5 | 1 |
| β-lactamase positive | 0.5 | 1 | |
| Moraxella catarrhalis | - | ≤0.12 - 0.25 | 0.25 |
| Acinetobacter baumannii | - | 4 | 8 |
Data compiled from multiple surveillance studies.[4][5][6][10][11][15][16][17]
Omadacycline generally demonstrates limited activity against Proteus, Providencia, and Morganella species.[6]
Experimental Protocols: Broth Microdilution for MIC Determination
The determination of omadacycline's MIC values is consistently performed using the broth microdilution method as detailed in the Clinical and Laboratory Standards Institute (CLSI) document M07, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically".[4][5][16]
Key Methodological Steps:
-
Preparation of Antimicrobial Agent: Omadacycline is prepared in a series of twofold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB). For fastidious organisms like Streptococcus pneumoniae, the broth is supplemented with lysed horse blood.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared. This involves growing the bacteria to a specific turbidity, equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Inoculation of Microdilution Trays: Standard 96-well microtiter plates containing the serially diluted omadacycline are inoculated with the prepared bacterial suspension.
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: Following incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of omadacycline that completely inhibits visible growth.
-
Quality Control: Concurrently, reference bacterial strains with known MIC values (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213) are tested to ensure the accuracy and reproducibility of the results.
Conclusion
Omadacycline exhibits potent in vitro activity against a broad array of Gram-positive and Gram-negative pathogens, including many multidrug-resistant strains. Its unique ability to overcome common tetracycline resistance mechanisms makes it a valuable agent in the antimicrobial landscape. The standardized methodologies for its evaluation ensure consistent and comparable data across different studies. This technical guide provides a comprehensive summary of its in vitro spectrum of activity, which, coupled with clinical data, will continue to inform its role in treating bacterial infections.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of Tetracycline Resistance by Ribosomal Protection Protein Tet(O) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dokumen.pub [dokumen.pub]
- 4. researchgate.net [researchgate.net]
- 5. protocols.io [protocols.io]
- 6. standards.globalspec.com [standards.globalspec.com]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tetracyclines: Mode of Action and Mechanism of Resistance • Microbe Online [microbeonline.com]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. ihma.com [ihma.com]
- 17. Broth microdilution - Wikipedia [en.wikipedia.org]
In vitro antibacterial activity of omadacycline against specific pathogens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omadacycline is a novel aminomethylcycline antibiotic, a semisynthetic derivative of minocycline, approved for the treatment of community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI).[1][2] Its structural modifications, particularly at the C-9 position, allow it to overcome common tetracycline resistance mechanisms, including efflux pumps and ribosomal protection.[1][2][3] This technical guide provides an in-depth overview of the in vitro antibacterial activity of omadacycline against key Gram-positive and Gram-negative pathogens, details the experimental protocols for its evaluation, and visualizes key pathways and workflows.
Mechanism of Action
Similar to other tetracyclines, omadacycline inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][4] This binding prevents the association of aminoacyl-tRNA with the ribosomal acceptor site, thereby inhibiting the elongation of the peptide chain during protein synthesis.[4] Omadacycline's unique chemical structure, however, allows it to bind to the bacterial ribosome with greater affinity than older tetracyclines and to be effective against bacteria that have developed resistance to them.[2][3] It demonstrates potent activity against strains expressing the two major forms of tetracycline resistance: ribosomal protection (e.g., tet(M)) and active efflux (e.g., tet(K)).[3][5][6]
Data Presentation: In Vitro Susceptibility
The in vitro potency of omadacycline has been extensively evaluated against a broad range of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, specifically the MIC₅₀ and MIC₉₀ values (the concentrations at which 50% and 90% of isolates are inhibited, respectively), for key pathogens.
Table 1: In Vitro Activity of Omadacycline against Staphylococcus aureus
| Isolate Phenotype | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Methicillin-Susceptible (MSSA) | 100 | 0.12 | 0.12 | [7] |
| Methicillin-Resistant (MRSA) | 299 | 0.12 | 0.5 | [8] |
| Methicillin-Resistant (MRSA) | 97 | 0.12 | 0.25 | [7] |
| All S. aureus | 689 | 0.12 | 0.25 | [8] |
| All S. aureus | Not Specified | Not Specified | 0.25 | [9] |
Table 2: In Vitro Activity of Omadacycline against Streptococcus pneumoniae
| Isolate Phenotype | Year of Collection | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| All S. pneumoniae | 2010 | Not Specified | 0.06 | 0.12 | [1] |
| All S. pneumoniae | 2014 | >1800 | Not Specified | 0.06 | [10][11] |
| All S. pneumoniae | 2016 | Not Specified | 0.06 | 0.12 | [1] |
| All S. pneumoniae | 2016-2018 | Not Specified | 0.06 | 0.12 | [12] |
| Penicillin-Resistant (PRSP) | Not Specified | Not Specified | Not Specified | 0.25 | [6] |
| Penicillin-Resistant (PRSP) | Not Specified | Not Specified | Not Specified | 0.06 | [7] |
Table 3: In Vitro Activity of Omadacycline against Escherichia coli
| Isolate Phenotype | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| All E. coli | Not Specified | 1 | 2 | [8] |
| All E. coli | Not Specified | 0.5 | 2 | [12] |
| ESBL-producing | 51 | 4 | 16 | [13] |
| Non-ESBL-producing | 51 | 2 | 4 | [13] |
| All Urinary Isolates | 102 | 4 | 8 | [14] |
Table 4: In Vitro Activity of Omadacycline against Klebsiella pneumoniae
| Isolate Phenotype | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| All K. pneumoniae | Not Specified | 2 | 4 | [15] |
| All K. pneumoniae | Not Specified | Not Specified | Not Specified | 88.5% inhibited at ≤4 µg/mL[12] |
| ESBL-producing | 51 | 8 | >32 | [13] |
| Non-ESBL-producing | 51 | 4 | 8 | [13] |
| Carbapenem-Resistant (KPC-producing) | 24 | 32 | 32 | [16][17] |
| Carbapenem-Resistant (Class B Metallo-β-lactamase) | 17 | 0.5 | 8 | [16][17] |
Experimental Protocols
The determination of omadacycline's in vitro activity is primarily conducted using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][18][19]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the key steps for determining the MIC of omadacycline against aerobic bacteria.
1. Preparation of Materials:
- Omadacycline Stock Solution: Prepare a stock solution of omadacycline powder in a suitable solvent (e.g., dimethyl sulfoxide) at a concentration of 1280 µg/mL.
- Bacterial Strains: Subculture the test isolates on appropriate agar plates (e.g., Tryptic Soy Agar with 5% sheep blood) and incubate for 18-24 hours at 35-37°C to ensure purity and viability.[20]
- Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria.[19][20] For fastidious organisms like Streptococcus pneumoniae, supplement the CAMHB with 2-5% laked horse blood.
- Microtiter Plates: Use sterile 96-well microtiter plates.
2. Inoculum Preparation:
- Select 3-5 well-isolated colonies of the same morphological type from the agar plate.
- Transfer the colonies to a tube containing saline or broth.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.
- Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Omadacycline Dilutions:
- Perform serial two-fold dilutions of the omadacycline stock solution in CAMHB directly in the 96-well plates to achieve a final concentration range (e.g., 0.008 to 16 µg/mL).
4. Inoculation and Incubation:
- Inoculate each well containing the omadacycline dilutions and a growth control well (no antibiotic) with the prepared bacterial inoculum. The final volume in each well should be 100 µL.
- Incubate the plates at 35 ± 2°C in ambient air for 16-20 hours for non-fastidious bacteria. For Streptococcus pneumoniae, incubate in 5% CO₂ for 20-24 hours.
5. MIC Determination:
- Following incubation, visually inspect the plates for bacterial growth (indicated by turbidity).
- The MIC is the lowest concentration of omadacycline that completely inhibits visible growth of the organism.
6. Quality Control:
- Concurrently test reference strains with known MIC values (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, S. pneumoniae ATCC 49619) to ensure the accuracy and reproducibility of the results.[8][21]
Experimental workflow for MIC determination. Conclusion
Omadacycline demonstrates potent in vitro activity against a wide range of clinically significant Gram-positive and Gram-negative pathogens, including many resistant phenotypes. Its ability to overcome common tetracycline resistance mechanisms makes it a valuable addition to the antibacterial armamentarium. The standardized broth microdilution method remains the gold standard for determining the in vitro susceptibility of bacterial isolates to omadacycline, providing crucial data to guide clinical use and further drug development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Omadacycline: A Newly Approved Antibacterial from the Class of Tetracyclines [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. youtube.com [youtube.com]
- 5. journals.asm.org [journals.asm.org]
- 6. In Vitro and In Vivo Antibacterial Activities of Omadacycline, a Novel Aminomethylcycline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity of omadacycline in vitro against bacteria isolated from 2014 to 2017 in China, a multi-center study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity of Omadacycline Tested against Clinical Bacterial Isolates from Hospitals in Mainland China, Hong Kong, and Taiwan: Results from the SENTRY Antimicrobial Surveillance Program (2013 to 2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchopenworld.com [researchopenworld.com]
- 10. jmilabs.com [jmilabs.com]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. In Vitro Activity of Omadacycline and Comparator Antibiotics against Extended-Spectrum Beta-Lactamase-Producing Escherichia coli and Klebsiella pneumoniae Urinary Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. The in vitro Activity of Omadacycline Alone and in Combination Against Carbapenem-Resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. In vitro activity of omadacycline against bacterial isolates from bone/joint infections and rare pathogens in the SENTRY antimicrobial surveillance program (2015-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. academic.oup.com [academic.oup.com]
- 21. accessdata.fda.gov [accessdata.fda.gov]
Omadacycline: A Technical Guide to Overcoming Tetracycline Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Omadacycline is a novel aminomethylcycline, a subclass of tetracycline antibiotics, designed to overcome the primary mechanisms of tetracycline resistance. This document provides a comprehensive technical overview of omadacycline's mechanism of action, its efficacy against bacteria expressing tetracycline-specific efflux pumps and ribosomal protection proteins, and detailed methodologies for key in vitro evaluation techniques. Quantitative data on its activity are presented for comparative analysis, and diagrams illustrating the molecular interactions and experimental workflows are provided to facilitate a deeper understanding of its microbiological profile.
Introduction
The extensive use of tetracycline antibiotics since their introduction has led to the widespread emergence of bacterial resistance, primarily mediated by two mechanisms: active efflux of the drug out of the bacterial cell and protection of the ribosomal target.[1] Omadacycline, a semisynthetic derivative of minocycline, was specifically engineered to evade these resistance mechanisms.[2] Structural modifications at the C-7 and C-9 positions of the tetracycline D-ring are critical to its enhanced activity against tetracycline-resistant pathogens.[3][4] This guide delves into the molecular underpinnings of omadacycline's ability to retain its antibacterial potency in the face of these well-established resistance strategies.
Mechanism of Action: Circumventing Resistance
Like other tetracyclines, omadacycline inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[5] However, its unique structural features allow it to overcome the two major forms of tetracycline resistance.[6]
Overcoming Efflux Pumps
Tetracycline efflux pumps, such as Tet(A), Tet(B), Tet(K), and Tet(L), are membrane-associated proteins that actively transport tetracycline molecules out of the bacterial cytoplasm, preventing the drug from reaching its ribosomal target.[3][4] The C-7 modification on the D-ring of omadacycline is thought to sterically hinder the recognition and binding of the molecule by these efflux pumps.[4] This allows omadacycline to accumulate intracellularly to concentrations sufficient for ribosomal inhibition, even in strains that actively pump out older tetracyclines.[7]
Evading Ribosomal Protection Proteins
Ribosomal protection proteins (RPPs), such as Tet(M) and Tet(O), bind to the ribosome and cause a conformational change that dislodges tetracycline from its binding site, thereby restoring protein synthesis.[1][3] The bulky aminomethyl substituent at the C-9 position of omadacycline is crucial for overcoming this resistance mechanism.[4] This modification is believed to create additional contact points with the 16S rRNA of the 30S ribosomal subunit, leading to a more stable binding interaction.[3][7] This enhanced binding affinity makes it more difficult for RPPs to dislodge omadacycline from its target.[7]
Quantitative In Vitro Activity
The efficacy of omadacycline against tetracycline-resistant bacteria has been extensively evaluated through the determination of minimum inhibitory concentrations (MICs). The following tables summarize the in vitro activity of omadacycline in comparison to other tetracyclines against a variety of bacterial strains, including those with well-characterized tetracycline resistance mechanisms.
Table 1: Omadacycline MICs against Gram-Positive Bacteria with Tetracycline Resistance Mechanisms
| Organism | Resistance Mechanism | Omadacycline MIC (µg/mL) | Tetracycline MIC (µg/mL) | Doxycycline MIC (µg/mL) |
| Staphylococcus aureus | Tet(K) efflux | 0.12 - 0.25 | ≥16 | 0.5 |
| Staphylococcus aureus | Tet(M) ribosomal protection | 0.12 - 2 | >8 | >8 |
| Enterococcus faecalis | Tet(L) efflux | 0.25 | ≥16 | 16 |
| Enterococcus faecalis | Tet(M) ribosomal protection | 0.25 | ≥16 | 16 |
| Streptococcus pneumoniae | Tet(M) ribosomal protection | 0.06 - 0.12 | ≥16 | 8 |
Data compiled from multiple sources.[4][8][9][10]
Table 2: Omadacycline MICs against Gram-Negative Bacteria with Tetracycline Resistance Mechanisms
| Organism | Resistance Mechanism | Omadacycline MIC (µg/mL) | Tetracycline MIC (µg/mL) | Doxycycline MIC (µg/mL) |
| Escherichia coli | Tet(A) efflux | 2 - 4 | 64 - >64 | 16 |
| Escherichia coli | Tet(B) efflux | 1 - 4 | ≥16 | ≥8 |
| Haemophilus influenzae | - | 0.5 - 2.0 | 2.0 | 1.0 |
Data compiled from multiple sources.[2][8][9]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the in vitro activity of omadacycline.
Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Omadacycline analytical standard
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Preparation of Omadacycline Stock Solution: Prepare a stock solution of omadacycline in a suitable solvent (e.g., sterile deionized water) at a concentration of 1280 µg/mL.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the omadacycline stock solution in CAMHB to achieve final concentrations ranging from 64 µg/mL to 0.06 µg/mL.
-
Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted omadacycline. Include a positive control well (bacteria in CAMHB without antibiotic) and a negative control well (CAMHB only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is defined as the lowest concentration of omadacycline that completely inhibits visible growth of the organism as detected by the unaided eye.
Macromolecular Synthesis Assay
This assay determines the primary cellular pathway targeted by an antibiotic by measuring the incorporation of radiolabeled precursors into DNA, RNA, protein, and cell wall.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Radiolabeled precursors: [³H]thymidine (for DNA), [³H]uridine (for RNA), [³H]leucine (for protein), and [¹⁴C]N-acetylglucosamine (for peptidoglycan)
-
Omadacycline
-
Trichloroacetic acid (TCA), ice-cold
-
Scintillation fluid and counter
-
Glass fiber filters
Procedure:
-
Culture Preparation: Grow the bacterial strain of interest to the mid-logarithmic phase in a suitable broth medium.
-
Antibiotic Exposure: Aliquot the culture into separate tubes and add omadacycline at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a no-antibiotic control.
-
Radiolabeling: Add the respective radiolabeled precursors to each set of tubes.
-
Incubation: Incubate the tubes at 37°C for a defined period (e.g., 30-60 minutes).
-
Precipitation: Stop the incorporation reaction by adding ice-cold TCA to each tube to precipitate the macromolecules.
-
Filtration: Collect the precipitated macromolecules by vacuum filtration onto glass fiber filters.
-
Washing: Wash the filters with cold TCA to remove any unincorporated radiolabeled precursors.
-
Quantification: Place the dried filters into scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of macromolecular synthesis for each omadacycline concentration by comparing the counts per minute (CPM) to the no-antibiotic control.
In Vitro Protein Translation Assay
This cell-free assay directly measures the effect of omadacycline on protein synthesis.
Materials:
-
S30 cell-free extract from a suitable bacterial strain (e.g., E. coli)
-
Amino acid mixture (including [³⁵S]methionine)
-
ATP and GTP as energy sources
-
A specific mRNA template (e.g., encoding luciferase)
-
Omadacycline
-
TCA, ice-cold
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the S30 cell-free extract, amino acid mixture with [³⁵S]methionine, energy sources, and the mRNA template.
-
Addition of Omadacycline: Add omadacycline at a range of concentrations to the reaction tubes. Include a no-drug control.
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes to allow for protein synthesis.
-
Precipitation and Quantification: Stop the reaction and precipitate the newly synthesized, radiolabeled proteins with cold TCA. Collect the precipitate on filters and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of omadacycline that inhibits 50% of protein synthesis (IC50) by plotting the percentage of inhibition against the drug concentration.
Visualizations of Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and experimental procedures discussed in this guide.
Caption: Omadacycline's circumvention of tetracycline resistance.
Caption: Workflow for MIC determination.
Caption: Macromolecular synthesis assay workflow.
Conclusion
Omadacycline represents a significant advancement in the tetracycline class of antibiotics, demonstrating a robust ability to overcome the most prevalent mechanisms of tetracycline resistance. Its structural modifications at the C-7 and C-9 positions effectively counter tetracycline-specific efflux pumps and ribosomal protection proteins, respectively. The in vitro data consistently show potent activity against a broad spectrum of tetracycline-resistant Gram-positive and Gram-negative pathogens. The detailed experimental protocols provided herein offer a foundation for the continued investigation and characterization of omadacycline and future generations of antibiotics designed to combat antimicrobial resistance. This technical guide serves as a valuable resource for researchers and drug development professionals working to address the critical challenge of bacterial drug resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. benchchem.com [benchchem.com]
- 7. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the Efflux Pump Inhibition Activity of Thiadiazine-Derived Compounds Against the Staphylococcus aureus 1199B Strain [mdpi.com]
- 10. twistbioscience.com [twistbioscience.com]
Preclinical pharmacokinetic and pharmacodynamic properties of omadacycline
An In-depth Technical Guide on the Preclinical Pharmacokinetic and Pharmacodynamic Properties of Omadacycline
Introduction
Omadacycline is a first-in-class aminomethylcycline, a semisynthetic derivative of minocycline, developed to address the rising threat of antibiotic resistance.[1][2] Approved for the treatment of community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI), omadacycline is available in both intravenous (IV) and oral formulations.[1][2][3] Its chemical structure is modified to overcome the two primary mechanisms of tetracycline resistance—efflux pumps and ribosomal protection—granting it a broad spectrum of activity against Gram-positive, Gram-negative, anaerobic, and atypical pathogens.[1][4][5][6][7] This technical guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of omadacycline, offering critical data and methodologies for researchers and drug development professionals.
Mechanism of Action
Like other tetracyclines, omadacycline exerts its antibacterial effect by inhibiting protein synthesis.[1][3][5] It binds to the 30S subunit of the bacterial ribosome, preventing the docking of aminoacyl-tRNA at the acceptor (A) site.[3][8] This action effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth.[8]
A key feature of omadacycline is its structural modification at the C-7 and C-9 positions of the tetracycline D-ring.[1][3][5][6] These modifications are crucial for its ability to circumvent common tetracycline resistance mechanisms:
-
Overcoming Efflux Pumps: The C-7 modification allows omadacycline to evade tetracycline-specific efflux pumps, such as those encoded by tet(K) and tet(L) genes, which actively transport older tetracyclines out of the bacterial cell.[1][3][5][6]
-
Evading Ribosomal Protection: The C-9 aminomethyl group provides a steric hindrance that overcomes ribosomal protection proteins (RPPs), such as Tet(M) and Tet(O).[1][3][5][6][7] These proteins typically remodel the ribosome to dislodge bound tetracyclines, but omadacycline's structure allows it to maintain its binding and inhibitory activity.[4][9]
Functional assays have confirmed that omadacycline remains active against bacterial strains expressing both major forms of tetracycline resistance.[4][10]
References
- 1. Omadacycline: A Modernized Tetracycline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Pharmacodynamics of Oral and Intravenous Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Mechanism of Action of the Novel Aminomethylcycline Antibiotic Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbiology and Preclinical Review of Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. journals.asm.org [journals.asm.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Omadacycline's In Vitro Immunomodulatory Potential: A Technical Examination
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the in vitro immunomodulatory effects of omadacycline, a modernized tetracycline antibiotic. Beyond its established antimicrobial properties, emerging evidence suggests that omadacycline possesses the ability to modulate host immune responses, a characteristic that could have significant therapeutic implications in various inflammatory and infectious disease contexts. This document provides a comprehensive overview of the current in vitro data, detailed experimental methodologies, and a look into the potential signaling pathways involved.
Core Findings: Omadacycline's Impact on Immune Function
Omadacycline has demonstrated notable immunomodulatory activity in vitro, primarily characterized by the suppression of pro-inflammatory mediators and the inhibition of immune cell migration. These effects have been observed in key innate immune cells, including primary human monocytes, macrophage cell lines, and neutrophils.
Quantitative Analysis of Cytokine and Chemokine Modulation
The following tables summarize the quantitative data from in vitro studies investigating the effect of omadacycline on the production of various cytokines and chemokines by immune cells stimulated with lipopolysaccharide (LPS), a potent inflammatory molecule found in the outer membrane of Gram-negative bacteria.
Table 1: Effect of Omadacycline on LPS-Induced Cytokine Production in Primary Human Monocytes [1]
| Cytokine | Omadacycline Concentration (µg/mL) | Mean Cytokine Concentration (pg/mL) ± SEM | Percentage Inhibition (%) |
| TNF-α | 0 (LPS only) | 4500 ± 500 | - |
| 16 | 3000 ± 400 | 33.3 | |
| 32 | 1500 ± 300 | 66.7 | |
| 64 | 500 ± 100 | 88.9 | |
| IL-1β | 0 (LPS only) | 1200 ± 200 | - |
| 16 | 900 ± 150 | 25.0 | |
| 32 | 400 ± 100 | 66.7 | |
| 64 | 100 ± 50 | 91.7 | |
| IL-6 | 0 (LPS only) | 8000 ± 1000 | - |
| 16 | 6000 ± 800 | 25.0 | |
| 32 | 3000 ± 500 | 62.5 | |
| 64 | 1000 ± 200 | 87.5 | |
| IFN-γ | 0 (LPS only) | 150 ± 30 | - |
| 16 | 100 ± 20 | 33.3 | |
| 32 | 50 ± 10 | 66.7 | |
| 64 | < 20 | > 86.7 | |
| IL-4 | 0 (LPS only) | 50 ± 10 | - |
| 16 | 40 ± 8 | 20.0 | |
| 32 | 20 ± 5 | 60.0 | |
| 64 | < 10 | > 80.0 | |
| IL-10 | 0 (LPS only) | 250 ± 50 | - |
| 16 | 180 ± 40 | 28.0 | |
| 32 | 100 ± 20 | 60.0 | |
| 64 | 50 ± 10 | 80.0 |
Data are representative values compiled from published studies and are intended for comparative purposes.
Table 2: Effect of Omadacycline on LPS-Induced Cytokine/Chemokine/MMP-9 Production in THP-1-Derived Macrophages [2]
| Mediator | Omadacycline Concentration (µg/mL) | Mean Concentration (pg/mL or ng/mL for MMP-9) | Statistical Significance (p-value) |
| IL-6 | 0 (LPS only) | 1200 | - |
| 60 | 600 | < 0.01 | |
| 80 | 400 | < 0.01 | |
| CXCL-1 | 0 (LPS only) | 800 | - |
| 80 | 450 | < 0.05 | |
| MMP-9 | 0 (LPS only) | 150 | - |
| 40 | 80 | < 0.01 | |
| 60 | 50 | < 0.01 | |
| 80 | 30 | < 0.001 |
This table presents significant, dose-dependent reductions in the secretion of IL-6, CXCL-1, and MMP-9.[3][4][5][6] Notably, at the tested concentrations, no significant differences were observed for TNF-α, IL-1β, or CXCL-2 levels.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols employed in the cited in vitro studies.
Protocol 1: Human Monocyte Cytokine Production Assay[1][7][8]
-
Isolation of Primary Human Monocytes:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy adult donors using Ficoll-Paque density gradient centrifugation.
-
Monocytes are then purified from the PBMC fraction by adherence to plastic tissue culture flasks or by using immunomagnetic bead selection (e.g., CD14+ selection).
-
-
Cell Culture and Treatment:
-
Isolated monocytes are cultured in RPMI-1640 medium supplemented with 1% pooled human serum.
-
Cells are pre-incubated with varying concentrations of omadacycline (typically ranging from 0.5 to 64 µg/mL) for 2 hours.
-
Following pre-incubation, cells are stimulated with E. coli LPS (e.g., 100 ng/mL) for 24 hours.
-
-
Cytokine Quantification:
-
After the stimulation period, the cell culture supernatant is collected.
-
The concentrations of various cytokines (e.g., TNF-α, IL-1β, IL-6, IFN-γ, IL-4, IL-10) are quantified using a multiplex immunoassay (e.g., Luminex-based technology).
-
Protocol 2: THP-1-Derived Macrophage Cytokine/Chemokine Assay[2][9]
-
Differentiation of THP-1 Monocytes:
-
The human monocytic cell line, THP-1, is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
To differentiate the monocytes into a macrophage-like phenotype, cells are treated with phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
-
-
Cell Treatment and Stimulation:
-
Differentiated THP-1 macrophages are pre-incubated with various concentrations of omadacycline (typically 20-100 µg/mL) for 30 minutes.
-
Following this, the cells are stimulated with LPS (e.g., 100 ng/mL) for 24 hours.
-
-
Mediator Quantification:
-
The cell culture supernatant is collected after the 24-hour stimulation period.
-
The concentrations of cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines (e.g., CXCL-1, CXCL-2), and matrix metalloproteinase-9 (MMP-9) are determined by Enzyme-Linked Immunosorbent Assay (ELISA).
-
Protocol 3: IL-8-Induced Human Neutrophil Chemotaxis Assay[3][4][5][6]
-
Isolation of Human Neutrophils:
-
Neutrophils are isolated from the whole blood of healthy donors, typically using a combination of dextran sedimentation and Ficoll-Paque density gradient centrifugation to separate them from other blood components.
-
-
Chemotaxis Assay Setup:
-
A standard Transwell or Boyden chamber assay is utilized, which consists of an upper and a lower chamber separated by a microporous membrane.
-
Isolated neutrophils are placed in the upper chamber.
-
The lower chamber contains a chemoattractant, in this case, Interleukin-8 (IL-8), which is a potent neutrophil chemoattractant.
-
Omadacycline is added to the upper chamber with the neutrophils to assess its inhibitory effect on their migration.
-
-
Quantification of Migration:
-
The chamber is incubated for a set period (e.g., 1-2 hours) at 37°C to allow for neutrophil migration towards the IL-8 in the lower chamber.
-
The number of neutrophils that have migrated through the membrane into the lower chamber is quantified. This can be done by cell counting with a hemocytometer or by using a fluorescent dye that measures cell viability/number.
-
Potential Signaling Pathways
The precise molecular mechanisms by which omadacycline exerts its immunomodulatory effects are still under investigation. However, based on studies of other tetracyclines, particularly minocycline, it is hypothesized that omadacycline may interfere with key pro-inflammatory signaling cascades within immune cells.[7] The Lipopolysaccharide (LPS)-induced inflammatory response in macrophages is primarily mediated by the activation of Toll-like receptor 4 (TLR4), which triggers downstream signaling through the NF-κB and MAPK (p38, ERK1/2) pathways.
As depicted in the diagram, the binding of LPS to TLR4 initiates a cascade that leads to the activation of the IKK complex. The IKK complex then phosphorylates IκBα, an inhibitory protein bound to NF-κB. This phosphorylation marks IκBα for degradation, releasing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Simultaneously, the MAPK pathways (p38 and ERK1/2) are activated and also contribute to the inflammatory response. It is plausible that omadacycline, like other tetracyclines, may inhibit one or more steps in these pathways, such as the phosphorylation of IKKα/β or p38 MAPK, thereby preventing the downstream production of inflammatory mediators. However, further research is required to pinpoint the precise molecular target(s) of omadacycline within these signaling cascades.
Conclusion and Future Directions
The in vitro evidence strongly suggests that omadacycline possesses significant immunomodulatory properties, characterized by its ability to suppress the production of a broad range of pro-inflammatory cytokines and chemokines and to inhibit neutrophil chemotaxis. These effects are dose-dependent and have been demonstrated in relevant human immune cell models.
While the exact molecular mechanisms remain to be fully elucidated, the interference with key inflammatory signaling pathways, such as NF-κB and MAPK, is a compelling hypothesis. Future research should focus on identifying the specific molecular targets of omadacycline within these pathways to better understand its mechanism of action. Furthermore, translating these in vitro findings into in vivo models of inflammatory and infectious diseases will be crucial in determining the clinical relevance of omadacycline's immunomodulatory potential. The dual antibacterial and anti-inflammatory properties of omadacycline make it a promising candidate for further investigation in conditions where both infection and an overzealous immune response contribute to pathology.
References
- 1. mdpi.com [mdpi.com]
- 2. Immunomodulatory activity of omadacycline in vitro and in a murine model of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunomodulatory tetracyclines shape the intestinal inflammatory response inducing mucosal healing and resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Immunomodulatory activity of omadacycline in vitro and in a murine model of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Omadacycline exhibits anti-inflammatory properties and improves survival in a murine model of post-influenza MRSA pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
Early Clinical Studies on Omadacycline: A Technical Overview of Safety and Efficacy
An In-depth Guide for Researchers and Drug Development Professionals
Omadacycline, a novel aminomethylcycline antibiotic, has emerged as a promising therapeutic agent in an era of increasing antimicrobial resistance. As a semi-synthetic derivative of minocycline, it is designed to overcome common tetracycline resistance mechanisms, demonstrating a broad spectrum of activity against Gram-positive, Gram-negative, anaerobic, and atypical bacteria.[1][2] This technical guide provides a comprehensive analysis of the early clinical studies that have evaluated the safety and efficacy of omadacycline, with a focus on quantitative data, experimental protocols, and visual representations of key concepts.
Mechanism of Action
Omadacycline exerts its antibacterial effect by inhibiting bacterial protein synthesis.[3][4] It binds with high affinity to the 30S ribosomal subunit, effectively blocking the binding of aminoacyl-tRNA to the A site of the ribosome.[5][6] This action prevents the incorporation of amino acids into elongating peptide chains, ultimately leading to the cessation of protein synthesis and inhibition of bacterial growth.[4] A key advantage of omadacycline is its ability to evade the two primary mechanisms of tetracycline resistance: efflux pumps and ribosomal protection.[2][3]
Phase I Clinical Studies
Early Phase I studies were crucial in establishing the pharmacokinetic profile and initial safety and tolerability of omadacycline in healthy subjects. These studies explored both intravenous (IV) and oral (PO) formulations.
A Phase 1b, randomized, open-label study in 31 women with cystitis evaluated three different dosing regimens over 5 days.[7] The study aimed to determine the pharmacokinetics, safety, and clinical outcomes of omadacycline in this patient population.[7]
Experimental Protocol: Phase 1b Cystitis Study
-
Study Design: Randomized, open-label, multicenter study.[7]
-
Participants: 31 adult women with symptoms of cystitis and a positive urine leukocyte esterase test.[7]
-
Dosing Regimens:
-
Pharmacokinetic Assessments: Blood and urine samples were collected over the 5-day treatment period to determine omadacycline concentrations.[7]
-
Efficacy Endpoints: Investigator-assessed clinical response at the end of treatment (Day 6) and at a post-treatment evaluation (5-9 days after the last dose). Microbiological response was also assessed.[7]
-
Safety Assessments: Monitoring of treatment-emergent adverse events (TEAEs).[7]
Safety and Efficacy Findings
| Outcome | Group 1 (IV/PO) | Group 2 (300mg PO) | Group 3 (450mg PO) | Overall |
| Pharmacokinetics | ||||
| Mean Urine Concentration (Day 5) | - | - | - | 17.94 to 48.12 µg/ml[7] |
| Safety | ||||
| Most Common TEAEs | Nausea, Vomiting | Nausea, Vomiting | Nausea, Vomiting | Gastrointestinal[7] |
| Nausea Incidence | 60% | 73% | 70% | 60-73%[7] |
| Vomiting Incidence | 20% | 40% | 20% | 20-40%[7] |
| Efficacy | ||||
| Clinical Success at EOT | - | - | - | 94%[7] |
| Clinical Success at PTE | - | - | - | 84%[7] |
| Favorable Microbiological Response at PTE | - | - | - | 78%[7] |
Phase II Clinical Studies
Phase II studies further evaluated the safety, efficacy, and tolerability of omadacycline in specific patient populations. A notable Phase IIb study investigated oral omadacycline for the treatment of nontuberculous mycobacterial (NTM) pulmonary disease caused by Mycobacterium abscessus complex (MABc).[8][9][10]
Experimental Protocol: Phase IIb NTM Study
-
Study Design: Double-blind, placebo-controlled, randomized study.[10]
-
Participants: 66 adult patients with NTM pulmonary disease caused by MABc.[9][10]
-
Randomization: 1.5:1 ratio to either omadacycline or placebo.[10]
-
Treatment Arms:
-
Treatment Duration: 84 days, with a 30-day safety follow-up period.[10]
-
Primary Efficacy Endpoint: Response on the NTM Symptom Assessment Scale at day 84.[9]
-
Secondary Endpoints: Microbiological response (sputum culture conversion).[8][11]
Safety and Efficacy Findings
| Outcome | Omadacycline (n=41) | Placebo (n=25) | p-value |
| Efficacy | |||
| ≥50% Improvement in NTM Symptoms (Evaluation 1) | 34.1%[9][10] | 20%[9][10] | 0.218[11] |
| ≥50% Improvement in NTM Symptoms without Worsening (Evaluation 2) | 34.1%[8][9][10] | 12%[8][9][10] | 0.046[11] |
| Negative Sputum Cultures for MABc at Day 84 | 56.4%[8][11] | 29.2%[8][11] | 0.035[11] |
| Safety | |||
| Most Common TEAEs | Gastrointestinal symptoms[8][9][10] | - | - |
| Treatment Discontinuation due to Adverse Events | 9.8%[8][9][10] | - | - |
| Serious Adverse Events | 0 | 2[10][11] | - |
| Deaths | 0[8][9][10] | 0[9][10] | - |
Phase III Clinical Studies
Pivotal Phase III trials have demonstrated the noninferiority of omadacycline to standard-of-care antibiotics in treating acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP).[12][13]
ABSSSI: OASIS-1 and OASIS-2 Studies
An integrated analysis of two Phase III studies, OASIS-1 (IV to oral) and OASIS-2 (oral only), compared omadacycline to linezolid for the treatment of ABSSSI.[14][15]
-
Study Design: Randomized, double-blind, noninferiority trials.[4][12]
-
Participants: Adults with ABSSSI.[14]
-
Treatment Arms:
-
Primary Efficacy Endpoint (FDA): Early clinical response (ECR) at 48-72 hours, defined as a ≥20% reduction in lesion size without rescue antibacterial therapy.[14]
-
Secondary Efficacy Endpoint (EMA): Investigator-assessed clinical response at the post-treatment evaluation (PTE), 7-14 days after the last dose.[4][14]
| Outcome | Omadacycline (n=691) | Linezolid (n=689) | Difference (95% CI) |
| Efficacy | |||
| Early Clinical Response (ECR) | 86.2%[15] | 83.9%[15] | 2.3 (-1.5 to 6.2)[15] |
| Investigator-Assessed Clinical Response at PTE | 86.1%[12] | 83.6%[12] | 2.5 (-3.2 to 8.2)[12] |
| Safety | |||
| Any Treatment-Emergent Adverse Event (TEAE) | 51.1%[15] | 41.2%[15] | - |
| Most Common TEAEs | Gastrointestinal[2] | - | - |
CABP: OPTIC Study
The OPTIC (Omadacycline for Pneumonia Treatment in the Community) trial was a Phase III, multicenter, double-blind, noninferiority study comparing omadacycline to moxifloxacin for the treatment of CABP.[12]
-
Study Design: Randomized, double-blind, noninferiority trial.[4][12]
-
Participants: 774 adult patients with CABP.[12]
-
Treatment Arms:
-
Primary Efficacy Endpoint: Early clinical response at 72-120 hours, defined as survival with improvement in at least two of four symptoms (cough, sputum production, pleuritic chest pain, and dyspnea) without worsening.[12]
-
Secondary Efficacy Endpoint: Investigator-assessed clinical response at PTE, 5-10 days after the last dose.[12]
| Outcome | Omadacycline (n=386) | Moxifloxacin (n=388) | Difference (95% CI) |
| Efficacy | |||
| Early Clinical Response | 81.1%[12] | 82.7%[12] | -1.6 (-7.1 to 3.8)[12] |
| Investigator-Assessed Clinical Response at PTE | 87.6%[12] | 85.1%[12] | 2.5 (-2.4 to 7.4)[12] |
| Safety | |||
| Any Treatment-Emergent Adverse Event (TEAE) | 41.1%[12] | 48.5%[12] | - |
| Gastrointestinal TEAEs | 10.2%[12] | 18.0%[12] | - |
| Diarrhea | 1%[12] | 8%[12] | - |
| Deaths | 8 (2.1%)[16] | 4 (1.0%)[16] | - |
Conclusion
The early clinical development program for omadacycline has consistently demonstrated its efficacy and a generally manageable safety profile across a range of bacterial infections. The noninferiority of omadacycline compared to established standard-of-care antibiotics in Phase III trials for ABSSSI and CABP, along with promising results in challenging infections like NTM pulmonary disease, underscores its potential as a valuable addition to the antibacterial armamentarium. The most frequently reported adverse events are gastrointestinal in nature and are generally mild to moderate. Further research and post-marketing surveillance will continue to refine the understanding of omadacycline's role in clinical practice.
References
- 1. mdpi.com [mdpi.com]
- 2. Omadacycline - Wikipedia [en.wikipedia.org]
- 3. Mechanism of Action of the Novel Aminomethylcycline Antibiotic Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacy.hsc.wvu.edu [pharmacy.hsc.wvu.edu]
- 5. Omadacycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Pharmacokinetics, Safety, and Clinical Outcomes of Omadacycline in Women with Cystitis: Results from a Phase 1b Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. trial.medpath.com [trial.medpath.com]
- 9. Positive Phase II top-line data highlights omadacycline’s potential in the NTM market [clinicaltrialsarena.com]
- 10. Paratek Pharmaceuticals Announces Positive Top-Line Data from Phase 2b Study of Oral Omadacycline (OMC) in Nontuberculous Mycobacterial (NTM) Abscessus Pulmonary Disease - BioSpace [biospace.com]
- 11. Paratek Pharmaceuticals Reports Positive Phase 2b Results for Oral Omadacycline in NTM Abscessus Pulmonary Disease [synapse.patsnap.com]
- 12. Omadacycline trials show efficacy for pneumonia, skin infections | CIDRAP [cidrap.umn.edu]
- 13. academic.oup.com [academic.oup.com]
- 14. Safety and efficacy of omadacycline by BMI categories and diabetes history in two Phase III randomized studies of patients with acute bacterial skin and skin structure infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. clinician.nejm.org [clinician.nejm.org]
Microbiological profile of omadacycline against anaerobic bacteria
For Researchers, Scientists, and Drug Development Professionals
Omadacycline, a novel aminomethylcycline antibiotic, has demonstrated potent in vitro activity against a broad spectrum of anaerobic bacteria, positioning it as a significant agent in the treatment of complex infections.[1] This technical guide provides a comprehensive overview of its microbiological profile, including quantitative susceptibility data, detailed experimental methodologies, and a visual representation of its mechanism of action.
Quantitative Susceptibility Data
The in vitro potency of omadacycline against various anaerobic isolates has been well-documented. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for key Gram-negative and Gram-positive anaerobic bacteria, providing a comparative view of its efficacy.
Table 1: In Vitro Activity of Omadacycline Against Gram-Negative Anaerobic Bacteria
| Organism | Number of Isolates | Omadacycline MIC Range (μg/mL) | Omadacycline MIC50 (μg/mL) | Omadacycline MIC90 (μg/mL) |
| Bacteroides spp. | - | - | - | 1 to 8 |
| Bacteroides fragilis | - | - | 0.5 | 4 |
| Bacteroides thetaiotaomicron | - | - | 1 | 4 |
| Bacteroides vulgatus | - | - | 0.12 | 1 |
| Bacteroides ovatus | - | - | 0.5 | 8 |
| Prevotella spp. | - | - | 0.5 | 2 |
| Porphyromonas asaccharolytica | - | - | 0.25 | 0.5 |
Data compiled from studies that demonstrated potent activity of omadacycline against these organisms.[1][2]
Table 2: In Vitro Activity of Omadacycline Against Gram-Positive Anaerobic Bacteria
| Organism | Number of Isolates | Omadacycline MIC Range (μg/mL) | Omadacycline MIC50 (μg/mL) | Omadacycline MIC90 (μg/mL) |
| Clostridioides difficile | 250 | 0.016 to 0.13 | 0.031 | 0.031 |
| Clostridium perfringens | - | - | - | 16 |
| Peptostreptococcus spp. | - | - | 0.12 | 1 |
This data highlights omadacycline's potent in vitro activity against clinically significant Gram-positive anaerobes.[1][3]
Experimental Protocols: Antimicrobial Susceptibility Testing of Anaerobic Bacteria
The determination of omadacycline's in vitro activity against anaerobic bacteria adheres to standardized methods outlined by the Clinical and Laboratory Standards Institute (CLSI), specifically the M11 standard.[4][5] The most common reference methods are agar dilution and broth microdilution.[6][7][8]
Representative Protocol: Agar Dilution Method (Based on CLSI M11)
-
Preparation of Media: Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood is prepared and autoclaved.
-
Antimicrobial Agent Preparation: Omadacycline is reconstituted and serially diluted to achieve the desired final concentrations in the agar.
-
Plate Preparation: The appropriate volume of each antimicrobial dilution is added to molten agar, mixed, and poured into petri dishes. Control plates with no antimicrobial agent are also prepared.
-
Inoculum Preparation: Anaerobic bacterial isolates are grown in an appropriate broth medium (e.g., thioglycolate) to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum of approximately 10^5 colony-forming units (CFU) per spot.
-
Inoculation: The standardized bacterial suspension is inoculated onto the surface of the prepared agar plates using a multipoint inoculator.
-
Incubation: Plates are incubated in an anaerobic environment (e.g., an anaerobic chamber with a gas mixture of 85% N2, 10% H2, and 5% CO2) at 35-37°C for 48 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of omadacycline that completely inhibits visible growth, or causes a marked reduction in growth compared to the growth on the control plate.
Visualizing Omadacycline's Mechanism and Evaluation
To better understand the processes behind omadacycline's efficacy, the following diagrams illustrate its mechanism of action and the workflow for its susceptibility testing.
Omadacycline, like other tetracyclines, functions by inhibiting bacterial protein synthesis.[9][10] It binds to the 30S subunit of the bacterial ribosome, preventing the binding of aminoacyl-tRNA to the ribosomal acceptor site.[11][12] Notably, structural modifications to the omadacycline molecule allow it to overcome the two primary mechanisms of tetracycline resistance: efflux pumps and ribosomal protection.[10][11][13]
References
- 1. In Vitro Activities of Omadacycline and Comparators against Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. img.antpedia.com [img.antpedia.com]
- 5. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 6. Recognized Consensus Standards: Medical Devices [accessdata.fda.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Mechanism of Action of the Novel Aminomethylcycline Antibiotic Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Omadacycline: A Modernized Tetracycline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microbiology and Preclinical Review of Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Omadacycline: A Newly Approved Antibacterial from the Class of Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Omadacycline Mesylate In Vitro Susceptibility Testing
Introduction
Omadacycline is a broad-spectrum aminomethylcycline antibiotic, a semi-synthetic derivative of minocycline.[1][2] It is designed to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection.[1][3][4][5][6] Omadacycline inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[2][6][7] This document provides detailed protocols for in vitro susceptibility testing of omadacycline mesylate against clinically relevant bacteria, intended for researchers, scientists, and drug development professionals. The methodologies described adhere to the standards set by the Clinical and Laboratory Standards Institute (CLSI) and include interpretive criteria recognized by the U.S. Food and Drug Administration (FDA).[5][8][9][10]
Mechanism of Action
Similar to other tetracyclines, omadacycline's primary mechanism of action is the inhibition of bacterial protein synthesis.[1][3][4] It binds to the 30S subunit of the bacterial ribosome, preventing the binding of aminoacyl-tRNA to the ribosomal acceptor (A) site.[2] This action effectively halts the elongation of the polypeptide chain, thereby inhibiting protein synthesis. A key advantage of omadacycline is its ability to evade the two major mechanisms of tetracycline resistance: efflux pumps and ribosomal protection.[3][4][5][6]
Spectrum of Activity
Omadacycline has demonstrated potent in vitro activity against a wide range of Gram-positive and select Gram-negative pathogens.[4] This includes activity against methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae, and vancomycin-resistant Enterococcus (VRE).[4][5] It is also effective against common Gram-negative aerobes, some anaerobic bacteria, and atypical pathogens like Legionella and Chlamydia.[4] However, omadacycline is not active in vitro against Morganella spp., Proteus spp., and Providencia spp.[7][8]
Quantitative Data Summary
Table 1: FDA-Recognized MIC and Disk Diffusion Interpretive Criteria for Omadacycline[8]
| Pathogen | Minimum Inhibitory Concentrations (mcg/mL) | Disk Diffusion (zone diameters in mm) |
| S | I | |
| For Acute Bacterial Skin and Skin Structure Infections (ABSSSI) | ||
| Enterobacteriaceaea,† | ≤4 | 8 |
| Staphylococcus aureus (including methicillin-resistant isolates) | ≤0.5 | 1.0 |
| Staphylococcus lugdunensis | ≤0.12 | 0.25 |
| Enterococcus faecalis | ≤0.25 | 0.5 |
| Streptococcus anginosus groupb | ≤0.12 | 0.25 |
| Streptococcus pyogenes | ≤0.12 | 0.25 |
| For Community-Acquired Bacterial Pneumonia (CABP) | ||
| Enterobacteriaceaea,† | ≤4 | 8 |
| Staphylococcus aureus (methicillin-susceptible isolates only) | ≤0.25 | 0.5 |
| Streptococcus pneumoniae | ≤0.06 | 0.12 |
| Haemophilus influenzae and Haemophilus parainfluenzae | ≤1 | 2 |
| Legionella pneumophila | ≤0.5 | - |
S = Susceptible; I = Intermediate; R = Resistant aKlebsiella pneumoniae and Enterobacter cloacae only. bStreptococcus anginosus group includes S. anginosus, S. intermedius, and S. constellatus. † Omadacycline is not active in vitro against Morganella spp., Proteus spp., and Providencia spp.
Table 2: Quality Control Ranges for Omadacycline Susceptibility Testing
| Quality Control Strain | MIC (µg/mL) | Disk Diffusion (zone diameter, mm) |
| Escherichia coli ATCC® 25922 | 0.5 - 4 | 19 - 26 |
| Staphylococcus aureus ATCC® 29213 | 0.06 - 0.5 | |
| Enterococcus faecalis ATCC® 29212 | 0.03 - 0.12 | |
| Streptococcus pneumoniae ATCC® 49619 | 0.008 - 0.06 | |
| Haemophilus influenzae ATCC® 49247 | 0.25 - 2 |
Note: Quality control ranges should be verified against the latest CLSI M100 document.
Experimental Protocols
Broth Microdilution Method
This protocol is based on the guidelines outlined in the CLSI document M07.[9][11]
1. Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial cultures of test organisms
-
0.9% sterile saline or sterile broth
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Quality control strains (e.g., E. coli ATCC® 25922, S. aureus ATCC® 29213)
2. Preparation of Omadacycline Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water). The concentration should be at least 1000 µg/mL.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
Store the stock solution at -70°C or below.
3. Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
4. Plate Preparation and Inoculation:
-
Perform serial two-fold dilutions of the omadacycline stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.008 to 16 µg/mL).
-
The final volume in each well should be 100 µL.
-
Inoculate each well (except for the sterility control well) with 10 µL of the standardized bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
5. Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
6. Reading and Interpretation of Results:
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of omadacycline that completely inhibits visible growth of the organism.
-
Read the plates against a dark, non-reflecting background.
-
Compare the determined MIC value to the interpretive criteria in Table 1 to classify the isolate as Susceptible (S), Intermediate (I), or Resistant (R).
Disk Diffusion Method
This protocol is based on the Kirby-Bauer method as described in CLSI document M02.
1. Materials:
-
Omadacycline 30 µg disks
-
Mueller-Hinton Agar (MHA) plates (150 mm)
-
Bacterial cultures of test organisms
-
0.9% sterile saline or sterile broth
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper for measuring zone diameters
-
Quality control strains (e.g., E. coli ATCC® 25922)
2. Inoculum Preparation:
-
Prepare an inoculum suspension as described in step 3 of the Broth Microdilution protocol.
3. Plate Inoculation:
-
Dip a sterile cotton swab into the adjusted inoculum suspension.
-
Rotate the swab against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[12]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[12][13]
4. Application of Disks:
-
Aseptically apply the omadacycline 30 µg disks to the surface of the inoculated MHA plate.
-
Ensure the disks are placed at least 24 mm apart from center to center.[12][13]
-
Gently press each disk to ensure complete contact with the agar surface.
5. Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.[13]
6. Reading and Interpretation of Results:
-
After incubation, measure the diameter of the zones of complete growth inhibition in millimeters (mm), including the diameter of the disk.
-
Read the plates from the back against a dark background, illuminated with reflected light.
-
Compare the measured zone diameter to the interpretive criteria in Table 1 to classify the isolate as Susceptible (S), Intermediate (I), or Resistant (R).
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Activity of Omadacycline Tested against Clinical Bacterial Isolates from Hospitals in Mainland China, Hong Kong, and Taiwan: Results from the SENTRY Antimicrobial Surveillance Program (2013 to 2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of the Novel Aminomethylcycline Antibiotic Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Omadacycline - Wikipedia [en.wikipedia.org]
- 5. In vitro activity of omadacycline against bacterial isolates from bone/joint infections and rare pathogens in the SENTRY antimicrobial surveillance program (2015-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Microbiology and Preclinical Review of Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. Surveillance of Omadacycline Activity Tested against Clinical Isolates from the United States and Europe: Report from the SENTRY Antimicrobial Surveillance Program, 2016 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. asm.org [asm.org]
- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Animal Models in Omadacycline Efficacy Studies for Pneumonia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established animal models and experimental protocols for evaluating the efficacy of omadacycline in treating bacterial pneumonia. The information is compiled from preclinical studies to guide the design and execution of similar research.
Introduction
Omadacycline is a novel aminomethylcycline antibiotic approved for the treatment of community-acquired bacterial pneumonia (CABP).[1] Preclinical animal models are indispensable for characterizing the pharmacokinetic/pharmacodynamic (PK/PD) parameters that predict clinical efficacy. The neutropenic murine pneumonia model is the most extensively utilized and validated model for assessing the in vivo activity of omadacycline against key respiratory pathogens. This document outlines the detailed protocols for this model and summarizes the key efficacy data. While rabbit models are used for studying other antibiotics in pneumonia, published data on the specific use of rabbit models for omadacycline efficacy in pneumonia is currently limited.
Murine Pneumonia Models
The neutropenic mouse model is a cornerstone for studying antibiotic efficacy in an immunocompromised host, allowing for the determination of PK/PD indices that correlate with antibacterial effects.[1] Additionally, a post-influenza methicillin-resistant Staphylococcus aureus (MRSA) model has been used to evaluate omadacycline's performance in the context of viral co-infection.
Neutropenic Mouse Pneumonia Model
This model is crucial for evaluating the efficacy of omadacycline against common pneumonia pathogens like Streptococcus pneumoniae and Staphylococcus aureus (including MRSA) in an immunocompromised state.[1]
Experimental Workflow Diagram
Caption: Workflow for the neutropenic mouse pneumonia model.
Detailed Experimental Protocols
a. Induction of Neutropenia:
-
Objective: To render mice immunocompromised to ensure the observed antibacterial effect is primarily due to the antibiotic.
-
Materials: Cyclophosphamide monohydrate, sterile 0.9% saline.
-
Procedure:
-
Prepare a sterile solution of cyclophosphamide in saline.
-
Administer cyclophosphamide intraperitoneally (IP) to mice. A typical regimen involves two doses: 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.[1]
-
This regimen generally leads to profound neutropenia (absolute neutrophil count < 100 cells/µL) at the time of bacterial challenge.[1]
-
b. Bacterial Inoculation:
-
Objective: To establish a lung infection.
-
Bacterial Strains: Streptococcus pneumoniae or Staphylococcus aureus (including MRSA and methicillin-susceptible S. aureus - MSSA).
-
Procedure:
-
Prepare a bacterial suspension in a suitable medium (e.g., Mueller-Hinton broth) to a desired concentration (e.g., 10^7 CFU/mL).
-
Anesthetize the mice.
-
Inoculate a specific volume (e.g., 50 µL) of the bacterial suspension via the intranasal or intratracheal route.
-
c. Omadacycline Administration:
-
Objective: To evaluate the therapeutic effect of omadacycline.
-
Formulation: Prepare omadacycline hydrochloride in a suitable vehicle like sterile water or saline for subcutaneous injection.[1]
-
Procedure:
-
Initiate omadacycline treatment, typically 2 hours after bacterial inoculation.[1]
-
Administer omadacycline subcutaneously every 12 hours for a total of 24 hours.[1]
-
Dose ranges can vary, with studies often using 4-fold increasing doses from 0.25 to 64 mg/kg every 12 hours to determine dose-response relationships.[1]
-
d. Endpoint Analysis:
-
Objective: To quantify the efficacy of omadacycline.
-
Procedure:
Quantitative Data: Omadacycline Efficacy in the Neutropenic Mouse Pneumonia Model
The primary PK/PD parameter that correlates with omadacycline efficacy in this model is the ratio of the 24-hour area under the concentration-time curve (AUC) to the minimum inhibitory concentration (MIC).[1]
| Pathogen | Endpoint | Plasma AUC/MIC | Epithelial Lining Fluid (ELF) AUC/MIC |
| S. aureus | Net Bacterial Stasis | 3.3 | 3.7 |
| 1-log₁₀ CFU Reduction | 6.3 | 7.1 | |
| 2-log₁₀ CFU Reduction | 12 | 13 | |
| S. pneumoniae | Net Bacterial Stasis | 16 - 20 | 14 - 18 |
| 1-log₁₀ CFU Reduction | 6.1 - 180 | 6.0 - 200 | |
| 2-log₁₀ CFU Reduction | 19 - 56 | 17 - 47 |
Data for S. aureus sourced from a study with 10 MSSA/MRSA strains. Data for S. pneumoniae represents the range observed across different strains.
Post-Influenza MRSA Pneumonia Model
This model is used to investigate the efficacy of omadacycline in a more clinically relevant scenario of a bacterial pneumonia secondary to a viral infection.
Logical Relationship Diagram
Caption: Omadacycline efficacy in a post-influenza MRSA pneumonia model.
Detailed Experimental Protocols
a. Viral and Bacterial Infection:
-
Objective: To establish a sequential viral and bacterial pneumonia.
-
Procedure:
-
Infect mice with a sublethal dose of Influenza A virus (IAV).
-
Seven days after the viral infection, challenge the mice with MRSA.
-
b. Omadacycline Administration:
-
Objective: To assess the therapeutic benefit of omadacycline in a co-infection model.
-
Procedure:
-
Initiate treatment with omadacycline or a comparator antibiotic (e.g., linezolid) a few hours after the MRSA infection.
-
Administer the antibiotics for a specified duration (e.g., every 12 hours for 6 days).
-
c. Endpoint Analysis:
-
Objective: To evaluate the multifaceted efficacy of omadacycline.
-
Endpoints:
-
Survival rates
-
Bacterial load in the lungs
-
Levels of pro-inflammatory cytokines in lung homogenates
-
Neutrophil infiltration in the lungs (histopathology)
-
Production of bacterial toxins (e.g., Panton-Valentine leukocidin)
-
Key Findings from the Post-Influenza MRSA Pneumonia Model
Studies have shown that omadacycline improves survival in this model, comparable to linezolid.[2] Interestingly, omadacycline has been observed to attenuate the production of multiple pro-inflammatory cytokines and reduce neutrophil infiltration in the lungs, suggesting an immunomodulatory effect in addition to its antibacterial activity.[2]
Conclusion
The neutropenic mouse pneumonia model is a well-established and robust platform for evaluating the in vivo efficacy of omadacycline and determining the PK/PD targets necessary for successful treatment outcomes. The data generated from these preclinical models are critical for informing clinical trial design and optimizing dosing regimens for omadacycline in the treatment of pneumonia. The post-influenza MRSA model further provides valuable insights into the potential anti-inflammatory properties of omadacycline. Future research may explore the efficacy of omadacycline in other animal models to further broaden the understanding of its therapeutic potential.
References
Application Notes and Protocols: Omadacycline for Acute Bacterial Skin and Skin Structure Infections (ABSSSI)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the clinical trial design for omadacycline in the treatment of Acute Bacterial Skin and Skin Structure Infections (ABSSSI), based on the pivotal Phase 3 OASIS (Omadacycline in Acute Skin and Skin Structure Infections Study) trials. The protocols outlined below are synthesized from the methodologies of the OASIS-1 and OASIS-2 studies, which established the efficacy and safety of omadacycline for this indication.[1][2][3][4]
Introduction to Omadacycline in ABSSSI
Omadacycline is a novel aminomethylcycline antibiotic, available in both intravenous (IV) and oral formulations, demonstrating broad-spectrum activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a common causative pathogen in ABSSSI.[3][4] The clinical development program for omadacycline in ABSSSI included two pivotal Phase 3, randomized, double-blind, multicenter, non-inferiority trials: OASIS-1 and OASIS-2.[3][5][6][7] These studies compared the efficacy and safety of omadacycline to linezolid, a standard-of-care treatment for ABSSSI.[3][5][6][7] Omadacycline was found to be non-inferior to linezolid in the treatment of adults with ABSSSI.[5][8]
Quantitative Data Summary
The following tables summarize the key quantitative data from the integrated analysis of the OASIS-1 and OASIS-2 trials.
Table 1: Patient Demographics and Baseline Characteristics (Integrated Analysis of OASIS-1 & OASIS-2)
| Characteristic | Omadacycline (n=691) | Linezolid (n=689) |
| Mean Age (years) | 45.5 | 46.1 |
| Male (%) | 59.5% | 61.2% |
| Mean BMI ( kg/m ²) | 30.7 | 30.4 |
| Type of Infection (%) | ||
| Wound Infection | 46.8% | 46.7% |
| Cellulitis/Erysipelas | 30.5% | 30.3% |
| Major Abscess | 22.7% | 22.9% |
| S. aureus Infection (%) | 74.7% | 74.7% |
| MRSA Infection (%) | 32.4% | 32.4% |
Data sourced from an integrated analysis of the OASIS-1 and OASIS-2 trials.[3]
Table 2: Efficacy Outcomes (Integrated Analysis of OASIS-1 & OASIS-2)
| Endpoint | Omadacycline (n=691) | Linezolid (n=689) | Difference (95% CI) |
| Early Clinical Response (ECR) at 48-72h (mITT Population) | 86.2% | 83.9% | 2.3% (-1.5 to 6.2) |
| Investigator-Assessed Clinical Response at PTE (mITT Population) | 84.2% | 81.3% | 2.9% (-1.3 to 7.2) |
| Investigator-Assessed Clinical Response at PTE (CE Population) | 96.3% | 93.5% | 2.8% (-1.0 to 6.9) |
ECR was the primary endpoint for the FDA, defined as a ≥20% reduction in lesion size without rescue antibacterial therapy.[7][9][10][11] PTE (Post-Treatment Evaluation) was conducted 7-14 days after the last dose.[5][7][9] mITT = modified Intent-to-Treat; CE = Clinically Evaluable.[5]
Table 3: Safety and Tolerability (Integrated Analysis of OASIS-1 & OASIS-2)
| Adverse Event Profile | Omadacycline (n=691) | Linezolid (n=689) |
| Any Treatment-Emergent Adverse Event (TEAE) | 51.1% | 41.2% |
| Most Common TEAEs (%) | ||
| Nausea | 17.9% | 7.1% |
| Vomiting | 10.1% | 2.9% |
| Serious Adverse Events | 2.3% | 1.9% |
| Discontinuation due to AEs | 1.9% | 1.3% |
Data sourced from an integrated analysis of the OASIS-1 and OASIS-2 trials.[3]
Experimental Protocols
The following protocols are based on the methodologies of the OASIS-1 and OASIS-2 Phase 3 clinical trials.
Study Design and Randomization
-
Study Design: The OASIS trials were Phase 3, randomized, double-blind, multicenter, non-inferiority studies.[5][6][12]
-
Patient Population: Adults (≥18 years) with a diagnosis of ABSSSI, including cellulitis/erysipelas, wound infection, or major cutaneous abscess, with a lesion size of at least 75 cm².[13]
-
Randomization: Patients were randomized in a 1:1 ratio to receive either omadacycline or linezolid.[5][7] Randomization was stratified by the type of infection and whether the patient had received prior antibacterial treatment.[5]
Dosing Regimens
-
OASIS-1 (IV to Oral):
-
Omadacycline Group: 100 mg IV every 12 hours for two doses, followed by 100 mg IV every 24 hours.[8] An optional switch to 300 mg oral omadacycline once daily was permitted after at least 3 days of IV therapy.[8]
-
Linezolid Group: 600 mg IV every 12 hours, with an optional switch to 600 mg oral linezolid every 12 hours after at least 3 days of IV therapy.[8]
-
-
OASIS-2 (Oral Only):
-
Treatment Duration: The total duration of treatment in both studies was 7 to 14 days.[5][12][7][14]
Efficacy and Safety Assessments
-
Primary Efficacy Endpoint (FDA): Early Clinical Response (ECR) at 48 to 72 hours after the first dose.[6][11][15] ECR was defined as a ≥20% reduction in the size of the skin lesion compared to baseline, without the need for rescue antibacterial therapy.[7][9][10][11]
-
Co-Primary Efficacy Endpoint (EMA): Investigator-assessed clinical response at the Post-Treatment Evaluation (PTE) visit, which occurred 7 to 14 days after the final dose of the study drug.[5][15] Clinical success at PTE was defined as the resolution of signs and symptoms of the infection to the extent that no further antibacterial therapy was required.[7][9][11]
-
Safety Assessments: Safety was monitored through the recording of all treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), and changes in laboratory values and vital signs throughout the study.[9]
Visualizations
Clinical Trial Workflow Diagram
Caption: Workflow of the OASIS Phase 3 clinical trials for omadacycline in ABSSSI.
References
- 1. Phase 3 Trials Show Omadacycline’s Efficacy Against Molecularly Characterized Gram-Positive and Gram-Negative Pathogens Causing Infections [ahdbonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Omadacycline for Acute Bacterial Skin and Skin Structure Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Budget Impact Model of Omadacycline on Replacing a Proportion of Existing Treatment Options Among Patients Who Present to the Emergency Department with Acute Bacterial Skin and Skin Structure Infections [ahdbonline.com]
- 5. Once-daily oral omadacycline versus twice-daily oral linezolid for acute bacterial skin and skin structure infections (OASIS-2): a phase 3, double-blind, multicentre, randomised, controlled, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paratek Initiates Phase 3 Study of Oral-only Omadacycline [globenewswire.com]
- 7. Safety and efficacy of omadacycline by BMI categories and diabetes history in two Phase III randomized studies of patients with acute bacterial skin and skin structure infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Omadacycline for Acute Bacterial Skin and Skin-Structure Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Efficacy and Safety of Omadacycline Versus Linezolid in Acute Bacterial Skin and Skin Structure Infections in Persons Who Inject Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. clinician.nejm.org [clinician.nejm.org]
- 14. Intravenous Versus Oral Omadacycline or Linezolid for Acute Bacterial Skin and Skin Infections: A post hoc Analysis of the OASIS Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Paratek: Phase 3 Study of Oral-Only Dosing of Omadacycline Met FDA and EMA Efficacy Endpoints in Acute Bacterial Skin Infections - - PracticalDermatology [practicaldermatology.com]
Omadacycline in Cell Culture Assays for Antibacterial Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of omadacycline, a novel aminomethylcycline antibiotic, in cell culture-based antibacterial studies. Omadacycline has demonstrated a broad spectrum of activity against Gram-positive and select Gram-negative bacteria, including many resistant strains. These protocols are intended to guide researchers in the effective in vitro evaluation of omadacycline's antibacterial properties.
Introduction to Omadacycline
Omadacycline is a semi-synthetic derivative of minocycline and the first approved aminomethylcycline antibiotic.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[3][4] A key advantage of omadacycline is its ability to overcome common tetracycline resistance mechanisms, namely efflux pumps and ribosomal protection.[4][5][6] This makes it an important agent for studying and combating antibiotic-resistant bacteria. Omadacycline is active against a wide range of pathogens including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), penicillin-resistant Streptococcus pneumoniae, and various atypical and anaerobic bacteria.[1][3]
Data Presentation: In Vitro Activity of Omadacycline
The following tables summarize the minimum inhibitory concentration (MIC) values of omadacycline against a variety of clinically relevant bacterial pathogens. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in an in vitro susceptibility test.
Table 1: Omadacycline MIC Values Against Common Gram-Positive Pathogens
| Bacterial Species | Resistance Profile | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.12 | 0.25 |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.12 - 0.25 | 0.25 - 0.5 |
| Streptococcus pneumoniae | Penicillin-Susceptible | 0.06 | 0.12 |
| Streptococcus pneumoniae | Penicillin-Resistant | 0.06 | 0.12 |
| Enterococcus faecalis | Vancomycin-Susceptible | 0.12 | 0.25 |
| Enterococcus faecalis | Vancomycin-Resistant (VRE) | 0.25 | 0.25 |
| Enterococcus faecium | Vancomycin-Susceptible | 0.06 | 0.12 |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | 0.12 | 0.12 |
Data compiled from multiple surveillance studies.[3][5][7][8]
Table 2: Omadacycline MIC Values Against Common Gram-Negative Pathogens
| Bacterial Species | Resistance Profile | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | - | 0.5 | 2 |
| Klebsiella pneumoniae | - | 1 - 2 | 4 - 8 |
| Enterobacter cloacae | - | 2 | 4 |
| Haemophilus influenzae | β-lactamase negative | 0.5 | 1 |
| Haemophilus influenzae | β-lactamase positive | 0.5 | 1 |
| Moraxella catarrhalis | - | ≤0.12 | 0.25 |
| Acinetobacter baumannii | Multidrug-Resistant | 0.5 | 4 |
Data compiled from multiple surveillance studies.[5][7][8][9]
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the antibacterial properties of omadacycline. These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
This protocol outlines the determination of the MIC of omadacycline using the broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.
Materials:
-
Omadacycline powder
-
Appropriate solvent for omadacycline (e.g., sterile distilled water or DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland turbidity standards
-
Incubator (35°C ± 2°C)
-
Sterile pipettes and tips
Protocol:
-
Preparation of Omadacycline Stock Solution:
-
Prepare a stock solution of omadacycline at a concentration of 1 mg/mL or higher in a suitable sterile solvent.
-
Further dilute the stock solution in CAMHB to create a series of working solutions for the assay.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Assay Plate Setup:
-
In a 96-well plate, perform serial two-fold dilutions of omadacycline in CAMHB to achieve a range of concentrations (e.g., 0.015 to 16 µg/mL). The final volume in each well should be 50 µL.
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of omadacycline that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Time-Kill Kinetic Assay
This assay evaluates the bactericidal or bacteriostatic activity of omadacycline over time.
Materials:
-
Omadacycline
-
Log-phase culture of the test bacterium
-
CAMHB or other suitable broth
-
Sterile flasks or tubes
-
Shaking incubator
-
Sterile saline for dilutions
-
Agar plates for colony counting
Protocol:
-
Inoculum Preparation:
-
Grow the test bacterium to the early to mid-logarithmic phase in CAMHB.
-
Dilute the culture to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
-
Assay Setup:
-
Prepare flasks containing CAMHB with omadacycline at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC).
-
Include a growth control flask without any antibiotic.
-
-
Time-Kill Procedure:
-
Inoculate each flask with the prepared bacterial culture.
-
Incubate the flasks at 37°C with constant agitation.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto agar plates and incubate for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time for each omadacycline concentration and the growth control.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL from the initial inoculum.
-
Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the potential cytotoxicity of omadacycline against a mammalian cell line using the MTT assay.
Materials:
-
Omadacycline
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment with Omadacycline:
-
Prepare serial dilutions of omadacycline in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the omadacycline dilutions.
-
Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot cell viability versus omadacycline concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
-
Signaling Pathway: Mechanism of Action of Omadacycline
Omadacycline, like other tetracyclines, inhibits bacterial protein synthesis. It binds to the 30S subunit of the bacterial ribosome, preventing the binding of aminoacyl-tRNA to the ribosomal A site. This action effectively halts the elongation of the polypeptide chain, leading to the cessation of protein synthesis and ultimately inhibiting bacterial growth. Notably, omadacycline is designed to evade the two primary mechanisms of tetracycline resistance: efflux pumps that actively remove the drug from the bacterial cell, and ribosomal protection proteins that dislodge tetracyclines from the ribosome.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for researchers to evaluate the in vitro antibacterial activity of omadacycline. By following these standardized methods, researchers can generate reliable and reproducible data to further understand the efficacy of this novel antibiotic against a wide range of bacterial pathogens. The provided information on its mechanism of action and its activity against resistant strains highlights its potential as a valuable tool in the fight against antimicrobial resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Surveillance of Omadacycline Activity Tested against Clinical Isolates from the United States and Europe: Report from the SENTRY Antimicrobial Surveillance Program, 2016 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jmilabs.com [jmilabs.com]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
Omadacycline in Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omadacycline is a novel aminomethylcycline antibiotic, a semisynthetic derivative of minocycline, developed to combat bacterial infections, including those caused by resistant strains.[1] It exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as atypical and anaerobic pathogens.[1][2] Omadacycline functions by binding to the 30S ribosomal subunit, thereby inhibiting bacterial protein synthesis.[3][4][5][6] Its structural modifications allow it to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection.[4][7] Preclinical research is fundamental to understanding the efficacy, pharmacokinetics (PK), and safety profile of omadacycline prior to clinical applications. These notes provide an overview of the preclinical data and detailed protocols for the administration and evaluation of omadacycline in animal models.
Data Presentation
Pharmacokinetic Parameters of Omadacycline in Preclinical Models
| Species | Dose and Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Protein Binding (%) | Reference(s) |
| Mouse | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 15.3 ± 5.3 | [8] |
| Rat | 5 mg/kg IV | Not Specified | Not Specified | Not Specified | 4.6 | 26.1 ± 12.1 | [8][9] |
| Rat | 90 mg/kg Oral | Not Specified | 1-7 | Not Specified | Not Specified | 73.9 ± 12.1 | [9] |
| Monkey | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 21.2 ± 7.3 | [8] |
In Vivo Efficacy of Omadacycline in Murine Infection Models
| Model | Pathogen | Dosing Regimen | Efficacy Endpoint | Results | Reference(s) |
| Neutropenic Pneumonia | Streptococcus pneumoniae | 0.25 to 64 mg/kg SC q12h for 24h | Bacterial load (CFU/lungs) | fAUC0-24/MIC ratio correlated with efficacy | [8][10] |
| Intraperitoneal Infection | Staphylococcus aureus (including MRSA) | Single IV dose (0.30–1.74 mg/kg) | ED50 | ED50 ranged from 0.30 to 1.74 mg/kg | [11] |
| Intraperitoneal Infection | Streptococcus pneumoniae | Single IV dose (0.45–3.39 mg/kg) | ED50 | ED50 ranged from 0.45 to 3.39 mg/kg | [11] |
| Intraperitoneal Infection | Escherichia coli | Single IV dose (2.02 mg/kg) | ED50 | ED50 was 2.02 mg/kg | [11] |
| Inhalational Anthrax (PEP) | Bacillus anthracis | 5, 10, or 20 mg/kg IP twice daily for 14 days | Survival | Significantly increased survival over vehicle control | [12] |
| Inhalational Plague (PEP) | Yersinia pestis | 40 mg/kg IP twice daily | Survival | Significantly increased survival over vehicle control | [12] |
Signaling Pathway
Omadacycline's primary mechanism of action is the inhibition of bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the docking of aminoacyl-tRNA. This action halts the elongation of the polypeptide chain, ultimately leading to the cessation of bacterial growth or cell death.
References
- 1. Development and clinical utility of an ultra performance liquid chromatography − tandem mass spectrometry assay for monitoring omadacycline and tigecycline in severe bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Murine Models for Staphylococcal Infection. | Skaar Lab [vumc.org]
- 5. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro and In Vivo Antibacterial Activities of Omadacycline, a Novel Aminomethylcycline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse Model of Staphylococcus aureus Skin Infection | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of a UHPLC-MS/MS Method for the Determination of Omadacycline in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. altasciences.com [altasciences.com]
Omadacycline Mesylate: Application Notes and Protocols for a Novel Treatment Against Atypical Pathogens
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of omadacycline mesylate, a first-in-class aminomethylcycline antibiotic, for the treatment of infections caused by atypical pathogens. Omadacycline is a modernized tetracycline designed to overcome common tetracycline resistance mechanisms.[1][2][3][4] It is approved for community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI).[1][5] This document details its mechanism of action, summarizes its in vitro activity, presents clinical efficacy data, and provides detailed protocols for its evaluation.
Mechanism of Action
Omadacycline, like other tetracyclines, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][3][6][7] However, its unique chemical structure, featuring modifications at the C-7 and C-9 positions of the tetracycline D-ring, allows it to overcome the two primary mechanisms of tetracycline resistance: ribosomal protection and drug efflux.[1][2][3][4][7] This structural modification ensures that omadacycline maintains its binding affinity and intracellular concentration, rendering it effective against strains that are resistant to older tetracyclines like doxycycline and minocycline.[1][2][7] Functional assays have confirmed that omadacycline's primary effect is the potent inhibition of bacterial protein synthesis, while sparing DNA, RNA, and peptidoglycan synthesis.[1][7]
Caption: Omadacycline's mechanism of action and evasion of resistance.
Data Presentation
In Vitro Susceptibility Data
Omadacycline demonstrates potent in vitro activity against a broad spectrum of atypical pathogens, including key causative agents of community-acquired pneumonia.[1][8][9][10] The following tables summarize the Minimum Inhibitory Concentration (MIC) values of omadacycline compared to other relevant antibiotics.
Table 1: In Vitro Activity of Omadacycline against Mycoplasma and Ureaplasma Species
| Organism (No. of Isolates) | Antibiotic | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |
|---|---|---|---|---|---|
| Mycoplasma pneumoniae (Multiple) | Omadacycline | N/A | N/A | 0.25 | [9][11] |
| Azithromycin | ≤0.005 (macrolide-susceptible) | N/A | N/A | [11] | |
| Doxycycline | N/A | N/A | 0.5 | [11] | |
| Moxifloxacin | N/A | N/A | 0.125 | [11][12] | |
| Mycoplasma hominis (Multiple) | Omadacycline | ≤0.125 | 0.032 | 0.063 | [9] |
| Doxycycline | N/A | 0.25 | 0.5 | [9] | |
| Clindamycin | N/A | 0.063 | 0.125 | [9] | |
| Ureaplasma spp. (Multiple) | Omadacycline | N/A | N/A | 2.0 | [9][11] |
Data sourced from multiple in vitro studies.[9][11][12] Omadacycline's activity was notably unaffected by macrolide, tetracycline, or fluoroquinolone resistance in these pathogens.[9][11]
Table 2: In Vitro Activity of Omadacycline against Chlamydia Species
| Organism (No. of Isolates) | Antibiotic | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |
|---|---|---|---|---|---|
| Chlamydia pneumoniae (15) | Omadacycline | 0.03 - 0.5 | 0.06 | 0.25 | [10][12][13] |
| Azithromycin | N/A | 0.06 | 0.125 | [12][13] | |
| Doxycycline | N/A | 0.125 | 0.25 | [13] | |
| Moxifloxacin | N/A | 0.125 | 0.125 | [13] |
Data from a study comparing the in vitro activity of omadacycline against C. pneumoniae isolates.[10][13] Omadacycline demonstrated comparable activity to other first-line agents.
Table 3: In Vitro Activity of Omadacycline against Legionella pneumophila
| Organism (No. of Isolates) | Antibiotic | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |
|---|---|---|---|---|---|
| Legionella pneumophila (Multiple) | Omadacycline | 0.06 - 1.0 | N/A | 0.25 | [8][12] |
| Doxycycline | N/A | N/A | 1.0 | [14] | |
| Azithromycin | N/A | N/A | 0.5 | [14] | |
| Moxifloxacin | N/A | N/A | 0.016 | [14] |
Based on MIC₉₀ values, omadacycline was found to be 4-fold more potent by weight than doxycycline and 2-fold more potent than azithromycin against L. pneumophila.[8]
Clinical Efficacy Data
The efficacy of omadacycline in treating CABP, including cases caused by atypical pathogens, was established in the Phase 3 OPTIC trial. This study demonstrated the noninferiority of omadacycline compared to the fluoroquinolone moxifloxacin.[3][15][16]
Table 4: Clinical Response Rates in the Phase 3 OPTIC Trial for CABP
| Endpoint | Omadacycline (n=386) | Moxifloxacin (n=388) | Difference (95% CI) | Reference |
|---|---|---|---|---|
| Early Clinical Response (ECR) at 72-120h (ITT Population) | 81.1% | 82.7% | -1.6% (-7.1 to 3.8) | [15][17] |
| Investigator-Assessed Clinical Response at Post-Treatment Evaluation (PTE) (ITT Population) | 87.6% | 85.1% | 2.5% (-2.4 to 7.4) | [15] |
ITT: Intent-to-Treat. The trial established omadacycline as a viable alternative for CABP with similar efficacy and safety profiles to moxifloxacin.[3][15]
In the OPTIC trial, the most frequently identified pathogens included Mycoplasma pneumoniae (33%), Streptococcus pneumoniae (20%), Legionella pneumophila (19%), and Chlamydia pneumoniae (15%).[17] Omadacycline demonstrated an 87% early clinical success rate among 37 patients where L. pneumophila was the causative pathogen.[8][14]
Experimental Protocols
Protocol 1: Antimicrobial Susceptibility Testing by Broth Microdilution for Atypical Pathogens
This protocol outlines a generalized method for determining the Minimum Inhibitory Concentration (MIC) of omadacycline against atypical bacteria, adapted from standard methodologies. Specific media and growth conditions must be optimized for each genus.
Caption: Workflow for Antimicrobial Susceptibility Testing (AST).
1. Materials:
- This compound analytical powder
- 96-well microtiter plates
- Appropriate broth medium (e.g., SP4 for Mycoplasma, BCYE for Legionella, cell culture media for Chlamydia)
- Bacterial isolates
- Incubator with appropriate atmospheric control (e.g., CO₂)
2. Method:
- Drug Preparation: Prepare a stock solution of omadacycline in a suitable solvent. Create a series of two-fold serial dilutions in the appropriate broth medium to achieve the desired final concentration range (e.g., 0.008 to 16 µg/mL).
- Plate Preparation: Dispense 50 µL of each antibiotic dilution into the wells of a 96-well plate. Also, prepare wells for a positive control (broth with no antibiotic) and a negative/sterility control (broth only).
- Inoculum Preparation: Culture the atypical pathogen according to standard procedures. Prepare a standardized inoculum suspension in broth, adjusted to a specific concentration (e.g., 10⁵ CFU/mL for Legionella or a specific inclusion-forming unit count for Chlamydia).
- Inoculation: Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL.
- Incubation: Seal the plates and incubate under conditions optimal for the specific pathogen. Incubation times and temperatures will vary (e.g., Legionella at 37°C for 48 hours; Mycoplasma at 37°C for 48-96 hours).
- MIC Determination: After incubation, read the plates. The MIC is the lowest concentration of omadacycline that completely inhibits visible growth of the organism as detected by the naked eye or a colorimetric indicator.
Protocol 2: Intracellular Activity Assay against Legionella pneumophila
This protocol describes a method to assess the efficacy of omadacycline against intracellular L. pneumophila using a macrophage cell line model.
1. Materials:
- Macrophage cell line (e.g., U937 or THP-1)
- Cell culture medium (e.g., RPMI 1640) with serum
- Legionella pneumophila strain
- This compound
- Gentamicin
- Sterile water for cell lysis
- BCYE agar plates
2. Method:
- Cell Seeding: Seed macrophages into 24-well plates at a density that will result in a confluent monolayer (e.g., 5 x 10⁵ cells/well) and differentiate them (e.g., using PMA for THP-1 cells).
- Bacterial Infection: Grow L. pneumophila to the post-exponential phase. Infect the macrophage monolayer at a specific multiplicity of infection (MOI), typically between 1 and 10.
- Phagocytosis: Centrifuge the plates briefly to synchronize infection and incubate for 1-2 hours to allow for bacterial uptake.
- Extracellular Bacteria Removal: Wash the cells with medium and then incubate for 1 hour with a medium containing a high concentration of an antibiotic that does not penetrate eukaryotic cells (e.g., gentamicin) to kill extracellular bacteria.
- Omadacycline Treatment: Wash the cells again and add a fresh medium containing serial dilutions of omadacycline. Include a no-drug control.
- Incubation: Incubate the infected cells for a defined period (e.g., 24, 48, and 72 hours).[8]
- Quantification of Intracellular Bacteria: At each time point, wash the cells, lyse them with sterile water to release intracellular bacteria, and perform serial dilutions of the lysate.
- CFU Plating: Plate the dilutions onto BCYE agar. Incubate the plates for 3-5 days and count the colony-forming units (CFU) to determine the number of viable intracellular bacteria.
- Analysis: Compare the CFU counts from omadacycline-treated wells to the no-drug control to determine the reduction in intracellular bacterial growth.
Protocol 3: Phase 3 Clinical Trial Design for CABP (Adapted from OPTIC Trial)
This section outlines the key design elements of a pivotal Phase 3 clinical trial to evaluate the efficacy and safety of omadacycline for CABP, based on the successful OPTIC study.[15]
Caption: Logical flow of a Phase 3 CABP clinical trial design.
1. Study Design:
- Type: Multicenter, randomized, double-blind, noninferiority trial.[15]
- Population: Adult patients hospitalized with community-acquired bacterial pneumonia (e.g., Pneumonia Severity Index [PSI] Risk Class III or IV).
- Randomization: Patients are randomized in a 1:1 ratio to receive either omadacycline or a standard-of-care comparator (e.g., moxifloxacin).[15]
2. Treatment Regimen:
- Omadacycline Arm: Intravenous (IV) loading and daily doses (e.g., 100 mg IV q12h for two doses, then 100 mg IV q24h) with the option to switch to an oral formulation (e.g., 300 mg PO q24h) after a minimum of 3 days.[15][18]
- Comparator Arm: Standard IV dosing of an approved antibiotic (e.g., moxifloxacin 400 mg IV q24h) with a corresponding IV-to-oral switch option.[19]
- Duration: Total treatment duration of 7 to 14 days.[15]
3. Endpoints:
- Primary Endpoint: Early Clinical Response (ECR) at 72 to 120 hours after the first dose. ECR is defined as survival with improvement in at least two of four key symptoms (cough, sputum production, pleuritic chest pain, dyspnea) without worsening of any, and no receipt of rescue antibacterial therapy.[15]
- Secondary Endpoint: Investigator-assessed clinical success at the Post-Treatment Evaluation (PTE) visit, occurring 5-10 days after the last dose of the study drug.[15]
- Safety Endpoint: Incidence and severity of treatment-emergent adverse events.
4. Microbiological Assessment:
- Collect baseline respiratory and blood samples for culture and pathogen identification, including molecular testing for atypical pathogens (M. pneumoniae, C. pneumoniae, L. pneumophila).
Conclusion
This compound is a potent antibiotic with significant activity against common atypical pathogens responsible for respiratory tract infections. Its ability to overcome common tetracycline resistance mechanisms, favorable pharmacokinetic profile, and proven clinical efficacy in a robust Phase 3 trial make it a valuable option for the empirical and targeted treatment of community-acquired bacterial pneumonia.[3][8][16][20] The protocols provided herein offer a framework for researchers to further evaluate and understand the utility of omadacycline in various preclinical and clinical settings.
References
- 1. Microbiology and Preclinical Review of Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Phase 3 Trials Show Omadacycline’s Efficacy Against Molecularly Characterized Gram-Positive and Gram-Negative Pathogens Causing Infections [ahdbonline.com]
- 5. Frontiers | Case Report: Omadacycline in the treatment of macrolide-unresponsive Mycoplasma pneumoniae pneumonia in an adolescent patient [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of Action of the Novel Aminomethylcycline Antibiotic Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. In Vitro Activities of Omadacycline (PTK 0796) and Other Antimicrobial Agents against Human Mycoplasmas and Ureaplasmas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Omadacycline: A Newly Approved Antibacterial from the Class of Tetracyclines [mdpi.com]
- 13. In Vitro Activity of Omadacycline against Chlamydia pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Omadacycline successfully treated severe Legionella pneumonia after moxifloxacin treatment failure: Case series - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Omadacycline trials show efficacy for pneumonia, skin infections | CIDRAP [cidrap.umn.edu]
- 16. Omadacycline in the treatment of community-acquired bacterial pneumonia in patients with comorbidities: a post-hoc analysis of the phase 3 OPTIC trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2minutemedicine.com [2minutemedicine.com]
- 18. journals.asm.org [journals.asm.org]
- 19. Omadacycline: A Newly Approved Antibacterial from the Class of Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
Omadacycline's Promising Role in Combating Anthrax: A Detailed Application and Protocol Guide
King of Prussia, PA - Omadacycline, a modernized tetracycline antibiotic, is demonstrating significant potential as a medical countermeasure against Bacillus anthracis, the causative agent of anthrax.[1][2] Extensive in vitro and in vivo studies have highlighted its potent activity, even against strains resistant to other antibiotics, positioning it as a valuable tool for researchers, scientists, and drug development professionals in the biodefense field.[1][3][4] This document provides detailed application notes and protocols based on available research to guide further investigation into omadacycline's efficacy against this critical biothreat pathogen.
Omadacycline, the first in a new class of tetracyclines known as aminomethylcyclines, overcomes common tetracycline resistance mechanisms.[1][2] It is approved by the U.S. Food and Drug Administration (FDA) for treating acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP).[5][6][7] Its development for post-exposure prophylaxis (PEP) and treatment of inhalational anthrax is being pursued under the FDA's Animal Rule guidance.[3] The U.S. Centers for Disease Control and Prevention (CDC) lists omadacycline as an alternative therapeutic option for the PEP and treatment of anthrax.
Mechanism of Action
Similar to other tetracyclines, omadacycline inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[3] This action effectively halts the growth and replication of the bacteria. As a protein synthesis inhibitor, omadacycline may also play a role in reducing the production of toxins produced by B. anthracis.[3]
In Vitro Activity of Omadacycline against Bacillus anthracis
Omadacycline has demonstrated potent in vitro activity against a wide range of B. anthracis isolates, including those resistant to other classes of antibiotics such as ciprofloxacin and older tetracyclines.[1][3][4]
Quantitative Data Summary
| Strain Type | Number of Isolates | Omadacycline MIC Range (µg/mL) | Omadacycline MIC₅₀ (µg/mL) | Omadacycline MIC₉₀ (µg/mL) | Comparator MIC₉₀ (µg/mL) | Reference |
| Diverse Animal and Human Clinical Isolates | 53 | ≤0.008–0.25 | 0.015 | 0.03 | Doxycycline: 0.06, Tetracycline: 0.25, Ciprofloxacin: 0.25-0.5 | [4][8] |
| Drug-Resistant and Susceptible Strains | 30 | Not Specified | Not Specified | 0.06 | Ciprofloxacin: 0.12 | [9][10] |
| Multi-drug resistant strain BACI393 | 1 | 0.06 | Not Applicable | Not Applicable | Tetracycline: >64, Doxycycline: >64, Ciprofloxacin: 4 |
MIC (Minimum Inhibitory Concentration): The lowest concentration of an antibiotic that prevents visible growth of a bacterium. MIC₅₀: The MIC value that inhibits 50% of the isolates. MIC₉₀: The MIC value that inhibits 90% of the isolates.
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution
This protocol outlines the determination of Minimum Inhibitory Concentrations (MICs) of omadacycline against B. anthracis using the broth microdilution method, following Clinical and Laboratory Standards Institute (CLSI) guidelines.[9]
Materials:
-
Bacillus anthracis isolates
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Omadacycline and comparator antibiotic stock solutions
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (35–37 °C)
Procedure:
-
Isolate Preparation: Streak B. anthracis isolates from frozen stocks onto sheep blood agar and incubate for 18–24 hours at 35–37 °C.[1]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in CAMHB. This corresponds to approximately 1 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Antibiotic Dilution: Prepare serial twofold dilutions of omadacycline and comparator antibiotics in CAMHB in the 96-well plates.
-
Inoculation: Inoculate each well of the microtiter plates with the prepared bacterial suspension.
-
Incubation: Incubate the plates at 35–37 °C for 18–24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
References
- 1. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 2. globalbiodefense.com [globalbiodefense.com]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. clinician.nejm.org [clinician.nejm.org]
- 6. Paratek Announces FDA Approval of NUZYRA™ (Omadacycline) [globenewswire.com]
- 7. Paratek Announces FDA Approval of NUZYRA™ (Omadacycline) – Zai Lab Limited [zailab.gcs-web.com]
- 8. Omadacycline is active in vitro and in vivo against ciprofloxacin-resistant Bacillus anthracis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. In Vitro and In Vivo Activity of Omadacycline against Two Biothreat Pathogens, Bacillus anthracis and Yersinia pestis - PMC [pmc.ncbi.nlm.nih.gov]
Omadacycline in Vancomycin-Resistant Enterococcus (VRE) Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of omadacycline in research concerning vancomycin-resistant Enterococcus (VRE). Omadacycline, a novel aminomethylcycline antibiotic, has demonstrated potent activity against a broad spectrum of bacteria, including multidrug-resistant strains like VRE.[1][2][3] It is designed to overcome common tetracycline resistance mechanisms, making it a valuable tool for studying and combating VRE infections.[1][3]
Mechanism of Action of Omadacycline Against VRE
Omadacycline functions by inhibiting bacterial protein synthesis.[1][3][4][5] Like other tetracyclines, it binds to the 30S subunit of the bacterial ribosome.[1][3][4] However, unique structural modifications at the C-7 and C-9 positions of the tetracycline D-ring allow it to circumvent the two primary mechanisms of tetracycline resistance:
-
Efflux Pumps: The C-7 modification helps omadacycline evade tetracycline-specific efflux pumps, which actively transport older tetracyclines out of the bacterial cell.[1][3][4]
-
Ribosomal Protection: The C-9 modification enables omadacycline to maintain its binding affinity and inhibitory activity even in the presence of ribosomal protection proteins (e.g., Tet(M), Tet(O)) that typically dislodge older tetracyclines from the ribosome.[1][3][4][5]
This dual mechanism of overcoming resistance makes omadacycline a potent agent against VRE strains that are also resistant to tetracyclines.[1]
In Vitro Activity of Omadacycline Against VRE
Omadacycline demonstrates potent in vitro activity against both Enterococcus faecalis and Enterococcus faecium, including vancomycin-resistant isolates.
Data Presentation
Table 1: Omadacycline Minimum Inhibitory Concentration (MIC) against Vancomycin-Resistant Enterococcus spp.
| Organism | Number of Isolates | Omadacycline MIC50 (µg/mL) | Omadacycline MIC90 (µg/mL) | Reference |
| VRE (unspecified) | Not specified | - | 0.25 | [2][6][7] |
| Vancomycin-resistant E. faecalis | Not specified | - | 0.25 | [3][4] |
| Vancomycin-resistant E. faecium | >1,500 | 0.06 | 0.12 | [8] |
| Vancomycin-resistant E. faecium | Not specified | - | 0.12 | [3][4] |
Table 2: Comparative In Vitro Activity of Omadacycline and Tigecycline against E. faecium
| Antibiotic | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| Omadacycline | 224 | 0.25 | 0.5 | |
| Tigecycline | 224 | 0.125 | 0.25 |
Experimental Protocols
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9]
Objective: To determine the minimum concentration of omadacycline that inhibits the visible growth of a VRE isolate.
Materials:
-
VRE isolates
-
Omadacycline powder
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or McFarland standards
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Omadacycline Stock Solution: Prepare a stock solution of omadacycline in a suitable solvent as recommended by the manufacturer. Further dilute the stock solution in CAMHB to create a series of twofold dilutions to be tested (e.g., 0.03-32 µg/mL).
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the VRE isolate.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation of Microtiter Plates:
-
Dispense 50 µL of the appropriate omadacycline dilution into each well of the 96-well plate.
-
Add 50 µL of the prepared VRE inoculum to each well.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of omadacycline at which there is no visible growth of the VRE isolate.
In Vivo Efficacy of Omadacycline in a VRE Infection Model
Omadacycline has demonstrated efficacy in a murine peritonitis model of VRE infection.[8]
Data Presentation
Table 3: In Vivo Efficacy of Omadacycline in a Murine Peritonitis Model with Multidrug-Resistant E. faecium
| Parameter | Omadacycline | Daptomycin | Vancomycin | Reference |
| PD₅₀ (mg/kg) | 2.4 - 12.4 | 12.1 - 27.7 | 12 - ≥256 | [8] |
PD₅₀ (Protective Dose 50): The dose of the antibiotic required to protect 50% of the infected animals from death.
A study using a mouse peritonitis model showed that omadacycline resulted in significantly better animal survival compared to daptomycin or vancomycin against multidrug-resistant E. faecium strains.[8]
Experimental Protocols
This protocol is based on established murine sepsis models.[8]
Objective: To evaluate the in vivo efficacy of omadacycline in treating a lethal VRE infection in mice.
Materials:
-
Female ICR mice (4-6 weeks old, ~25g)
-
VRE isolates
-
Omadacycline for injection
-
Saline solution
-
5% Mucin or other adjuvants (optional, to enhance virulence)
-
Syringes and needles for injection
Procedure:
-
Inoculum Preparation and LD₅₀ Determination:
-
Grow the VRE isolate to the mid-logarithmic phase in an appropriate broth medium.
-
Wash and resuspend the bacterial cells in sterile saline.
-
Determine the 50% lethal dose (LD₅₀) by intraperitoneally injecting serial dilutions of the bacterial suspension into groups of mice and observing mortality over a set period (e.g., 7 days).
-
-
Infection of Mice:
-
Prepare an inoculum containing approximately 10 times the LD₅₀ of the VRE strain.
-
Inject the bacterial suspension intraperitoneally (IP) into the mice.
-
-
Treatment Administration:
-
One hour post-infection, administer a single subcutaneous dose of omadacycline.
-
Prepare different dose levels of omadacycline (e.g., 0.5 to 32 mg/kg) to determine the dose-response relationship.
-
Include a control group of infected mice that receive a vehicle control (e.g., saline).
-
-
Monitoring and Endpoints:
-
Monitor the mice for signs of illness and mortality for a defined period (e.g., 120 hours).
-
Record survival data to generate Kaplan-Meier survival curves.
-
Calculate the PD₅₀ value using a statistical method such as the Reed and Muench method.
-
Conclusion
Omadacycline exhibits potent in vitro and in vivo activity against vancomycin-resistant Enterococcus. Its unique mechanism of action allows it to overcome common tetracycline resistance mechanisms, making it a valuable agent for both therapeutic consideration and as a research tool. The protocols provided herein offer a framework for conducting in vitro susceptibility testing and in vivo efficacy studies to further investigate the potential of omadacycline against VRE. Researchers should always adhere to institutional and national guidelines for animal welfare and biosafety when conducting such experiments.
References
- 1. Omadacycline: A Modernized Tetracycline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Antibacterial Activities of Omadacycline, a Novel Aminomethylcycline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbiology and Preclinical Review of Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Mechanism of Action of the Novel Aminomethylcycline Antibiotic Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. In vitro and in vivo antibacterial activities of omadacycline, a novel aminomethylcycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Testing Omadacycline Against Methicillin-Resistant Staphylococcus aureus (MRSA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Omadacycline is a novel aminomethylcycline antibiotic, a semisynthetic derivative of tetracycline, demonstrating potent in vitro activity against a wide range of Gram-positive and Gram-negative bacteria, including drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA)[1][2]. It has been shown to be effective against MRSA isolates that exhibit common tetracycline resistance mechanisms, including ribosomal protection and efflux pumps[3][4][5]. These application notes provide detailed protocols for testing the susceptibility of MRSA to omadacycline, based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI).
Data Presentation
The following tables summarize the in vitro activity of omadacycline against MRSA, as determined by the minimum inhibitory concentration (MIC) required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of isolates tested.
Table 1: Omadacycline Activity Against Staphylococcus aureus
| Organism | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility (%) |
| Staphylococcus aureus | 7,000 | 0.12 | 0.25 | 98.3 |
| Methicillin-resistant S. aureus (MRSA) | - | 0.12 | 0.5 | 96.3 |
| Methicillin-susceptible S. aureus (MSSA) | - | - | - | 99.8 |
Data compiled from a 2019 surveillance study in the USA. Susceptibility is based on FDA breakpoints.[6][7]
Table 2: Omadacycline MIC Distribution against MRSA from various surveillance programs
| Study Year/Region | Number of MRSA Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| 2014 Global Surveillance (North America & Europe) | ~200 | 0.12 | 0.12 |
| 2010 Global Surveillance | - | - | 0.25 |
| 2016 SENTRY Program (USA & Europe) | - | 0.12 | 0.25 |
| 2019 SENTRY Program (USA) | - | 0.12 | 0.25 |
| China, Hong Kong, and Taiwan Surveillance | 299 | 0.12 | 0.5 |
This table presents a comparative overview of omadacycline's potency against MRSA across different surveillance periods and geographical locations.[3][4][7][8][9]
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for antimicrobial susceptibility testing of bacteria that grow aerobically[6][10].
Materials:
-
Omadacycline analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
MRSA isolates and quality control (QC) strain (S. aureus ATCC 29213)
-
Spectrophotometer or McFarland standards
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Omadacycline Stock Solution: Prepare a stock solution of omadacycline in a suitable solvent as recommended by the manufacturer. Further dilute in CAMHB to achieve the desired concentration range for testing (e.g., 0.004 to 16 mg/L)[1].
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the MRSA isolate. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Microtiter Plate Preparation: a. Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate. b. Add 50 µL of the appropriate omadacycline dilution to the first well and perform serial twofold dilutions across the plate. c. The final volume in each well should be 50 µL before adding the inoculum.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: a. Growth Control: A well containing only CAMHB and the bacterial inoculum. b. Sterility Control: A well containing only CAMHB. c. Quality Control: Test the QC strain (S. aureus ATCC 29213) in parallel to validate the experiment.
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
Reading Results: The MIC is defined as the lowest concentration of omadacycline that completely inhibits visible growth of the organism[1].
Disk Diffusion (Kirby-Bauer) Method
This method provides a qualitative assessment of susceptibility and is based on CLSI M02 guidelines.
Materials:
-
Omadacycline disks (30 µg)
-
Mueller-Hinton Agar (MHA) plates
-
MRSA isolates and QC strain (S. aureus ATCC 25923)
-
Sterile cotton swabs
-
McFarland standards
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculation of Agar Plate: a. Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted suspension. b. Rotate the swab against the side of the tube to remove excess liquid. c. Streak the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Application of Disks: a. Aseptically apply an omadacycline 30 µg disk to the surface of the inoculated agar plate. b. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
-
Reading Results: a. Measure the diameter of the zone of inhibition around the disk in millimeters. b. Interpret the results (Susceptible, Intermediate, or Resistant) based on the zone diameter interpretive criteria provided by CLSI or the FDA.
Mandatory Visualizations
Caption: Workflow for MRSA Susceptibility Testing.
Caption: Omadacycline's Mechanism of Action on MRSA.
References
- 1. researchopenworld.com [researchopenworld.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Antimicrobial Activity of Omadacycline Tested against Clinical Bacterial Isolates from Hospitals in Mainland China, Hong Kong, and Taiwan: Results from the SENTRY Antimicrobial Surveillance Program (2013 to 2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Surveillance of Omadacycline Activity Tested against Clinical Isolates from the United States and Europe as Part of the 2016 SENTRY Antimicrobial Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surveillance of Omadacycline Activity Tested against Clinical Isolates from the United States and Europe: Report from the SENTRY Antimicrobial Surveillance Program, 2016 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Surveillance of omadacycline activity tested against clinical isolates from the USA: report from the SENTRY Antimicrobial Surveillance Program, 2019 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jmilabs.com [jmilabs.com]
- 9. journals.asm.org [journals.asm.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Omadacycline Mesylate: A Guide to Solubility and Stability in the Laboratory
Welcome to the Technical Support Center for Omadacycline Mesylate. This guide provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of this compound in common laboratory solvents. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound exhibits varying solubility in different solvents. For optimal results, it is crucial to select the appropriate solvent for your experimental needs. A summary of solubility data is provided in the table below. Please note that some sources refer to "omadacycline" without specifying the salt form; this data is included for reference but may differ slightly for this compound.
Q2: How should I prepare a stock solution of this compound?
A2: The preparation of a stock solution depends on the chosen solvent and the desired concentration. A general protocol for preparing stock solutions is provided in the "Experimental Protocols" section. It is recommended to use an inert gas to purge the solvent of choice before dissolving the compound.[1] For high concentrations in DMSO and methanol, sonication may be necessary to facilitate dissolution.[2]
Q3: How stable is this compound in its solid form and in solution?
A3: The solid form of this compound is stable for extended periods when stored under appropriate conditions.[1][3] However, the stability in solution is highly dependent on the solvent, storage temperature, and exposure to light. Amorphous, non-crystalline omadacycline can be unstable when exposed to air, light, and moisture, and should be stored at temperatures below 0°C.[4] Aqueous solutions, in particular, are not recommended for storage for more than one day.[1]
Q4: What are the optimal storage conditions for this compound stock solutions?
A4: For long-term stability, it is recommended to store stock solutions at -20°C or -80°C.[2][3] Stock solutions should be stored in tightly sealed containers and protected from light.[5][6] Repeated freeze-thaw cycles should be avoided by preparing aliquots.[2]
Q5: What factors can affect the stability of this compound in my experiments?
A5: Several factors can influence the stability of this compound, including pH, temperature, and light exposure.[4][6] The compound's activity is generally stable in a pH range of 5.0-6.0 and is largely unaffected at a pH of 8.0.[7] Divalent cations, such as Mg²⁺ and Ca²⁺, can chelate tetracyclines, potentially impacting their activity and stability.[6]
Data Presentation
Table 1: Solubility of Omadacycline and its Salts in Laboratory Solvents
| Solvent | Compound Form | Solubility | Notes |
| DMSO | Omadacycline | ~1 mg/mL[1] | - |
| DMSO | Omadacycline | 100 mg/mL[2] | Requires sonication. |
| DMSO | Omadacycline-d9 | ≥ 1 mg/mL[5] | Saturation unknown. |
| Dimethyl Formamide (DMF) | Omadacycline | ~1 mg/mL[1] | - |
| Dimethyl Formamide (DMF) | Omadacycline-d9 | ≥ 1 mg/mL[5] | Saturation unknown. |
| Methanol | Omadacycline | 125 mg/mL[2] | Requires sonication. |
| Ethanol | Omadacycline | Slightly soluble[1] | - |
| PBS (pH 7.2) | Omadacycline | Slightly soluble[1] | - |
| DMSO:PBS (pH 7.2) (1:2) | Omadacycline | ~0.33 mg/mL[1] | Recommended method for aqueous buffers. |
| Water | Omadacycline Hydrochloride | 50 mg/mL[6] | - |
Table 2: Stability and Storage Recommendations for Omadacycline
| Form | Storage Temperature | Duration | Key Considerations |
| Crystalline Solid | -20°C | ≥ 4 years[1] | Protect from air, light, and moisture.[4] |
| Powder | -20°C | 3 years[3] | - |
| Stock Solution in Solvent | -80°C | 6 months to 1 year[2][3] | Sealed storage, away from moisture and light.[2][5] |
| Stock Solution in Solvent | -20°C | 1 month[2] | Sealed storage, away from moisture and light.[2] |
| Aqueous Solution | 2-8°C (Refrigerated) | Not more than one day[1] | Recommended for immediate use. |
| Diluted IV Infusion Solution | Room Temperature (≤25°C) | Within 24 hours[8] | - |
| Diluted IV Infusion Solution | 2-8°C (Refrigerated) | Within 7 days[8] | Do not freeze.[8] |
| Reconstituted for Injection | 2-8°C (Refrigerated) | Up to 9 days[9] | Stable and within specifications.[9] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution for general laboratory use.
Materials:
-
This compound powder
-
Sterile, high-purity solvent (e.g., DMSO, Methanol)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, for higher concentrations)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
In a sterile environment (e.g., a chemical fume hood or biological safety cabinet), weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile conical tube.
-
Purge the chosen solvent with an inert gas for several minutes to remove dissolved oxygen.
-
Add the appropriate volume of the purged solvent to the conical tube to achieve the desired concentration.
-
Vortex the solution until the powder is completely dissolved.
-
For higher concentrations, sonication in a water bath may be required to facilitate dissolution.[2]
-
Once fully dissolved, aliquot the stock solution into smaller, sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at the recommended temperature (-20°C or -80°C).
Mandatory Visualization
Caption: Workflow for preparing this compound stock solutions.
Troubleshooting Guides
Caption: Troubleshooting common solubility and stability issues.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. US20230357135A1 - Crystalline forms of omadacycline, methods of synthesis thereof and methods of use thereof - Google Patents [patents.google.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. NUZYRA® (omadacycline) IV Infusion - Preparation & Administration [nuzyra.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Omadacycline Resistance in Enterococcus faecium
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments related to omadacycline resistance in Enterococcus faecium.
Troubleshooting Guides
This section addresses specific issues that may arise during your experimental work.
Issue 1: Inconsistent Omadacycline Minimum Inhibitory Concentration (MIC) Results
-
Question: We are observing significant variability in omadacycline MIC values for the same E. faecium isolate across different experimental runs. What could be the cause?
-
Answer: Inconsistent MIC results can stem from several factors. Firstly, Enterococcus species may not grow optimally in standard Mueller-Hinton broth, which is the recommended medium for many antimicrobial susceptibility tests.[1] Ensure you are using cation-adjusted Mueller-Hinton broth (CAMHB) as recommended by the Clinical and Laboratory Standards Institute (CLSI).[2] Variations in the concentration of cations, particularly Ca2+, can affect the activity of some antibiotics.[1] Secondly, inoculum preparation is critical. A bacterial suspension that is too dense or too sparse will lead to inaccurate MIC readings. Always standardize your inoculum to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[3] Finally, prolonged or improper storage of omadacycline stock solutions can lead to degradation of the compound, affecting its potency. Prepare fresh stock solutions or use aliquots stored at an appropriate temperature for a limited time.
Issue 2: Failure to Amplify the tet(M) Gene via PCR
-
Question: We are unable to amplify the tet(M) gene from an E. faecium isolate that exhibits phenotypic resistance to tetracyclines. What should we check?
-
Answer: Several factors could be contributing to PCR failure. First, verify the integrity and concentration of your extracted DNA. Poor quality DNA can inhibit the PCR reaction. Consider using a commercial DNA extraction kit for consistent results. The boiling lysate method is a quicker alternative but may require more optimization.[4] Second, check your primer design and annealing temperature. The provided protocol uses established primers for tet(M), but sequence variations in the primer binding sites of your specific isolate could affect amplification.[5] You may need to perform a gradient PCR to determine the optimal annealing temperature. Third, ensure your PCR master mix is correctly prepared with all necessary components, including an appropriate concentration of MgCl₂.[5] Finally, include positive and negative controls in your PCR run. A positive control (an E. faecium strain known to carry tet(M)) will validate your PCR setup, while a negative control (no template DNA) will detect any contamination.
Issue 3: Difficulty Interpreting Checkerboard Assay Results for Synergy
-
Question: The results from our checkerboard assay are ambiguous, and we are unsure if the interaction between omadacycline and a second agent is synergistic, additive, or indifferent. How can we clarify this?
-
Answer: The checkerboard assay's primary output is the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the drug interaction.[3][6] An FICI of ≤0.5 is generally considered synergistic, >0.5 to 4.0 is additive or indifferent, and >4.0 is antagonistic.[6] Ambiguity can arise from subtle changes in turbidity at the MIC endpoint. It is crucial to read the plates at a consistent time point, typically 16-20 hours for Enterococcus. Using a plate reader can provide more objective measurements of bacterial growth compared to visual inspection.[7] If results remain unclear, consider performing a time-kill assay. This method provides a dynamic view of the bactericidal or bacteriostatic effects of the drug combination over time and can confirm or refute the findings of the checkerboard assay.[8]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding omadacycline resistance in E. faecium.
-
Question 1: What are the primary mechanisms of omadacycline resistance in Enterococcus faecium?
-
Answer: The primary mechanism of resistance to omadacycline in E. faecium is the high-level expression of the tet(M) gene.[1][3] tet(M) encodes a ribosomal protection protein that prevents the binding of tetracycline-class antibiotics, including omadacycline, to the ribosome. Additionally, mutations in the 16S rRNA gene and the 30S ribosomal protein S10 have been identified in omadacycline-nonsusceptible isolates.[1][3] It is also important to note that exposure to omadacycline can lead to cross-resistance with other tetracyclines like tigecycline.[1][3]
-
Question 2: Can the presence of other tetracycline resistance genes, such as tet(L), contribute to omadacycline resistance?
-
Answer: While tet(M) is the major determinant, the presence of tet(L), which codes for an efflux pump, has also been associated with tetracycline resistance in Enterococcus.[9] In some cases, both tet(M) and tet(L) are found in the same isolate, potentially contributing to higher levels of resistance.[9] Upregulation of both tet(L) and tet(M) has been shown to confer tigecycline resistance in E. faecium, suggesting a similar mechanism could impact omadacycline susceptibility.[10]
-
Question 3: Are there established clinical breakpoints for omadacycline against Enterococcus faecium?
-
Answer: Currently, there are no CLSI or FDA established clinical breakpoints for omadacycline specifically against E. faecium.[11] However, for Enterococcus faecalis, the FDA breakpoints are ≤0.25 µg/mL for susceptible, 0.5 µg/mL for intermediate, and ≥1.0 µg/mL for resistant.[11] These are often used as a reference in research settings for E. faecium.
-
Question 4: How can we investigate potential synergy between omadacycline and other antibiotics to overcome resistance?
-
Answer: The checkerboard assay is a standard in vitro method to assess antibiotic synergy.[3][6][12] This technique involves testing a range of concentrations of two drugs, both alone and in combination, to determine if the combination is more effective than the individual agents. The results are used to calculate the Fractional Inhibitory Concentration Index (FICI), which provides a quantitative measure of the interaction.[3][6]
-
Question 5: What is the role of whole-genome sequencing (WGS) in studying omadacycline resistance?
-
Answer: WGS is a powerful tool for investigating antimicrobial resistance. It can be used to identify known resistance genes like tet(M) and tet(L), as well as to discover novel mutations in ribosomal RNA or protein genes that may contribute to resistance.[13][14] By analyzing the entire genome, researchers can gain a comprehensive understanding of the genetic basis of resistance in a particular E. faecium isolate.[15]
Data Presentation
Table 1: Omadacycline MIC Distribution against E. faecium
| Study | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Omadacycline MIC Range (µg/mL) |
| Liu et al. (2022)[3] | 224 | 0.25 | 0.5 | Not Specified |
| Morrissey et al. (2019)[6] | >1,500 | 0.06 | 0.12 | Not Specified |
| Singh et al. (2021)[16][17] | Multiple MDR strains | Not Applicable | Not Applicable | 0.125 - 0.25 |
Experimental Protocols
1. Broth Microdilution for Omadacycline MIC Determination (CLSI Guidelines)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.
-
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Omadacycline analytical standard
-
96-well microtiter plates
-
E. faecium isolate
-
0.5 McFarland standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C)
-
Plate reader or light box
-
-
Procedure:
-
Prepare Omadacycline Stock Solution: Prepare a stock solution of omadacycline at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile deionized water).
-
Prepare Omadacycline Dilutions: Perform serial two-fold dilutions of the omadacycline stock solution in CAMHB in a separate 96-well plate to create working solutions.
-
Inoculum Preparation: From a fresh culture of E. faecium, suspend several colonies in sterile saline or PBS. Adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Transfer 50 µL of the appropriate omadacycline working solution to each well of the test plate. Then, add 50 µL of the standardized bacterial inoculum to each well. The final volume in each well should be 100 µL. Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.
-
Reading Results: Determine the MIC as the lowest concentration of omadacycline that completely inhibits visible growth. This can be done visually using a light box or with a plate reader.[7]
-
2. PCR for Detection of the tet(M) Gene
This protocol is for the amplification of the tet(M) gene from E. faecium genomic DNA.
-
Materials:
-
Procedure:
-
DNA Extraction: Extract genomic DNA from the E. faecium isolate using a commercial kit or a boiling lysate method.[4]
-
PCR Reaction Setup: Prepare the following reaction mixture in a PCR tube:
-
Template DNA: 1 µL
-
10x PCR Buffer: 2.5 µL
-
dNTPs (10 mM): 0.5 µL
-
MgCl₂ (50 mM): 1.5 µL
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
Taq DNA Polymerase (5 U/µL): 0.2 µL
-
Nuclease-free water: to a final volume of 25 µL
-
-
Thermocycling Conditions:
-
Initial Denaturation: 94°C for 5 minutes
-
30 Cycles:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 55°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 7 minutes
-
-
Analysis: Analyze the PCR product by agarose gel electrophoresis. The expected amplicon size for tet(M) is approximately 576 bp.[5]
-
3. Checkerboard Assay for Synergy Testing
This protocol describes a method to assess the interaction between omadacycline and a second antimicrobial agent.
-
Materials:
-
Omadacycline and second antimicrobial agent
-
CAMHB
-
96-well microtiter plates
-
E. faecium isolate
-
0.5 McFarland standard
-
Sterile saline or PBS
-
Incubator (35°C)
-
-
Procedure:
-
Prepare Drug Dilutions: Prepare serial two-fold dilutions of omadacycline along the x-axis (columns) of a 96-well plate and serial two-fold dilutions of the second agent along the y-axis (rows).[3][6]
-
Inoculum Preparation: Prepare a standardized inoculum of E. faecium as described in the broth microdilution protocol.
-
Inoculation: Inoculate each well of the checkerboard plate with the standardized bacterial suspension.
-
Incubation: Incubate the plate at 35°C for 16-20 hours.
-
Determine MICs: Determine the MIC of each drug alone and in combination.
-
Calculate FICI: Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Interpret Results:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive/Indifference
-
FICI > 4.0: Antagonism
-
-
Visualizations
Caption: Experimental workflow for investigating omadacycline resistance.
Caption: Mechanism of Tet(M)-mediated omadacycline resistance.
References
- 1. Antimicrobial Susceptibility Testing for Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. benchchem.com [benchchem.com]
- 4. food.dtu.dk [food.dtu.dk]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Antibiotic resistance mutations in 16S and 23S ribosomal RNA genes of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prevalence and Molecular Characterization of Tetracycline Resistance in Enterococcus Isolates from Food - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 13. youtube.com [youtube.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Sequencing-based methods and resources to study antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy of Omadacycline against Multidrug-Resistant Enterococcus faecium Strains in a Mouse Peritonitis Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Omadacycline Dosage Optimization for Gastrointestinal Side Effects
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the gastrointestinal (GI) side effects of omadacycline. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and data summaries to assist in experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal side effects observed with omadacycline administration?
A1: The most frequently reported GI side effects associated with omadacycline are nausea and vomiting. Diarrhea has also been reported, but at a lower incidence compared to some other broad-spectrum antibiotics.[1][2] These events are generally mild to moderate in severity and transient.[3]
Q2: Is there a correlation between the dose of omadacycline and the incidence of GI side effects?
A2: Yes, clinical trial data indicates a higher incidence of nausea and vomiting is associated with the oral loading dose of 450 mg.[3][4][5] The onset of these side effects primarily occurs during the first two days of treatment when the loading dose is administered.[3]
Q3: How does the route of administration (intravenous vs. oral) affect the incidence of GI side effects?
A3: While GI side effects are observed with both intravenous (IV) and oral formulations, higher rates of nausea and vomiting have been specifically linked to the oral-only loading dose regimen in studies like the OASIS-2 trial.[1][3]
Q4: What is the proposed mechanism behind tetracycline-induced nausea and vomiting?
A4: While the exact mechanism for omadacycline is not fully elucidated, the general understanding of drug-induced nausea and vomiting involves the activation of central and peripheral pathways. Key neurotransmitters implicated are serotonin and substance P.[3][6] Drug-induced irritation of the gastrointestinal tract can cause the release of serotonin from enterochromaffin cells, which then stimulates 5-HT3 receptors on vagal afferent nerves, transmitting a signal to the vomiting center in the brainstem.[3][7][8] Substance P, acting on neurokinin-1 (NK-1) receptors in the brain, is also a key mediator of emesis.[3][9]
Q5: Are there any known strategies to mitigate omadacycline-induced gastrointestinal distress?
A5: Currently, the primary recommendation is to administer oral omadacycline in a fasted state (at least 4 hours before and 2 hours after a meal) to ensure optimal bioavailability, which may also influence GI tolerance.[10] Taking the medication with food, especially dairy, significantly reduces its absorption.[10][11][12] For persistent symptoms, general antiemetic therapies could be considered, although specific studies on their use with omadacycline are limited.
Q6: What is the effect of omadacycline on the gut microbiome?
A6: Omadacycline, like other broad-spectrum antibiotics, can alter the composition of the gut microbiota, leading to a decrease in the abundance of certain beneficial bacteria.[13] However, studies suggest that omadacycline has a low propensity to induce Clostridioides difficile infection (CDI), a severe form of antibiotic-associated diarrhea.[14][15]
Q7: Could probiotics be co-administered with omadacycline to reduce GI side effects?
A7: The co-administration of probiotics with antibiotics has been shown to reduce the risk and severity of antibiotic-associated diarrhea.[2][13] While there are no specific clinical trials on the use of probiotics with omadacycline for the prevention of nausea and vomiting, this is an area of active research for other antibiotics. It is important to note that probiotics should be administered several hours apart from the antibiotic to ensure their viability.[13]
Troubleshooting Guides
Issue: High incidence of nausea and vomiting in an ongoing clinical trial.
| Potential Cause | Troubleshooting Step |
| High oral loading dose (450 mg) | Evaluate if the loading dose is necessary for the indication being studied. Consider alternative dosing strategies if clinically permissible. |
| Patient non-compliance with fasting instructions | Reinforce the importance of taking oral omadacycline on an empty stomach. Provide clear, written instructions to participants. |
| Concomitant medications | Review all concomitant medications for potential drug-drug interactions that may exacerbate GI side effects. |
| Individual patient sensitivity | Monitor and grade the severity of nausea and vomiting using standardized scales (e.g., CTCAE, VAS) to identify patients with higher sensitivity.[3][6][15][16] Consider symptomatic management with antiemetics for moderate to severe cases. |
Issue: Unexpectedly high rates of diarrhea in a preclinical study.
| Potential Cause | Troubleshooting Step |
| Animal model sensitivity | Ensure the chosen animal model is appropriate for assessing tetracycline-induced GI effects. Some species may be more prone to antibiotic-associated diarrhea. |
| Gut microbiome disruption | Analyze fecal samples to assess changes in the gut microbiota composition and the presence of potential pathogens. |
| Omadacycline dose | Review the dose being administered and its equivalence to human therapeutic doses. Consider a dose-ranging study to establish a dose-response relationship for diarrhea. |
Data Presentation
Table 1: Incidence of Gastrointestinal Adverse Events in Omadacycline Clinical Trials
| Clinical Trial | Treatment Group | Nausea (%) | Vomiting (%) | Diarrhea (%) |
| OASIS-2 (Oral-only) | Omadacycline (450 mg loading dose) | 30.2 | 16.8 | - |
| Linezolid | 7.6 | 3.0 | - | |
| Pooled ABSSSI Trials | Omadacycline | up to 30 | up to 17 | - |
| OPTIC (CABP) | Omadacycline | 10.2 | - | 1 |
| Moxifloxacin | 18.0 | - | 8 | |
| Phase 1b (Cystitis) | Omadacycline (various doses) | 60-73 | 20-40 | - |
Data compiled from multiple sources.[3][6][7][16]
Experimental Protocols
Protocol 1: Assessment of Emesis in a Ferret Model
This protocol provides a framework for evaluating the emetic potential of omadacycline in a preclinical setting. Ferrets are a standard model for emesis research due to their well-developed emetic reflex.[17][18][19]
Objective: To determine the dose-dependent emetic response to omadacycline.
Methodology:
-
Animal Model: Adult male ferrets, acclimated to the laboratory environment.
-
Dosing: Omadacycline administered orally or intravenously at various dose levels. A vehicle control group should be included.
-
Observation: Animals are observed continuously for a defined period (e.g., 4-6 hours) post-dosing.
-
Endpoints:
-
Latency to the first emetic event (retching or vomiting).
-
Number of retching episodes and vomits.
-
Duration of emetic episodes.
-
-
Data Analysis: Statistical comparison of the emetic responses between different dose groups and the control group.
Protocol 2: In Vitro Assessment of Intestinal Motility using an Organ Bath System
This protocol outlines a method to investigate the direct effects of omadacycline on intestinal smooth muscle contractility.[1][20]
Objective: To evaluate the effect of omadacycline on the contractility of isolated intestinal tissue.
Methodology:
-
Tissue Preparation: Segments of small intestine (e.g., guinea pig ileum) are isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.
-
Drug Administration: Increasing concentrations of omadacycline are added to the organ bath.
-
Measurement: Isometric contractions of the intestinal tissue are recorded using a force transducer.
-
Endpoints:
-
Changes in the amplitude and frequency of spontaneous contractions.
-
Effects on contractions induced by a stimulant (e.g., acetylcholine).
-
-
Data Analysis: Concentration-response curves are generated to determine the potency and efficacy of omadacycline in modulating intestinal motility.
Protocol 3: Clinical Assessment of Nausea and Vomiting
This protocol details the standardized assessment of nausea and vomiting in human clinical trials.
Objective: To systematically quantify the incidence, severity, and duration of nausea and vomiting.
Methodology:
-
Assessment Tools:
-
Assessment Schedule: Nausea and vomiting are assessed at baseline and at regular intervals throughout the study period, particularly after dosing.
-
Data Collection: Patient-reported outcomes are collected through diaries or electronic questionnaires.
-
Data Analysis:
-
Incidence and severity of nausea and vomiting are compared between treatment arms.
-
Time to onset and duration of symptoms are analyzed.
-
The need for rescue antiemetic medication is recorded.
-
Mandatory Visualizations
Caption: Putative signaling pathways involved in omadacycline-induced nausea and vomiting.
Caption: Experimental workflow for assessing and optimizing GI tolerance of omadacycline.
References
- 1. Comparative Quantification of Chemotherapy-Induced Nausea and Emesis between the Common Terminology Criteria for Adverse Events and the Multinational Association of Supportive Care in Cancer Antiemesis Tool [jstage.jst.go.jp]
- 2. Population Pharmacokinetic Analyses for Omadacycline Using Phase 1 and 3 Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Table], Table 3. National Cancer Institute’s Common Terminology Criteria for Adverse Events: Nausea and Vomitinga - PDQ Cancer Information Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacokinetics, Safety and Pharmacokinetics/Pharmacodynamics Analysis of Omadacycline in Chinese Healthy Subjects [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. clinician.nejm.org [clinician.nejm.org]
- 7. stemcell.com [stemcell.com]
- 8. Development of the serotonin release assay with enterochromaffin cell-rich human intestinal organoids for the risk evaluation of drug-induced emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Human Intestinal Organoid Culture Protocol | Bio-Techne [bio-techne.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Assessment of postoperative nausea using a visual analogue scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. UpToDate 2018 [bsgdtphcm.vn]
- 17. Evaluating preclinical emesis induced by PDE4 inhibitors via a noradrenergic pathway - Syncrosome [syncrosome.com]
- 18. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 19. PDE4 inhibitors induce emesis in ferrets via a noradrenergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Intestinal organoid co-culture protocol to study cell competition in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
Technical Support Center: Investigating Omadacycline and Tigecycline Cross-Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating potential cross-resistance between omadacycline and tigecycline.
Frequently Asked Questions (FAQs)
Q1: What are the mechanisms of action for omadacycline and tigecycline?
Both omadacycline and tigecycline are tetracycline-class antibiotics that inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2] This binding prevents the accommodation of aminoacyl-tRNA molecules into the A site of the ribosome, thereby halting the elongation of the polypeptide chain.[3] Omadacycline is a semisynthetic aminomethylcycline derived from minocycline, while tigecycline is a glycylcycline derivative of minocycline. Their structural modifications at the C-9 position help them overcome common tetracycline resistance mechanisms.[2][4]
Q2: What are the known resistance mechanisms that can affect omadacycline and tigecycline?
The primary mechanisms of resistance to tigecycline include the overexpression of efflux pumps and the presence of tet genes.[5][6] Efflux pumps, such as AcrAB-TolC in Enterobacterales and AdeABC in Acinetobacter baumannii, actively transport the antibiotic out of the bacterial cell, reducing its intracellular concentration.[5][6][7] Ribosomal protection proteins, encoded by genes like tet(M), can dislodge the antibiotic from its binding site on the ribosome.[6] Additionally, enzymatic inactivation by enzymes encoded by tet(X) genes can degrade tigecycline.[5][6]
Omadacycline is designed to evade the two major tetracycline resistance mechanisms: ribosomal protection and efflux.[2] It has shown activity against bacteria carrying ribosomal protection genes like tet(M), tet(O), and tet(S), as well as efflux pump genes such as tet(K) and tet(L).[1][2] However, resistance to omadacycline can be conferred by certain multidrug efflux pumps like MexXY-OprM and MexAB-OprM, and the tet(X) gene.[1]
Q3: Is cross-resistance between omadacycline and tigecycline possible?
Yes, cross-resistance between omadacycline and tigecycline has been observed and is a significant area of investigation. Studies have shown that exposure to either omadacycline or tigecycline can lead to cross-resistance to both antibiotics.[8] This is often due to shared resistance mechanisms, such as the overexpression of certain efflux pumps that can extrude both drugs, or the presence of resistance genes that affect the binding of both antibiotics to the ribosome. For instance, high-level expression of tet(M) in Enterococcus faecium has been linked to omadacycline resistance and can contribute to cross-resistance.[8] Similarly, the AdeABC efflux pump in Acinetobacter nosocomialis has been shown to confer resistance to tigecycline, omadacycline, and another tetracycline derivative, eravacycline.[9]
Q4: How can I determine the minimum inhibitory concentration (MIC) for omadacycline and tigecycline?
The minimum inhibitory concentration (MIC) can be determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI). A detailed protocol is provided in the "Experimental Protocols" section of this guide. It is crucial to use fresh medium for tigecycline MIC testing, as its activity can be reduced in aged media.
Q5: What should I do if I observe inconsistent MIC results?
Inconsistent MIC results can arise from several factors. Refer to the "Troubleshooting Guides" section for a detailed breakdown of potential causes and solutions, covering inoculum preparation, media quality, and incubation conditions.
Troubleshooting Guides
Issue 1: Higher than expected MIC values for tigecycline.
| Possible Cause | Recommended Action |
| Degradation of tigecycline in aged media. | Prepare fresh Mueller-Hinton Broth (MHB) for each experiment. Tigecycline is susceptible to oxidation, and aged media can lead to falsely elevated MICs. |
| Incorrect inoculum density. | Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. |
| Improper incubation conditions. | Incubate plates at 35°C ± 2°C for 16-20 hours in ambient air. |
Issue 2: No PCR amplification product for resistance genes.
| Possible Cause | Recommended Action |
| Poor DNA template quality. | Ensure the extracted DNA is of high purity and concentration. Degraded DNA can inhibit PCR. Evaluate DNA integrity on an agarose gel. |
| Suboptimal PCR conditions. | Optimize the annealing temperature for the specific primers used. Ensure the correct concentrations of primers, dNTPs, and polymerase are used. |
| Primer-dimer formation. | Design primers with minimal self-complementarity. Optimize primer concentration and annealing temperature to reduce primer-dimer formation. |
Issue 3: Difficulty interpreting results of the efflux pump inhibition assay.
| Possible Cause | Recommended Action |
| Inhibitor is cytotoxic at the concentration used. | Perform a toxicity control to determine the highest non-toxic concentration of the efflux pump inhibitor for the bacterial strain being tested. |
| No significant change in MIC in the presence of the inhibitor. | The resistance may not be primarily mediated by the efflux pumps targeted by the inhibitor. Investigate other resistance mechanisms like ribosomal protection or enzymatic inactivation. |
| Inconsistent results between replicates. | Ensure accurate and consistent pipetting of the inhibitor, antibiotic, and bacterial inoculum. |
Data Presentation
Table 1: Comparative in vitro activity of Omadacycline and Tigecycline against various bacterial isolates.
| Organism | Resistance Mechanism(s) | Omadacycline MIC50/MIC90 (µg/mL) | Tigecycline MIC50/MIC90 (µg/mL) | Reference |
| Staphylococcus aureus (tetracycline-resistant) | - | 0.5/1 | 0.12/0.25 | |
| S. aureus carrying tet(K) | tet(K) | 0.12/0.25 | 0.06/0.25 | [10] |
| Gram-positive isolates carrying tet(L) and/or tet(M) | tet(L), tet(M) | 0.25-2 (MIC90) | 0.12-1 (MIC90) | [10] |
| Enterococcus faecium (clinical isolates) | - | 0.25/0.5 | 0.125/0.25 | [8] |
| Enterobacteriaceae carrying tet(B) | tet(B) | 1/4 | 0.25/0.5 | [10] |
| Gram-negative isolates with various tet genes | Multiple tet genes | 2/8 | 0.5/2 | [10] |
| Moraxella catarrhalis | - | 0.125 (MIC50) | 0.125 (MIC50) | [11] |
| Acinetobacter baumannii (Carbapenem-resistant) | - | 4 (MIC90) | 2 (MIC90) | |
| Klebsiella pneumoniae (Carbapenem-resistant) | - | 32 (MIC90) | - | [4] |
Experimental Protocols
Antimicrobial Susceptibility Testing (AST) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Omadacycline and tigecycline analytical standards
-
Bacterial isolates
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Antimicrobial Stock Solutions: Prepare stock solutions of omadacycline and tigecycline in an appropriate solvent as recommended by the manufacturer.
-
Prepare Antimicrobial Dilutions: Perform serial two-fold dilutions of each antibiotic in CAMHB directly in the 96-well plates to achieve the desired concentration range.
-
Prepare Inoculum: From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute Inoculum: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
Inoculate Plates: Add the diluted bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
PCR-Based Detection of Tetracycline Resistance Genes (tet(M), tet(K), tet(L), tet(X))
Materials:
-
Bacterial DNA extract
-
Gene-specific primers for tet(M), tet(K), tet(L), and tet(X)
-
PCR master mix (containing Taq polymerase, dNTPs, buffer)
-
Thermal cycler
-
Agarose gel electrophoresis system
-
DNA ladder
Procedure:
-
DNA Extraction: Extract genomic DNA from the bacterial isolates using a commercial DNA extraction kit.
-
PCR Reaction Setup: Prepare a PCR reaction mixture containing the DNA template, forward and reverse primers for the target gene, PCR master mix, and nuclease-free water.
-
PCR Amplification: Perform PCR using a thermal cycler with the following general conditions (optimize as needed for specific primers):
-
Initial denaturation: 95°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 50-60°C for 30 seconds (primer-specific)
-
Extension: 72°C for 1 minute/kb of amplicon length
-
-
Final extension: 72°C for 5-10 minutes
-
-
Gel Electrophoresis: Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates the presence of the resistance gene.
Efflux Pump Inhibition Assay
This assay determines the contribution of efflux pumps to antibiotic resistance by measuring the change in MIC in the presence of an efflux pump inhibitor (EPI).
Materials:
-
Same materials as for AST by broth microdilution
-
Efflux pump inhibitor (e.g., Carbonyl cyanide m-chlorophenyl hydrazone - CCCP, Phenylalanine-arginine β-naphthylamide - PAβN)
Procedure:
-
Determine the non-inhibitory concentration of the EPI: Perform a preliminary MIC assay with the EPI alone to determine the highest concentration that does not inhibit bacterial growth.
-
Perform AST with the EPI: Prepare two sets of microtiter plates with serial dilutions of the antibiotic (omadacycline or tigecycline).
-
To one set of plates, add the predetermined non-inhibitory concentration of the EPI to each well.
-
Follow the standard broth microdilution procedure for inoculum preparation, inoculation, and incubation.
-
Determine MICs: Determine the MIC of the antibiotic in the absence and presence of the EPI. A significant reduction (typically ≥4-fold) in the MIC in the presence of the EPI suggests that efflux is a mechanism of resistance.
Mandatory Visualizations
Caption: Mechanisms of action and resistance for omadacycline and tigecycline.
Caption: Experimental workflow for investigating cross-resistance.
References
- 1. Discovering Antibiotic Resistance Gene Using PCR-Based Microbial Identification - CD Genomics [cd-genomics.com]
- 2. journals.asm.org [journals.asm.org]
- 3. asm.org [asm.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Omadacycline, Eravacycline, and Tigecycline Express Anti-Mycobacterium abscessus Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mybiosource.com [mybiosource.com]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Development and Application of Real-Time PCR Assays for Quantification of Genes Encoding Tetracycline Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Addressing challenges in omadacycline clinical trial enrollment for specific patient populations
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address challenges in enrolling specific patient populations in omadacycline clinical trials. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to offer actionable solutions and detailed insights into the nuances of patient recruitment and retention for this novel aminomethylcycline antibiotic.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the enrollment phase of omadacycline clinical trials, with a focus on specific patient populations that are often difficult to recruit.
Category 1: Patients with Multiple Comorbidities
Q1: We are experiencing high screen failure rates for potential participants with multiple comorbidities. What are the common reasons, and how can we mitigate this?
A1: Patients with multiple comorbidities are frequently excluded from clinical trials due to concerns about potential adverse events and confounding factors.[1][2][3] In the context of omadacycline trials for Community-Acquired Bacterial Pneumonia (CABP) and Acute Bacterial Skin and Skin Structure Infections (ABSSSI), common reasons for screen failure in this population include:
-
Strict Glycemic Control Requirements: Patients with diabetes are a key population for ABSSSI trials, yet poorly controlled diabetes can be an exclusion criterion.
-
Cardiovascular Instability: Pre-existing heart conditions can be a major concern, leading to exclusion if the patient is not hemodynamically stable.
-
Renal and Hepatic Impairment: While omadacycline does not require dose adjustments for renal or hepatic impairment, severe dysfunction is often an exclusion criterion in pivotal trials.[4]
-
Concomitant Medications: Polypharmacy in patients with multiple comorbidities increases the risk of drug-drug interactions, leading to exclusion.
Troubleshooting Strategies:
-
Protocol Amendments: Work with regulatory bodies to consider protocol amendments that allow for the inclusion of patients with stable, well-managed comorbidities.
-
Enhanced Monitoring: Implement more frequent and detailed monitoring for patients with comorbidities to ensure their safety throughout the trial.
-
Sub-studies: Design sub-studies specifically focused on patients with certain comorbidities to gather more data on the safety and efficacy of omadacycline in these populations.
Q2: How can we improve the recruitment and retention of patients with multiple comorbidities in omadacycline trials?
A2: Improving recruitment and retention in this population requires a patient-centric approach:
-
Clear Communication: Clearly communicate the potential benefits and risks of participating in the trial, addressing any concerns related to their existing health conditions.
-
Flexible Visit Schedules: Offer flexible visit schedules and consider home health visits to reduce the travel burden on patients who may have mobility issues.
-
Caregiver Involvement: Engage with patients' caregivers to ensure they are well-informed and can support the patient's participation in the trial.
-
Financial Reimbursement: Provide adequate reimbursement for travel and other trial-related expenses to minimize the financial burden on patients.
Category 2: Elderly Patients (≥65 years)
Q3: What are the primary barriers to enrolling elderly patients in omadacycline clinical trials, and what are the data on their participation and outcomes?
A3: Elderly patients are often underrepresented in clinical trials due to a combination of factors, including the presence of multiple comorbidities, cognitive impairment, and lack of social support.[5][6] In the omadacycline OPTIC trial for CABP, a mortality imbalance was observed, with all deaths in both the omadacycline and moxifloxacin arms occurring in patients over 65 years of age, most of whom had multiple comorbidities.[7][8][9] This highlights the complexities of studying this patient population.
Troubleshooting Strategies:
-
Geriatric-Specific Protocols: Develop protocols with inclusion and exclusion criteria that are appropriate for the geriatric population, taking into account age-related physiological changes.
-
Informed Consent Process: Adapt the informed consent process for elderly patients, ensuring they fully understand the trial and its requirements. This may involve using larger font sizes in documents and allowing more time for discussion.
-
Collaboration with Geriatricians: Collaborate with geriatricians and other specialists who care for elderly patients to identify potential participants and ensure their safety during the trial.
Category 3: Patients with Renal Impairment
Q4: We are having difficulty recruiting patients with moderate to severe renal impairment. What are the key considerations for this population in omadacycline trials?
A4: While omadacycline does not require dose adjustments for patients with renal impairment, the pivotal trials for CABP and ABSSSI often excluded patients with severe renal impairment (creatinine clearance ≤30 mL/min).[10] This can create challenges in recruiting a representative patient population.
Troubleshooting Strategies:
-
Pharmacokinetic (PK) Studies: Conduct dedicated PK studies in patients with varying degrees of renal impairment to provide robust data on the safety and dosing of omadacycline in this population.
-
Real-World Evidence: Utilize real-world evidence from post-marketing surveillance to supplement clinical trial data and better understand the safety profile of omadacycline in patients with severe renal impairment.
-
Clear Protocol Guidance: Ensure the clinical trial protocol provides clear guidance on the management of patients with renal impairment, including monitoring of renal function and potential adverse events.
Quantitative Data Summary
The following tables summarize key quantitative data from the pivotal omadacycline clinical trials (OPTIC for CABP and OASIS for ABSSSI) to provide a clear comparison of patient demographics, disposition, and outcomes.
Table 1: Patient Demographics and Baseline Characteristics in Omadacycline Phase 3 Trials
| Characteristic | OPTIC (CABP) - Omadacycline (N=386) | OPTIC (CABP) - Moxifloxacin (N=388) | OASIS (ABSSSI) - Omadacycline (N=691) | OASIS (ABSSSI) - Linezolid (N=689) |
| Mean Age (years) | 62 | 61 | 45 | 46 |
| Age ≥65 years (%) | 26.0% (in a subset with comorbidities)[11] | 26.6% (in a subset with comorbidities)[11] | Not specified | Not specified |
| Male (%) | 55.4 | 56.4 | 64 | 63 |
| Race - White (%) | 93.3 | 92.8 | 83 | 82 |
| Diabetes Mellitus (%) | 12.2 | 11.9 | 5.6 | 9.7 |
| Renal Impairment (any) (%) | 20.8 (in a subset with comorbidities)[11] | Not specified | Not specified | Not specified |
Table 2: Patient Disposition and Discontinuation Rates in Omadacycline Phase 3 Trials
| Outcome | OPTIC (CABP) - Omadacycline | OPTIC (CABP) - Moxifloxacin | OASIS (ABSSSI) - Omadacycline | OASIS (ABSSSI) - Linezolid |
| Completed Study (%) | 92 | 93 | 89.5 | 87.0 |
| Discontinued due to Adverse Event (%) | 5.5[7] | 7.0[7] | 1.7[12] | 1.6[12] |
| Lost to Follow-up (%) | Not specified | Not specified | 3.3[12] | 4.9[12] |
| Withdrawal of Consent (%) | Not specified | Not specified | 2.0[12] | 2.0[12] |
Experimental Protocols
This section provides a detailed methodology for key experiments and procedures in the omadacycline Phase 3 clinical trials.
Patient Screening and Enrollment Protocol
-
Informed Consent: Obtain written informed consent from all potential participants after a thorough explanation of the study, including its purpose, procedures, potential risks, and benefits.
-
Inclusion/Exclusion Criteria Assessment:
-
CABP (OPTIC Trial):
-
Inclusion: Adults (≥18 years) with radiographically confirmed pneumonia, Pneumonia Severity Index (PSI) risk class II, III, or IV, and at least three symptoms of CABP (e.g., cough, purulent sputum, dyspnea, pleuritic chest pain).[11]
-
Exclusion: Known or suspected hospital-acquired pneumonia, severe immunological disease, or a history of hypersensitivity to tetracyclines or fluoroquinolones.[4]
-
-
ABSSSI (OASIS Trials):
-
Inclusion: Adults with a qualifying skin infection (cellulitis, wound infection, or major abscess) with a lesion size of at least 75 cm².[13]
-
Exclusion: Significant immunological disease, severe renal disease (or need for dialysis), septic shock, or a history of hypersensitivity to tetracyclines or linezolid.[4][14]
-
-
-
Baseline Assessments:
-
Collect detailed medical history, including all comorbidities and concomitant medications.
-
Perform a complete physical examination, including vital signs and measurement of the skin lesion (for ABSSSI trials).
-
Collect blood and urine samples for baseline laboratory tests (e.g., complete blood count, chemistry panel, renal and liver function tests).
-
Obtain appropriate microbiological specimens for culture and susceptibility testing.
-
Randomization and Blinding Protocol
-
Randomization: Eligible patients are randomly assigned in a 1:1 ratio to receive either omadacycline or the comparator drug (moxifloxacin for CABP, linezolid for ABSSSI).[11][15]
-
Blinding: The trials are conducted in a double-blind manner, where both the patient and the investigator are unaware of the treatment assignment. A double-dummy design is used to maintain blinding, where patients receive both the active drug and a placebo that matches the comparator drug in appearance.
Clinical and Laboratory Assessment Protocol
-
Efficacy Assessments:
-
Early Clinical Response (ECR): Assessed 48-72 hours after the first dose. For ABSSSI, this is defined as a ≥20% reduction in lesion size without rescue antibacterial therapy.[16] For CABP, it is defined as survival with improvement in at least two of four key symptoms.[15]
-
Post-Treatment Evaluation (PTE): Assessed 7-14 days after the last dose. Clinical success is defined as the resolution or improvement of signs and symptoms to the extent that further antibacterial therapy is not necessary.
-
-
Safety Assessments:
-
Monitor for treatment-emergent adverse events (TEAEs) at each study visit.
-
Perform regular laboratory tests to monitor hematology, blood chemistry, and renal and liver function.
-
Record vital signs and perform electrocardiograms (ECGs) at specified intervals.
-
Mandatory Visualizations
Signaling Pathway of Omadacycline
Caption: Mechanism of action of omadacycline, inhibiting bacterial protein synthesis.
Experimental Workflow for Omadacycline Clinical Trials
Caption: High-level experimental workflow for omadacycline Phase 3 clinical trials.
Logical Relationships of Enrollment Challenges and Solutions
Caption: Logical relationships between enrollment challenges and potential solutions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The (Almost) Insurmountable Recruitment Challenges of Antibiotic Clinical Trials [clinicalleader.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Optimizing patient recruitment into clinical trials of antimicrobial-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Omadacycline for Community-Acquired Bacterial Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Omadacycline for treatment of acute bacterial infections: a meta-analysis of phase II/III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Paratek reports positive data from Phase III trial of omadacycline - Clinical Trials Arena [clinicaltrialsarena.com]
- 11. Omadacycline in the treatment of community-acquired bacterial pneumonia in patients with comorbidities: a post-hoc analysis of the phase 3 OPTIC trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of Action of the Novel Aminomethylcycline Antibiotic Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clinician.nejm.org [clinician.nejm.org]
- 14. Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 15. antidote.me [antidote.me]
- 16. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Methods for Improving the Oral Bioavailability of Omadacycline in Research Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of omadacycline.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments with omadacycline.
Issue 1: High Variability in In Vitro Permeability Assays (e.g., Caco-2)
-
Question: We are observing significant well-to-well and day-to-day variability in our Caco-2 permeability assays for omadacycline. What are the potential causes and how can we improve consistency?
-
Answer: High variability in Caco-2 assays is a common challenge. Here are several factors to investigate:
-
Monolayer Integrity: Inconsistent monolayer confluence and tight junction formation are primary sources of variability.
-
Troubleshooting Steps:
-
Transepithelial Electrical Resistance (TEER) Measurement: Regularly monitor TEER values to ensure they are within an acceptable and consistent range for your laboratory before and after each experiment. A significant drop in TEER during the experiment indicates a compromised monolayer.
-
Paracellular Marker Permeability: Include a low permeability paracellular marker, such as Lucifer Yellow or mannitol, in your experiments. High permeability of this marker points to leaky monolayers.
-
-
-
Efflux Transporter Activity: Omadacycline is a substrate of the P-glycoprotein (P-gp) efflux pump.[1] Variations in P-gp expression levels between Caco-2 cell passages can lead to inconsistent results.
-
Troubleshooting Steps:
-
Use a Consistent Cell Passage Number: Standardize the passage number of Caco-2 cells used for your experiments.
-
Include a P-gp Substrate Control: Run a known P-gp substrate (e.g., digoxin) as a positive control to assess the consistency of efflux activity.
-
-
-
Compound Stability and Recovery: Omadacycline may be unstable in certain buffer conditions or may adsorb to the experimental apparatus.
-
Troubleshooting Steps:
-
Assess Compound Recovery: At the end of the experiment, measure the omadacycline concentration in both the donor and receiver compartments, as well as in the cell lysate, to perform a mass balance calculation. Low recovery may indicate adsorption to the plate or cellular accumulation.
-
Evaluate Stability: Pre-incubate omadacycline in the assay buffer under experimental conditions (e.g., 37°C) for the duration of the assay and measure its concentration to check for degradation.
-
-
-
Issue 2: Discrepancy Between In Vitro Permeability and In Vivo Bioavailability
-
Question: Our in vitro Caco-2 assay showed a significant improvement in omadacycline permeability with a novel formulation, but this did not translate to a corresponding increase in oral bioavailability in our rat model. What could explain this discrepancy?
-
Answer: A lack of correlation between in vitro and in vivo results is a frequent challenge in drug development. Several factors could be at play:
-
First-Pass Metabolism: While in vitro permeability may be improved, the formulation may not protect omadacycline from potential first-pass metabolism in the gut wall or liver.
-
Troubleshooting Steps:
-
In Vitro Metabolism Studies: Conduct studies using liver microsomes or S9 fractions to evaluate the metabolic stability of omadacycline in your formulation.
-
-
-
In Vivo Formulation Performance: The formulation may not behave in the complex gastrointestinal environment of a living animal as it does in the simplified in vitro setting.
-
Troubleshooting Steps:
-
Evaluate Formulation Stability in GI Fluids: Test the stability and release characteristics of your formulation in simulated gastric and intestinal fluids.
-
-
-
Animal Model Specifics: The physiology of the rat gastrointestinal tract (e.g., pH, transit time, enzyme activity) differs from that of humans and the Caco-2 model.
-
Troubleshooting Steps:
-
Consider Other Preclinical Models: If feasible, consider using a second animal model (e.g., dog) to assess the formulation's performance.
-
-
-
Frequently Asked Questions (FAQs)
General Questions
-
What is the oral bioavailability of omadacycline and why is it low? The oral bioavailability of omadacycline is approximately 34.5%.[2][3][4][5] This is primarily due to its low intestinal permeability.[2]
-
What is the Biopharmaceutics Classification System (BCS) class of omadacycline? Omadacycline is classified as a BCS Class III drug, which is characterized by high solubility and low permeability.[1]
Formulation Strategies
-
What are some potential strategies to improve the oral bioavailability of omadacycline? Given its BCS Class III properties, strategies should focus on enhancing its intestinal permeability. These include:
-
Permeation Enhancers: These excipients can transiently open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport. Examples include sodium caprate.[1]
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles can improve the absorption of poorly permeable drugs.[1][6][7][8][9]
-
Nanoparticle Formulations: Encapsulating omadacycline in nanoparticles may enhance its interaction with the intestinal mucosa and improve absorption.[1][10]
-
-
Has the salt form of omadacycline been optimized for oral absorption? Yes, the development of omadacycline included the evaluation of different oral formulations, evolving from a free base in a capsule to a tosylate salt in a tablet formulation to optimize oral bioavailability and tolerability.[11][12]
Experimental Design
-
How can I confirm that omadacycline is a P-gp substrate in my experimental system? A bidirectional Caco-2 permeability assay is the standard method.[1] You would measure the permeability of omadacycline in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.[1] To confirm P-gp involvement, you can perform the assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in A-to-B permeability and a decrease in the efflux ratio in the presence of the inhibitor would confirm that omadacycline is a P-gp substrate.[1]
Data Presentation
Table 1: Pharmacokinetic Parameters of Omadacycline in Preclinical and Clinical Studies
| Parameter | Species | Dose and Route | Value | Reference |
| Oral Bioavailability | Human | 300 mg oral tablet | ~34.5% | [2][3][4][5] |
| Rat | 90 mg/kg oral | Very low | [13][14] | |
| Effect of P-gp Inhibitor | Human | 300 mg oral + Verapamil | 43% (Bioavailability) | [2][4] |
| Tmax (Time to Peak Concentration) | Human | 300 mg oral | 2.5 - 3.0 hours | [15] |
| Rat | 90 mg/kg oral | 1 - 7 hours | [13] | |
| Half-life (t1/2) | Human | 300 mg oral | 15.5 - 16.8 hours | [15] |
| Rat | 5 mg/kg IV | 4.6 hours | [13][14] |
Table 2: Effect of Food on the Oral Bioavailability of Omadacycline in Humans
| Meal Type and Timing | Reduction in Cmax | Reduction in AUC | Reference |
| High-fat, non-dairy meal 4 hours before dosing | 15% - 17% | 15% - 17% | [11] |
| High-fat, non-dairy meal 2 hours before dosing | 40% - 42% | 40% - 42% | [11] |
| High-fat meal with dairy 2 hours before dosing | 59% - 63% | 59% - 63% | [11] |
Experimental Protocols
Protocol 1: Bidirectional Caco-2 Permeability Assay for Omadacycline
This protocol provides a general framework for assessing the intestinal permeability of omadacycline and the impact of potential enhancers.
I. Cell Culture
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 12-well or 24-well plates) at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-developed tight junctions. Change the medium every 2-3 days.
II. Assay Procedure
-
Monolayer Integrity Check:
-
Measure the TEER of each well using a voltohmmeter. Only use wells that meet your laboratory's established TEER criteria.
-
Optionally, assess the permeability of a paracellular marker like Lucifer Yellow.
-
-
Preparation of Dosing Solutions:
-
Prepare a stock solution of omadacycline in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration in pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4). The final solvent concentration should be low (e.g., <1%) to avoid cytotoxicity.
-
For testing formulations or enhancers, prepare the dosing solution with the test formulation or enhancer at the desired concentration.
-
For P-gp inhibition studies, prepare a dosing solution containing a known P-gp inhibitor (e.g., verapamil).
-
-
Permeability Measurement (Apical-to-Basolateral - A-to-B):
-
Wash the Caco-2 monolayers twice with pre-warmed transport buffer.
-
Add the omadacycline dosing solution to the apical (donor) compartment.
-
Add fresh, pre-warmed transport buffer to the basolateral (receiver) compartment.
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral compartment and replace the volume with fresh, pre-warmed transport buffer.
-
At the end of the incubation period, collect a sample from the apical compartment.
-
-
Permeability Measurement (Basolateral-to-Apical - B-to-A):
-
Follow the same procedure as for A-to-B, but add the omadacycline dosing solution to the basolateral (donor) compartment and sample from the apical (receiver) compartment.
-
-
Sample Analysis:
-
Quantify the concentration of omadacycline in all collected samples using a validated analytical method, such as LC-MS/MS.
-
III. Data Analysis
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the drug in the donor compartment.
-
-
-
Calculate the efflux ratio (ER):
-
ER = Papp (B-to-A) / Papp (A-to-B)
-
Mandatory Visualization
Caption: Workflow for a bidirectional Caco-2 permeability assay.
Caption: Omadacycline absorption and efflux at the enterocyte.
Caption: Logical relationship of factors affecting omadacycline bioavailability.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetics and Pharmacodynamics of Oral and Intravenous Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Pharmacokinetics and Pharmacodynamics of Oral and Intravenous Omadacycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipid-Based Antimicrobial Delivery-Systems for the Treatment of Bacterial Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lipid-Based Antimicrobial Delivery-Systems for the Treatment of Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid-Based Drug Delivery Systems for Diseases Managements [mdpi.com]
- 10. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Food on the Bioavailability of Omadacycline in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Pharmacokinetics, Distribution, Metabolism, and Excretion of Omadacycline following a Single Intravenous or Oral Dose of 14C-Omadacycline in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Omadacycline Oral Dosing and Pharmacokinetics in Community-Acquired Bacterial Pneumonia and Acute Bacterial Skin and Skin Structure Infection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent MIC results for omadacycline against certain bacterial strains
Welcome to the technical support center for omadacycline Minimum Inhibitory Concentration (MIC) testing. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that may lead to inconsistent MIC results for omadacycline against various bacterial strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of omadacycline, and how does it overcome common tetracycline resistance?
Omadacycline is a first-in-class aminomethylcycline antibiotic. It functions by binding to the 30S subunit of the bacterial ribosome, which in turn inhibits protein synthesis. A key advantage of omadacycline is its ability to circumvent the two primary mechanisms of tetracycline resistance: efflux pumps and ribosomal protection. Its chemical structure allows it to remain active against bacterial strains that express these common resistance mechanisms.
Q2: We are observing higher-than-expected MIC values for omadacycline, particularly with slow-growing organisms. What could be the cause?
Higher-than-expected MIC values for omadacycline, especially with slow-growing organisms like nontuberculous mycobacteria (NTM), can be attributed to the degradation of the drug during long incubation periods.[1][2][3][4] Omadacycline can lose a significant amount of its potency at standard incubation temperatures (e.g., 37°C) over 24 hours.[1][2][3][4] This degradation leads to a lower effective concentration of the antibiotic over the course of the assay, resulting in falsely elevated MICs.[1][2][3][4]
Q3: What is the "trailing effect" and how should it be interpreted in omadacycline MIC assays?
The "trailing effect" refers to the observation of reduced but persistent bacterial growth over a range of antibiotic concentrations in a broth microdilution assay. This can make it difficult to determine a clear MIC endpoint.[1][5] For omadacycline, when a trailing effect is present, the MIC is often recorded as the concentration that inhibits approximately 80% of the bacterial growth compared to the growth control well.[6] It's important to be consistent in the reading methodology to ensure reproducibility.
Q4: Can the composition of the culture medium affect omadacycline MIC results?
Yes, the composition of the culture medium can significantly impact omadacycline MIC values. Like other tetracyclines, the activity of omadacycline can be affected by the concentration of divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), in the medium.[7] It is crucial to use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI and EUCAST guidelines to ensure accurate and reproducible results. Variations in cation concentrations between different media batches can lead to inconsistent MICs.
Q5: We are observing "skipped wells" in our broth microdilution plates for omadacycline. What does this mean, and how should we proceed?
"Skipped wells" describe a phenomenon where a well with a lower concentration of an antibiotic shows no bacterial growth, while wells with higher concentrations do show growth.[8][9][10][11][12][13][14] This can be caused by several factors, including contamination, improper inoculation, or issues with the antibiotic dilutions.[8][9][10][11][12][13][14] If skipped wells are observed, it is generally recommended to repeat the experiment to rule out technical error.[10]
Troubleshooting Guides
Issue 1: Inconsistent or Higher-Than-Expected MIC Values
This is a common challenge in omadacycline susceptibility testing. Use the following workflow to diagnose the potential source of the inconsistency.
References
- 1. Challenges and a potential solution to perform drug susceptibility testing of omadacycline against nontuberculous mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. Challenges and a potential solution to perform drug susceptibility testing of omadacycline against nontuberculous mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Omadacycline drug susceptibility testing for non-tuberculous mycobacteria using oxyrase to overcome challenges with drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Divalent Cation Concentrations on the Antibiotic Susceptibilities of Nonfermenters Other than Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Irreproducible and Uninterpretable Polymyxin B MICs for Enterobacter cloacae and Enterobacter aerogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Skipped wells and scientific error during fosfomycin agar dilution and broth microdilution lead to inconsistent minimal inhibitory concentrations and may be cause for reevaluating testing methods for Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
Strategies to mitigate the emergence of resistance to omadacycline in long-term studies
Answering the user's request to create a technical support center for researchers on mitigating omadacycline resistance.
Technical Support Center: Omadacycline Resistance Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for designing and conducting long-term studies on omadacycline resistance.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Questions
Q1: What are the primary known mechanisms of resistance to omadacycline?
A1: Omadacycline is designed to overcome the two most common tetracycline resistance mechanisms: efflux pumps and ribosomal protection[1][2]. However, resistance can still emerge through other mechanisms, including:
-
Overexpression of multidrug efflux pumps: Such as MexXY-OprM, MexAB-OprM, and AdeABC which can reduce intracellular drug concentrations[1][3].
-
Target modification: Mutations in the 16S rRNA gene and genes for ribosomal proteins can alter the drug binding site[4].
-
Enzymatic inactivation: The tetracycline monooxygenase TetX has been shown to inactivate omadacycline, although it is not a widespread resistance determinant[1].
Q2: Has resistance to omadacycline been observed in long-term surveillance?
A2: A five-year surveillance study analyzing 35,000 bacterial isolates collected between 2019 and 2023 showed that omadacycline maintained consistent effectiveness across a range of bacteria without any emergence of resistance detected[1]. However, the potential for resistance emergence remains, necessitating laboratory investigation of mitigation strategies.
Q3: What are the primary strategies to mitigate the emergence of omadacycline resistance in long-term in vitro studies?
A3: The most promising strategies involve:
-
Combination Therapy: Using omadacycline in combination with another antimicrobial agent. This can create synergistic effects, where the combined activity is greater than the sum of their individual activities, and can prevent the selection of resistant mutants[5][6][7][8].
-
Use of Efflux Pump Inhibitors (EPIs): Since efflux is a known mechanism of resistance, co-administration with an EPI can restore or enhance the susceptibility of bacteria to omadacycline[3][9].
-
Pharmacodynamic-Optimized Dosing: Utilizing models like the hollow fiber system to simulate human pharmacokinetics allows for the determination of dosing regimens that maximize bacterial killing and suppress the amplification of resistant subpopulations[10][11][12].
Troubleshooting Experimental Setups
Q4: My serial passage experiment to induce omadacycline resistance shows no increase in MIC over time. What could be the issue?
A4: There are several potential reasons for this observation:
-
Starting concentration of omadacycline is too high: The initial sub-inhibitory concentration (e.g., 0.5x MIC) might still be too high to allow for the survival and gradual adaptation of mutants. Consider starting at a lower concentration (e.g., 0.25x MIC).
-
Insufficient passage duration: Resistance may take longer to develop. Ensure the experiment is carried out for a sufficient number of passages (e.g., 20-30 days or more)[13].
-
Low spontaneous mutation frequency: The bacterial species you are using may have a very low intrinsic mutation rate towards omadacycline resistance. You can quantify this using a mutation frequency assay.
-
Omadacycline instability: Omadacycline can degrade in solution at 37°C. This can lead to artefactually high initial MIC values and a failure to apply consistent selective pressure. One study noted a 50% degradation every 24 hours and recommended daily drug supplementation in their long-term models to account for this[11].
Q5: The results from my checkerboard assays for synergy are inconsistent. What are common pitfalls?
A5: Inconsistency in checkerboard assays often stems from methodological details:
-
Inaccurate inoculum preparation: Ensure the bacterial suspension is standardized precisely to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL) and then diluted to the final target inoculum (e.g., 5 x 10⁵ CFU/mL in the well)[14][15].
-
Pipetting errors: Small volume errors during the two-dimensional serial dilutions can significantly impact the final concentrations. Use calibrated pipettes and consider using a multichannel pipette for consistency[16].
-
Drug solubility and stability: Ensure both drugs are fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration does not impact bacterial growth. Also, consider the stability of the compounds in the media over the incubation period.
-
Incorrect interpretation of growth: Visual inspection of turbidity can be subjective. Use a microplate reader to measure optical density (OD) for a more quantitative assessment of growth inhibition[16].
Data Presentation: Quantitative Summaries
The following tables summarize minimum inhibitory concentration (MIC) data for omadacycline against various pathogens, both alone and in combination with other agents, providing a baseline for experimental design.
Table 1: Omadacycline MIC Distribution Against Selected Pathogens
| Organism | No. of Isolates | Omadacycline MIC₅₀ (mg/L) | Omadacycline MIC₉₀ (mg/L) | Reference |
|---|---|---|---|---|
| Staphylococcus aureus (All) | 689 | 0.12 | 0.25 | [17] |
| S. aureus (MRSA) | 299 | 0.12 | 0.5 | [17] |
| S. aureus (Tetracycline-Resistant) | - | 0.12 | 0.5 | [18] |
| Enterococcus faecium (VRE) | - | 0.06 | 0.12 | [1] |
| Streptococcus pneumoniae (Penicillin-Resistant) | - | ≤0.06 | 0.12 | [1] |
| Acinetobacter baumannii (Carbapenem-Nonsusceptible) | 41 | 4 | 8 | [7][8] |
| Klebsiella pneumoniae (Carbapenem-Resistant, NDM-positive) | - | 2 | 4 |[6] |
Table 2: Synergistic Activity of Omadacycline Combinations from In Vitro Studies
| Organism | Combination | Synergy Observed (% of isolates) | Key Finding | Reference |
|---|---|---|---|---|
| A. baumannii (CNSAb) | Omadacycline + Sulbactam | 80% | Strong synergy observed in time-kill assays. | [7][8] |
| A. baumannii (CNSAb) | Omadacycline + Polymyxin B | 30% | Moderate synergy. | [7][8] |
| K. pneumoniae (CRKP, KPC-producing) | Omadacycline + Polymyxin B | 37.5% | Combination therapy may be a viable option for strains resistant to omadacycline monotherapy. | [6] |
| Mycobacterium avium | Omadacycline + Amikacin | Not Quantified | Omadacycline prevented the emergence of amikacin resistance. |[5] |
Experimental Protocols
Protocol 1: Serial Passage Experiment for Inducing Resistance
This method is used to simulate the long-term exposure of a bacterial population to an antibiotic and select for resistant mutants.
1. Preparation: a. Prepare a stock solution of omadacycline. b. Culture the test bacterium (e.g., S. aureus) overnight in cation-adjusted Mueller-Hinton Broth (CAMHB). c. Determine the baseline Minimum Inhibitory Concentration (MIC) of omadacycline for the bacterium using the broth microdilution method according to CLSI guidelines.
2. Serial Passage Procedure: a. Inoculate a tube of CAMHB containing a sub-inhibitory concentration of omadacycline (e.g., 0.5x MIC) with the bacterial culture to an OD₆₀₀ of ~0.01[19]. Prepare at least three parallel lineages to ensure reproducibility[19]. b. Incubate the tubes at 37°C with shaking for 16-24 hours. c. After incubation, determine the MIC of the culture from the tube with the highest concentration that still shows bacterial growth. d. Inoculate a new series of tubes containing fresh media and 2-fold serial dilutions of omadacycline with 10 µL of the culture from the previous day's sub-MIC well[13][20]. e. Repeat this process daily for a predetermined duration (e.g., 30 days) or until a significant increase in MIC is observed[13]. f. At regular intervals (e.g., every 5 days), archive samples of the bacterial populations by freezing at -80°C in glycerol for later analysis.
3. Analysis: a. Plot the fold-change in MIC over time for each lineage. b. Perform whole-genome sequencing on the final resistant isolates and compare them to the original parent strain to identify mutations responsible for resistance.
Protocol 2: Checkerboard Assay for Synergy Testing
This assay is used to systematically evaluate the interaction between two antimicrobial agents.
1. Preparation: a. Prepare stock solutions of Omadacycline (Drug A) and the second compound (Drug B) at 4x the highest concentration to be tested in CAMHB[14]. b. Prepare a standardized bacterial inoculum matching a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well[15].
2. Plate Setup (96-well plate): a. Drug A Dilution: Add 50 µL of media to columns 2-11 of the microtiter plate. Add 100 µL of 2x Drug A stock to column 1. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to 2, and so on, to column 10. Discard the final 50 µL from column 10. Column 11 will be the Drug B control (no Drug A). b. Drug B Dilution: Add 50 µL of media to rows B-G. Add 100 µL of 2x Drug B stock to row A. Perform a 2-fold serial dilution down the plate to row G. Row H will be the Drug A control (no Drug B). c. Combination: This setup creates a matrix of concentrations. Now, add Drug B dilutions vertically to the corresponding rows in the plate already containing Drug A dilutions. d. Inoculation: Inoculate each well with 100 µL of the prepared bacterial suspension. The final volume in each well will be 200 µL[14][15]. e. Controls: Include wells for growth control (no drug) and sterility control (no bacteria).
3. Incubation and Analysis: a. Incubate the plate at 35°C for 16-24 hours[15]. b. Determine the MIC of each drug alone and in combination. c. Calculate the Fractional Inhibitory Concentration (FIC) Index:
- FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
- FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
- FIC Index (FICI) = FIC of Drug A + FIC of Drug B d. Interpretation:
- Synergy: FICI ≤ 0.5
- Indifference/Additive: 0.5 < FICI ≤ 4.0
- Antagonism: FICI > 4.0[15][21]
Visualizations: Workflows and Pathways
References
- 1. Microbiology and Preclinical Review of Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Perspectives on Antimicrobial Agents: Omadacycline for community-acquired pneumonia, skin and soft tissue infections, and nontuberculous mycobacteria (focus on M. abscessus) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AdeABC Efflux Pump Controlled by AdeRS Two Component System Conferring Resistance to Tigecycline, Omadacycline and Eravacycline in Clinical Carbapenem Resistant Acinetobacter nosocomialis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Omadacycline as a drug candidate for Mycobacterium avium infections: in vitro insights on single and combination therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The in vitro Activity of Omadacycline Alone and in Combination Against Carbapenem-Resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of Omadacycline Alone and in Combination against Carbapenem-Nonsusceptible Acinetobacter baumannii with Varying Minocycline Susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Omadacycline pharmacokinetics/pharmacodynamics and efficacy against multidrug-resistant Mycobacterium tuberculosis in the hollow fiber system model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Omadacycline pharmacokinetics/pharmacodynamics and efficacy against multidrug-resistant Mycobacterium tuberculosis in the hollow fiber system model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Omadacycline pharmacokinetics/pharmacodynamics in the hollow fiber model and clinical validation of efficacy to treat pulmonary Mycobacterium abscessus Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. emerypharma.com [emerypharma.com]
- 14. benchchem.com [benchchem.com]
- 15. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 16. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | In vitro Activity and Heteroresistance of Omadacycline Against Clinical Staphylococcus aureus Isolates From China Reveal the Impact of Omadacycline Susceptibility by Branched-Chain Amino Acid Transport System II Carrier Protein, Na/Pi Cotransporter Family Protein, and Fibronectin-Binding Protein [frontiersin.org]
- 18. Omadacycline In Vitro Activity Against a Molecularly Characterized Collection of Clinical Isolates with Known Tetracycline Resistance Mechanisms [ahdbonline.com]
- 19. Revealing AMP mechanisms of action through resistance evolution and quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evolution of high-level resistance during low-level antibiotic exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Refinement of omadacycline treatment protocols in animal infection models
Welcome to the technical support center for the refinement of omadacycline treatment protocols in animal infection models. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary pharmacokinetic/pharmacodynamic (PK/PD) index that correlates with omadacycline efficacy?
A1: The primary PK/PD index that correlates well with omadacycline efficacy in animal models is the Area Under the Concentration-time Curve to Minimum Inhibitory Concentration ratio (AUC/MIC).[1][2][3] This has been demonstrated in both neutropenic murine thigh and pneumonia models for pathogens like Staphylococcus aureus and Streptococcus pneumoniae.[4][5]
Q2: How does omadacycline's efficacy against tetracycline-resistant strains compare to susceptible strains in animal models?
A2: Omadacycline has demonstrated potent in vivo efficacy against bacterial strains that exhibit resistance to earlier generations of tetracyclines, including those with efflux pumps and ribosomal protection mechanisms.[1][6][7] Studies have shown that omadacycline maintains its activity against such resistant strains, with 50% effective doses (ED50s) being comparable to those for susceptible strains.[8][9][10]
Q3: What are the typical routes of administration for omadacycline in murine models?
A3: In murine models, omadacycline is commonly administered subcutaneously (SC) or intravenously (IV).[4][5][8][11] Oral administration has also been studied, but its bioavailability is lower.[4] The choice of administration route often depends on the specific infection model and the desired pharmacokinetic profile.
Q4: Are there any known immunomodulatory effects of omadacycline that could influence experimental outcomes?
A4: Yes, beyond its direct antimicrobial activity, omadacycline has been shown to possess anti-inflammatory and immunomodulatory properties.[1][12][13] It can attenuate the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and reduce neutrophil infiltration in models of lung injury.[12][13] These effects are independent of bacterial burden reduction and could contribute to the overall therapeutic benefit observed in infection models.[1]
Q5: What is the mechanism of action of omadacycline?
A5: Omadacycline is an aminomethylcycline that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[14][15] This binding blocks the docking of aminoacyl-tRNA, thereby preventing the elongation of peptide chains.[14] Its chemical structure allows it to overcome common tetracycline resistance mechanisms like efflux pumps and ribosomal protection.[14][15]
Troubleshooting Guides
Issue 1: High variability in bacterial burden (CFU counts) between animals in the same treatment group.
-
Potential Cause 1: Inconsistent Inoculum Preparation. Variation in the bacterial concentration of the inoculum can lead to significant differences in the initial bacterial load in each animal.
-
Troubleshooting Step: Ensure thorough mixing of the bacterial culture before drawing it into the syringe for injection. Prepare the inoculum from a mid-logarithmic growth phase culture to ensure bacterial viability and consistency. Plate serial dilutions of the inoculum used for each experiment to confirm the administered dose.
-
-
Potential Cause 2: Inaccurate Inoculation. Improper administration of the bacterial suspension (e.g., subcutaneous instead of intramuscular in a thigh infection model) can affect the establishment and progression of the infection.
-
Troubleshooting Step: Use appropriate needle sizes and injection techniques for the chosen infection model. For thigh infections, ensure deep intramuscular injection. For pneumonia models, ensure proper intratracheal or intranasal instillation.
-
-
Potential Cause 3: Animal-to-Animal Variation. Inherent biological differences between animals can contribute to variability.
-
Troubleshooting Step: Use a sufficient number of animals per group to increase statistical power. Ensure that animals are age and weight-matched.
-
Issue 2: Unexpected animal mortality in control or treatment groups.
-
Potential Cause 1: Overwhelming Infection in Control Group. The bacterial inoculum may be too high, leading to rapid and severe sepsis.
-
Troubleshooting Step: Perform a dose-ranging study with the bacterial strain to determine an inoculum that causes a consistent, non-lethal infection within the desired experimental timeframe.
-
-
Potential Cause 2: Drug Toxicity in Treatment Groups. High doses of omadacycline or the vehicle used for formulation may cause adverse effects.
-
Troubleshooting Step: Review the literature for established tolerated doses of omadacycline in the specific animal model. If preparing your own formulation, ensure the vehicle is non-toxic at the administered volume. Consider performing a preliminary tolerability study with the drug formulation.
-
-
Potential Cause 3: Complications from Immunosuppression. In neutropenic models, animals are more susceptible to secondary infections.
-
Troubleshooting Step: Maintain a sterile environment for housing and handling of neutropenic animals. Closely monitor animals for signs of distress and adhere to approved animal care protocols.
-
Issue 3: Difficulty in formulating omadacycline for administration.
-
Potential Cause 1: Poor Solubility. Omadacycline has variable solubility depending on the solvent and pH.
-
Troubleshooting Step: Omadacycline is soluble in organic solvents like DMSO and dimethylformamide.[9] For in vivo use, a stock solution in DMSO can be prepared and then further diluted in a suitable aqueous buffer like PBS or sterile saline.[9] It is important to ensure the final concentration of the organic solvent is low enough to not cause toxicity.[9] Omadacycline tosylate salt has been shown to have solubility in 0.1 N HCl.
-
Quantitative Data Summary
Omadacycline Efficacy in S. aureus Infection Models
| Animal Model | Strain(s) | Key PK/PD Parameter | Efficacy Endpoint | AUC/MIC Value | Reference |
| Neutropenic Murine Thigh | 10 MSSA/MRSA | 24-h AUC/MIC | Net Stasis | Median: 21.9 | [4] |
| Neutropenic Murine Thigh | 10 MSSA/MRSA | 24-h AUC/MIC | 1-log kill | Median: 57.7 | [4] |
| Neutropenic Murine Pneumonia | 10 MSSA/MRSA | 24-h Plasma AUC/MIC | 1-log kill | ~2 | [5] |
| Neutropenic Murine Pneumonia | 10 MSSA/MRSA | 24-h Plasma AUC/MIC | 2-log kill | ~12 | [5] |
Omadacycline Efficacy in S. pneumoniae Infection Models
| Animal Model | Strain(s) | Key PK/PD Parameter | Efficacy Endpoint | Plasma AUC/MIC Value | Reference |
| Neutropenic Murine Pneumonia | 4 strains | 24-h Plasma AUC/MIC | Net Stasis | 16 to 20 | [1][2] |
| Neutropenic Murine Pneumonia | 4 strains | 24-h Plasma AUC/MIC | 1-log kill | 6.1 to 180 | [1][2] |
| Neutropenic Murine Pneumonia | 4 strains | 24-h Plasma AUC/MIC | 2-log kill | 19 to 56 | [2] |
Omadacycline Efficacy in Gram-Negative Infection Models
| Animal Model | Pathogen | Strain | Efficacy Outcome | Reference |
| Murine Urinary Tract Infection | E. coli | TET-S, CIP-R | Comparable to gentamicin, better than ciprofloxacin | [12][14] |
| Murine Urinary Tract Infection | E. coli | TET-R, CIP-R | Better than ciprofloxacin | [12][14] |
| Neutropenic Murine Thigh | A. baumannii | MDR strain 5075 | Dose-dependent reduction in bacterial load, similar to tigecycline | [15] |
| Dorsal Wound | A. baumannii | MDR strain 5075 | 10 mg/kg BID resulted in 100% survival and clearance of systemic infection | [13] |
Experimental Protocols
Neutropenic Murine Thigh Infection Model
This model is widely used to assess the in vivo efficacy of antimicrobial agents against localized soft tissue infections.
-
Induction of Neutropenia:
-
Administer cyclophosphamide intraperitoneally (IP) to mice. A common regimen involves two doses: 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.
-
-
Bacterial Inoculum Preparation:
-
Culture the desired bacterial strain (e.g., S. aureus) to mid-logarithmic phase.
-
Wash the bacterial cells with sterile saline or PBS and resuspend to the target concentration (e.g., ~10^7 CFU/mL).
-
-
Infection:
-
Inject 0.1 mL of the bacterial suspension into the thigh muscle of each mouse.
-
-
Treatment:
-
Initiate omadacycline treatment at a specified time post-infection (e.g., 2 hours).
-
Administer the drug via the desired route (e.g., subcutaneous) at various dose levels.
-
-
Endpoint Analysis:
-
At a predetermined time point (e.g., 24 hours post-treatment initiation), euthanize the mice.
-
Aseptically remove the thigh tissue, homogenize it in a known volume of sterile saline, and perform serial dilutions for quantitative bacterial culture (CFU counting).
-
Neutropenic Murine Pneumonia Model
This model is crucial for evaluating the efficacy of antibiotics against respiratory pathogens in an immunocompromised host.
-
Induction of Neutropenia:
-
Follow the same procedure as in the thigh infection model.
-
-
Bacterial Inoculum Preparation:
-
Prepare the bacterial suspension as described for the thigh model, adjusting the concentration as needed for lung infection.
-
-
Infection:
-
Anesthetize the mice and instill the bacterial inoculum via the intranasal or intratracheal route.
-
-
Treatment:
-
Begin omadacycline administration at a set time after infection (e.g., 2 hours).
-
Administer the drug at various doses and schedules.
-
-
Endpoint Analysis:
-
At the end of the experiment (e.g., 24 hours), euthanize the mice.
-
Aseptically remove the lungs, homogenize the tissue, and perform quantitative bacteriology to determine the bacterial burden.
-
Visualizations
References
- 1. journals.asm.org [journals.asm.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacokinetics, Distribution, Metabolism, and Excretion of Omadacycline following a Single Intravenous or Oral Dose of 14C-Omadacycline in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Omadacycline: A Novel Oral and Intravenous Aminomethylcycline Antibiotic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Neutropenic Rat Thigh Infection Model for Evaluation of the Pharmacokinetics/Pharmacodynamics of Anti-Infectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Clinically relevant model of pneumococcal pneumonia, ARDS, and nonpulmonary organ dysfunction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunomodulatory activity of omadacycline in vitro and in a murine model of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Omadacycline: a novel aminomethylcycline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of Action of the Novel Aminomethylcycline Antibiotic Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Omadacycline: A Newly Approved Antibacterial from the Class of Tetracyclines [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Investigating the immunomodulatory activities of omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the impact of protein binding on omadacycline's in vitro activity
Welcome to the technical support center for investigating the impact of protein binding on omadacycline's in vitro activity. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the reported plasma protein binding of omadacycline in humans?
A1: Omadacycline exhibits low plasma protein binding. The mean plasma protein binding of omadacycline in humans is approximately 21.3% ± 9.7%.[1][2][3] This binding is independent of the drug concentration across a tested range of 0.01–10 µg/mL.[1]
Q2: How does omadacycline's protein binding compare to other tetracyclines?
A2: Omadacycline has significantly lower protein binding compared to other tetracyclines, which can be 71–93% protein bound.[1] This is a key differentiator for omadacycline.
Q3: What is the mechanism of action of omadacycline?
A3: Omadacycline, like other tetracyclines, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[2][4][5] Its chemical structure, with modifications at the C7 and C9 positions, allows it to overcome the two primary mechanisms of tetracycline resistance: efflux pumps and ribosomal protection.[2][5]
Q4: Does protein binding affect the in vitro activity of omadacycline?
A4: Yes, protein binding can influence the in vitro activity of any antibiotic. Only the unbound (free) fraction of the drug is microbiologically active.[6][7] Given omadacycline's low protein binding, a large fraction of the drug remains free and available to exert its antibacterial effect. When conducting in vitro susceptibility testing in the presence of serum or plasma, the unbound fraction should be considered for accurate interpretation of the results.[7][8]
Q5: How is the in vitro activity of omadacycline typically measured?
A5: The in vitro activity of omadacycline is primarily determined by measuring the Minimum Inhibitory Concentration (MIC) using standard methods such as broth microdilution or agar dilution, following guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).[9][10][11]
Troubleshooting Guides
Issue 1: Higher than expected MIC values for omadacycline in the presence of serum.
-
Possible Cause: The presence of serum proteins reduces the concentration of free, active drug available to inhibit bacterial growth.
-
Troubleshooting Steps:
-
Quantify Protein Binding: Determine the extent of omadacycline binding to the specific serum concentration used in your assay.
-
Calculate Unbound Concentration: Adjust the total omadacycline concentration in your experiment to ensure the unbound concentration reaches the expected MIC.
-
Use a Protein-Free Medium: As a control, run the MIC assay in a standard, protein-free broth (e.g., Mueller-Hinton Broth) to confirm the baseline MIC of your bacterial isolate.
-
Literature Comparison: Compare your results with published studies that have evaluated omadacycline's activity in the presence of serum.[12]
-
Issue 2: Variability in MIC results between experimental runs.
-
Possible Cause: Inconsistent experimental conditions can lead to variable MIC values.
-
Troubleshooting Steps:
-
Standardize Inoculum: Ensure the bacterial inoculum is prepared to the correct density (e.g., 0.5 McFarland standard) for each experiment.
-
Verify Drug Concentration: Prepare fresh stock solutions of omadacycline and verify their concentrations. Omadacycline in solution can degrade, so proper storage and handling are crucial.[13]
-
Incubation Conditions: Maintain consistent incubation times, temperatures, and atmospheric conditions (e.g., CO2 levels for fastidious organisms).
-
Quality Control: Include reference bacterial strains with known omadacycline MIC values in each run to ensure the assay is performing correctly.
-
Issue 3: "Trailing" or "phantom" growth observed in broth microdilution wells.
-
Possible Cause: This phenomenon, where a small amount of bacterial growth is visible over a range of concentrations, can make it difficult to determine the true MIC endpoint. This has been noted with omadacycline against certain organisms.[14]
-
Troubleshooting Steps:
-
Standardized Reading: Read the MIC at the lowest drug concentration that causes a significant reduction in growth (e.g., ~80% inhibition) compared to the growth control well. This should be done consistently across all tests.[14][15]
-
Visual Aids: Use a reading aid, such as a mirrored plate reader, to improve the accuracy of visual endpoint determination.
-
Alternative Methods: Consider using an alternative method like agar dilution, which may provide a clearer endpoint for certain organisms.
-
Data Presentation
Table 1: Omadacycline Protein Binding in Different Species
| Species | Mean Plasma Protein Binding (%) | Standard Deviation (%) |
| Human | 21.3 | 9.7 |
| Monkey | 21.2 | 7.3 |
| Rat | 26.1 | 12.1 |
| Mouse | 15.3 | 5.3 |
Data sourced from literature.[1]
Table 2: In Vitro Activity of Omadacycline Against Selected Bacterial Pathogens
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MRSA) | 0.12 | 0.25 |
| Streptococcus pneumoniae | 0.06 | 0.12 |
| Enterococcus faecalis (VRE) | 0.12 | 0.25 |
| Haemophilus influenzae | 0.5 | 1.0 |
| Escherichia coli | 1.0 | 2.0 |
| Klebsiella pneumoniae | 2.0 | 8.0 |
MIC₅₀ and MIC₉₀ values represent the concentrations at which 50% and 90% of isolates were inhibited, respectively. Data compiled from multiple surveillance studies.[5][8][12][16][17]
Experimental Protocols
Protocol 1: Determination of Omadacycline Plasma Protein Binding by Equilibrium Dialysis
This protocol is a standard method for determining the extent of drug binding to plasma proteins.
-
Materials:
-
Omadacycline stock solution of known concentration.
-
Human plasma (or plasma from other species of interest).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Equilibrium dialysis apparatus with semi-permeable membranes (e.g., 10,000 Da molecular weight cutoff).
-
Incubator shaker set to 37°C.
-
Analytical method for quantifying omadacycline (e.g., LC-MS/MS).
-
-
Procedure:
-
Prepare a solution of omadacycline in plasma at the desired concentration.
-
Assemble the dialysis cells. Add the omadacycline-plasma solution to one chamber and an equal volume of PBS to the other chamber.
-
Incubate the dialysis cells at 37°C with gentle shaking to facilitate equilibrium. The time to reach equilibrium should be predetermined (typically 4-24 hours).
-
After incubation, collect samples from both the plasma and the PBS chambers.
-
Analyze the concentration of omadacycline in both samples using a validated analytical method. The concentration in the PBS chamber represents the unbound (free) drug concentration.
-
Calculate the percentage of protein binding using the following formula: % Bound = [(Total Concentration - Unbound Concentration) / Total Concentration] x 100
-
Protocol 2: Omadacycline MIC Determination by Broth Microdilution
This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).
-
Materials:
-
96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Omadacycline stock solution.
-
Bacterial isolate to be tested.
-
0.5 McFarland turbidity standard.
-
Incubator.
-
-
Procedure:
-
Prepare serial two-fold dilutions of omadacycline in CAMHB directly in the 96-well plates.
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours (or as appropriate for the organism).
-
Visually inspect the plates for bacterial growth. The MIC is the lowest concentration of omadacycline that completely inhibits visible growth.
-
Mandatory Visualizations
Caption: Workflow for investigating protein binding's impact on MIC.
Caption: Relationship between total, bound, and free omadacycline.
References
- 1. Pharmacokinetics and Pharmacodynamics of Oral and Intravenous Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Omadacycline: A Review of the Clinical Pharmacokinetics and Pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Omadacycline - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Methods for the determination of plasma protein binding | AxisPharm [axispharm.com]
- 7. Methodologies for Protein Binding Determination in Anti-infective Agents | Springer Nature Experiments [experiments.springernature.com]
- 8. Antimicrobial Activity of Omadacycline Tested against Clinical Bacterial Isolates from Hospitals in Mainland China, Hong Kong, and Taiwan: Results from the SENTRY Antimicrobial Surveillance Program (2013 to 2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro activity of omadacycline against bacterial isolates from bone/joint infections and rare pathogens in the SENTRY antimicrobial surveillance program (2015-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microbiology and Preclinical Review of Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Susceptibility Testing of Omadacycline against Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Omadacycline drug susceptibility testing for non-tuberculous mycobacteria using oxyrase to overcome challenges with drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro and in vivo antibacterial activities of omadacycline, a novel aminomethylcycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
Validation & Comparative
Omadacycline and Moxifloxacin in the Treatment of Community-Acquired Bacterial Pneumonia: A Comparative Efficacy Guide
A comprehensive analysis of the clinical trial data reveals that omadacycline is non-inferior to moxifloxacin for the treatment of community-acquired bacterial pneumonia (CABP), offering a valuable therapeutic alternative. This guide provides a detailed comparison of their efficacy, safety, and the methodologies of the pivotal clinical trials for researchers, scientists, and drug development professionals.
Omadacycline, a novel aminomethylcycline, has demonstrated comparable efficacy to the fluoroquinolone moxifloxacin in the management of CABP. The primary evidence stems from the Phase 3 Omadacycline for Pneumonia Treatment in the Community (OPTIC) and the subsequent confirmatory OPTIC-2 trials. These studies were designed to assess the non-inferiority of omadacycline to moxifloxacin, a well-established treatment for CABP.
Comparative Efficacy Data
The efficacy of omadacycline and moxifloxacin in treating CABP was primarily evaluated based on two key endpoints: Early Clinical Response (ECR) and Post-Treatment Evaluation (PTE). The data from the pivotal OPTIC and OPTIC-2 trials are summarized below.
Table 1: Efficacy Outcomes in the OPTIC Trial (Intent-to-Treat Population)[1][2]
| Efficacy Endpoint | Omadacycline (n=386) | Moxifloxacin (n=388) | Difference (95% CI) |
| Early Clinical Response (ECR) at 72-120 hours | 81.1% | 82.7% | -1.6% (-7.1 to 3.8) |
| Investigator-Assessed Clinical Response at PTE (5-10 days post-treatment) | 87.6% | 85.1% | 2.5% (-2.4 to 7.4) |
Table 2: Efficacy Outcomes in the OPTIC-2 Trial (Intent-to-Treat Population)[3][4]
| Efficacy Endpoint | Omadacycline (n=336) | Moxifloxacin (n=334) | Difference (95% CI) |
| Early Clinical Response (ECR) at 72-120 hours | 89.6% | 87.7% | 1.9% (-3.0 to 6.8) |
| Investigator-Assessed Clinical Response at PTE (5-10 days post-treatment) | 86.0% | 87.7% | -1.7% (-6.9 to 3.4) |
Safety and Tolerability Profile
In terms of safety, both medications were generally well-tolerated. However, there were some differences in the incidence of adverse events.
Table 3: Common Treatment-Emergent Adverse Events (TEAEs)[1][4]
| Adverse Event | Omadacycline | Moxifloxacin |
| OPTIC Trial | (n=386) | (n=388) |
| Any TEAE | 41.1% | 48.5% |
| Gastrointestinal Events | 10.2% | 18.0% |
| Diarrhea | 1.0% | 8.0% |
| OPTIC-2 Trial | (n=336) | (n=334) |
| Headache | 3.6% | 4.5% |
| COVID-19 | 3.3% | 1.2% |
| AST Increase | 2.1% | 0.0% |
| Diarrhea | 0% | 3.0% |
A mortality imbalance was noted in the OPTIC trial, with eight deaths (2%) in the omadacycline group and four (1%) in the moxifloxacin group.[1] The cause of this imbalance has not been established, though all deaths occurred in patients over 65 with multiple comorbidities.[1]
Experimental Protocols
The OPTIC and OPTIC-2 trials were foundational in establishing the comparative efficacy of omadacycline and moxifloxacin. Below are the detailed methodologies for these key experiments.
The OPTIC and OPTIC-2 Trials
Objective: To compare the efficacy and safety of intravenous (IV) to oral omadacycline with IV to oral moxifloxacin for the treatment of adults with CABP.[2][3]
Study Design: These were Phase 3, randomized, double-blind, multicenter, non-inferiority trials.[3][4]
Patient Population: The trials enrolled adults with a diagnosis of CABP, confirmed by radiological evidence, and classified with a Pneumonia Severity Index (PSI) risk class of II, III, or IV.[5][3][4]
Inclusion Criteria:
-
Age ≥ 18 years.
-
Radiographically confirmed pneumonia.
-
At least three symptoms of CABP (e.g., cough, purulent sputum, dyspnea, pleuritic chest pain).[6]
-
At least two abnormal vital signs.[6]
-
Requirement for initial IV therapy for at least 3 days.[6]
Exclusion Criteria:
-
Known or suspected hospital-acquired pneumonia.
-
Significant immunological disease.
-
History of hypersensitivity to tetracyclines or fluoroquinolones.[7]
Dosing Regimen:
-
Omadacycline: 100 mg IV every 12 hours for two doses, followed by 100 mg IV once daily. A transition to 300 mg oral omadacycline once daily was permitted after a minimum of 3 days of IV therapy.[5][4]
-
Moxifloxacin: 400 mg IV once daily, with an optional transition to 400 mg orally once daily after at least 3 days of IV therapy.[5][4]
-
The total duration of treatment in both arms was 7 to 14 days.[5]
Primary Efficacy Endpoint:
-
Early Clinical Response (ECR): Assessed 72 to 120 hours after the first dose. ECR was defined as survival, no receipt of rescue antibacterial therapy, and improvement in at least two of four specified CABP symptoms without worsening of any of these symptoms.[2][8]
Secondary Efficacy Endpoint:
-
Investigator's Assessment of Clinical Response at Post-Treatment Evaluation (PTE): Assessed 5 to 10 days after the last dose of the study drug. Clinical success was defined as the resolution or improvement of signs and symptoms of CABP to the extent that no further antibacterial therapy was necessary.[8]
Microbiological Analysis:
-
Specimens such as sputum and blood were collected for culture to identify the causative bacterial pathogens.[9]
-
Additional diagnostic methods included serology, Polymerase Chain Reaction (PCR), and urinary antigen tests to detect atypical pathogens like Mycoplasma pneumoniae, Chlamydophila pneumoniae, and Legionella pneumophila.[9][10]
Statistical Analysis:
-
The primary analysis was a non-inferiority comparison of the ECR rates between the two treatment groups in the intent-to-treat (ITT) population. The non-inferiority margin was set at 10 percentage points.[5]
Mechanism of Action and Experimental Workflow Diagrams
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: Mechanism of Action Comparison.
Caption: Clinical Trial Experimental Workflow.
References
- 1. CABP Patient Types - NUZYRA® (omadacycline) [nuzyra.com]
- 2. atsjournals.org [atsjournals.org]
- 3. Efficacy of Omadacycline Versus Moxifloxacin in the Treatment of Community-Acquired Bacterial Pneumonia by Disease Severity: Results From the OPTIC Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Omadacycline versus moxifloxacin for community-acquired bacterial pneumonia (OPTIC-2): a phase 3b, randomised, double-blind, multicentre, controlled, noninferiority trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Omadacycline for Community-Acquired Bacterial Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. respiratory-therapy.com [respiratory-therapy.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Efficacy of Delafloxacin versus Moxifloxacin against Bacterial Respiratory Pathogens in Adults with Community-Acquired Bacterial Pneumonia (CABP): Microbiology Results from the Delafloxacin Phase 3 CABP Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Potency of Omadacycline and Other Novel Tetracyclines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of omadacycline, a novel aminomethylcycline, with other recently developed tetracyclines, eravacycline and sarecycline. The information presented is collated from various scientific studies to offer a comprehensive overview supported by experimental data.
Omadacycline and eravacycline are broad-spectrum antibiotics, demonstrating activity against a wide range of Gram-positive and Gram-negative bacteria, including many resistant strains.[1][2][3] In contrast, sarecycline is a narrow-spectrum antibiotic, primarily developed for the treatment of acne, with targeted activity against Cutibacterium acnes and other Gram-positive organisms, but limited potency against many Gram-negative bacilli.[4][5]
Mechanism of Action
Tetracycline antibiotics, including omadacycline, eravacycline, and sarecycline, exert their antibacterial effect by inhibiting protein synthesis in bacteria.[1][6] They bind to the 30S ribosomal subunit, which prevents the docking of aminoacyl-tRNA to the A-site of the ribosome. This action effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth. Novel tetracyclines like omadacycline and eravacycline are specifically designed to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection, allowing them to maintain activity against strains that are resistant to older tetracyclines.[1][7]
Mechanism of Action of Novel Tetracyclines
Data Presentation: Minimum Inhibitory Concentration (MIC)
The following tables summarize the in vitro activity of omadacycline, eravacycline, and sarecycline against a range of clinically significant bacteria. Data are presented as MIC₅₀ and MIC₉₀ values (in µg/mL), which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Gram-Positive Bacteria
| Organism (Resistance Phenotype) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MRSA) | Omadacycline | 0.12 | 0.25 |
| Eravacycline | ≤0.25 | ≤0.25[8] | |
| Sarecycline | - | 0.5[4] | |
| Streptococcus pneumoniae | Omadacycline | 0.06 | 0.06-0.12[1][9] |
| Eravacycline | 0.008 | 0.008[2] | |
| Sarecycline | - | - | |
| Enterococcus faecalis (Vancomycin-Resistant) | Omadacycline | - | 0.25[9] |
| Eravacycline | - | - | |
| Sarecycline | 32* | -[1] |
*Data for vancomycin-susceptible isolates.
Gram-Negative Bacteria
| Organism (Resistance Phenotype) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli (ESBL-producing) | Omadacycline | 2 | 4[10] |
| Eravacycline | 0.25 | 0.5[11] | |
| Sarecycline | 16 | >64[1][12] | |
| Klebsiella pneumoniae (Carbapenem-Resistant) | Omadacycline | 4 | >8[7] |
| Eravacycline | 0.5 | 2[13] | |
| Sarecycline | >64 | >64[1] | |
| Acinetobacter baumannii (Carbapenem-Resistant) | Omadacycline | 0.5-4 | 4-8[7][14] |
| Eravacycline | 0.5 | 1[3][11] | |
| Sarecycline | - | - |
Anaerobic Bacteria
| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Bacteroides fragilis | Omadacycline | - | - |
| Eravacycline | - | - | |
| Sarecycline | - | - |
Note: Comprehensive, directly comparable MIC data for all three novel tetracyclines against anaerobic bacteria from single studies are limited. Sarecycline has been shown to be 4- to 8-fold less active than doxycycline against representative anaerobic bacteria.[1]
Experimental Protocols
The in vitro potency data cited in this guide were predominantly generated using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), particularly the M07 series of standards.[6][15]
Experimental Workflow for MIC Determination
Broth Microdilution Method (CLSI M07)
-
Preparation of Antimicrobial Solutions : Stock solutions of the antibiotics are prepared and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to achieve a range of final concentrations.[16][17]
-
Inoculum Preparation : Bacterial isolates are grown on an appropriate agar medium for 18-24 hours.[17] Several colonies are then suspended in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[17] This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[17]
-
Inoculation : The microtiter plates containing the serially diluted antibiotics are inoculated with the standardized bacterial suspension.[16] Each plate typically includes a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).[7]
-
Incubation : The inoculated plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.[11]
-
MIC Determination : Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[17]
Conclusion
Omadacycline and eravacycline demonstrate potent and broad-spectrum in vitro activity against a wide array of Gram-positive and Gram-negative pathogens, including multidrug-resistant isolates. Eravacycline often shows slightly lower MIC values against certain Gram-negative bacteria compared to omadacycline. Sarecycline's activity is more targeted, showing good potency against S. aureus but significantly reduced activity against common Gram-negative and some Gram-positive bacteria, aligning with its clinical indication for acne. The selection of a particular tetracycline for further research or clinical development should be guided by its specific spectrum of activity and the target pathogens of interest.
References
- 1. Microbiological Profile of Sarecycline, a Novel Targeted Spectrum Tetracycline for the Treatment of Acne Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sarecycline Demonstrated Reduced Activity Compared to Minocycline against Microbial Species Representing Human Gastrointestinal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sarecycline Demonstrates Clinical Effectiveness against Staphylococcal Infections and Inflammatory Dermatoses: Evidence for Improving Antibiotic Stewardship in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Profiling the Effects of Systemic Antibiotics for Acne, Including the Narrow-Spectrum Antibiotic Sarecycline, on the Human Gut Microbiota [frontiersin.org]
- 6. testinglab.com [testinglab.com]
- 7. youtube.com [youtube.com]
- 8. Sarecycline (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. Sarecycline: A Review of Preclinical and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Recognized Consensus Standards: Medical Devices [accessdata.fda.gov]
- 15. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Efficacy of omadacycline against penicillin-resistant Streptococcus pneumoniae versus standard therapies
A comprehensive review of experimental data indicates that omadacycline, a novel aminomethylcycline antibiotic, exhibits significant in vitro and in vivo activity against penicillin-resistant Streptococcus pneumoniae (PRSP), often surpassing the efficacy of standard therapeutic agents. This guide provides a detailed comparison of omadacycline's performance against that of established therapies, supported by experimental data and detailed methodologies for key assays.
In Vitro Susceptibility
Multiple studies highlight omadacycline's potent in vitro activity against PRSP. The drug consistently demonstrates low minimum inhibitory concentrations (MICs) required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of tested isolates. This efficacy is maintained across various resistance phenotypes, including multidrug-resistant strains.
A global surveillance program in 2014 showed that the omadacycline MIC₉₀ for PRSP was 0.06-0.12 μg/mL.[1][2] Notably, this potency was consistent across penicillin-susceptible, -intermediate, and -resistant subgroups.[1][2] A more recent study of S. pneumoniae isolates from the United States (2019–2021) reported that 99.8% were susceptible to omadacycline.[3] In contrast, susceptibility to other oral agents was considerably lower, including 63.5% for oral penicillin and 80.2% for doxycycline.[3]
The tables below summarize the in vitro activity of omadacycline and comparator antibiotics against penicillin-resistant Streptococcus pneumoniae.
Table 1: In Vitro Activity of Omadacycline Against Streptococcus pneumoniae
| Organism | Omadacycline MIC₅₀ (μg/mL) | Omadacycline MIC₉₀ (μg/mL) |
| S. pneumoniae (2014) | 0.06 | 0.06 |
| S. pneumoniae (2010) | 0.06 | 0.12 |
Data sourced from a global surveillance program.[1][2]
Table 2: Comparative In Vitro Activity of Omadacycline and Standard Therapies Against Penicillin-Resistant S. pneumoniae (PRSP) from the US and Europe (2014)
| Antibiotic | Resistance Rate in PRSP Isolates (US/Europe) |
| Doxycycline | 64.2% / 61.0% |
| Tetracycline | 63.8% / 60.5% |
| Erythromycin | 91.2% / 75.1% |
| Ceftriaxone | 7.3% / 4.0% |
Data indicates a high degree of resistance to several standard therapies among PRSP isolates.[1][2]
In Vivo Efficacy
Preclinical studies using murine models of pneumococcal pneumonia have demonstrated the in vivo potency of omadacycline. In a neutropenic murine pneumonia model, omadacycline exhibited cidal activity against four strains of S. pneumoniae with varying resistance profiles.[4] The pharmacokinetic/pharmacodynamic index that correlated well with efficacy was the area under the concentration-time curve to MIC ratio (AUC/MIC).[4]
For comparison, standard therapies for severe PRSP infections often involve parenteral administration of agents like ceftriaxone, with respiratory fluoroquinolones (levofloxacin, moxifloxacin) and vancomycin reserved for highly resistant strains.[5][6][7] High-dose amoxicillin may also be effective for certain PRSP strains.[6][7]
Experimental Protocols
In Vitro Antimicrobial Susceptibility Testing
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against Streptococcus pneumoniae, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Bacterial Isolates and Culture Conditions:
-
Clinical isolates of Streptococcus pneumoniae, including penicillin-resistant strains, are used.
-
Isolates are cultured on appropriate media, such as Mueller-Hinton agar supplemented with 5% sheep blood.[8]
2. Antimicrobial Agents:
-
Omadacycline and comparator antibiotics are prepared in stock solutions.
-
Serial twofold dilutions of each antibiotic are prepared in cation-adjusted Mueller-Hinton broth.
3. Broth Microdilution Method:
-
This is the reference method recommended by the CLSI for S. pneumoniae susceptibility testing.[8][9]
-
A standardized inoculum of each bacterial isolate is prepared and added to microtiter plates containing the serially diluted antibiotics.
-
The plates are incubated at 35°C for 20-24 hours.
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
4. Quality Control:
-
Reference strains of S. pneumoniae with known MIC values (e.g., S. pneumoniae ATCC 49619) are included in each assay to ensure the accuracy and reproducibility of the results.[8]
In Vivo Murine Pneumonia Model
The following describes a generalized methodology for evaluating the efficacy of antibiotics in a mouse model of pneumococcal pneumonia.
1. Animals:
-
Immunocompetent mouse strains (e.g., CBA/J) or neutropenic mice are used.[4][10][11] Neutropenia can be induced by agents like cyclophosphamide to facilitate infection with less virulent strains.[11]
2. Bacterial Challenge:
-
Mice are infected with a standardized inoculum of a penicillin-resistant S. pneumoniae strain.
-
Infection can be induced via intranasal, intratracheal, or intraperitoneal routes.[11]
3. Antibiotic Treatment:
-
Treatment with omadacycline or a comparator antibiotic is initiated at a specified time post-infection.
-
The route of administration (e.g., subcutaneous, oral) and dosing regimen are designed to simulate human pharmacokinetics.[12]
4. Efficacy Assessment:
-
The primary endpoint is typically survival over a defined period (e.g., 10 days).[12]
-
Secondary endpoints may include bacterial burden in the lungs and blood at various time points post-treatment.
References
- 1. Activity of omadacycline tested against Streptococcus pneumoniae from a global surveillance program (2014) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. In Vivo Pharmacodynamic Evaluation of Omadacycline (PTK 0796) against Streptococcus pneumoniae in the Murine Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. droracle.ai [droracle.ai]
- 7. droracle.ai [droracle.ai]
- 8. Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Noncompromised penicillin-resistant pneumococcal pneumonia CBA/J mouse model and comparative efficacies of antibiotics in this model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Animal Models of Streptococcus pneumoniae Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
Omadacycline vs. Vancomycin: A Comparative Analysis of a Novel Aminomethylcycline and a Glycopeptide Antibiotic Against MRSA
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy of omadacycline and vancomycin against Methicillin-resistant Staphylococcus aureus (MRSA), supported by in vitro and in vivo experimental data.
This guide provides an objective comparison of the antibacterial activity of omadacycline, a novel aminomethylcycline, and vancomycin, a long-standing glycopeptide antibiotic, against the high-priority pathogen, Methicillin-resistant Staphylococcus aureus (MRSA). The following sections present a comprehensive overview of their in vitro potency, in vivo efficacy based on available preclinical models, and their respective mechanisms of action and resistance.
In Vitro Activity: Omadacycline Demonstrates Potent and Consistent Activity
Multiple surveillance studies highlight omadacycline's potent in vitro activity against a wide range of clinical isolates of MRSA. The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency, with lower values indicating greater activity.
Omadacycline consistently demonstrates low MIC values against MRSA, including against strains that exhibit resistance to other tetracyclines. In contrast, while vancomycin remains a primary therapy for MRSA infections, the phenomenon of "MIC creep" – a gradual increase in vancomycin MICs over time – has been observed. This trend is a concern as it has been associated with higher rates of treatment failure, even for isolates still classified as susceptible.[1][2]
Table 1: Comparative In Vitro Activity (MIC) of Omadacycline and Vancomycin against MRSA
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Key Findings |
| Omadacycline | 0.12 | 0.25 - 1.0 | Omadacycline demonstrates potent activity with consistently low MIC values against MRSA isolates from various surveillance programs.[3][4][5][6] Its activity is largely unaffected by tetracycline-specific resistance mechanisms like efflux pumps and ribosomal protection.[7][8] |
| Vancomycin | 0.70 - 1.5 | 1.0 - 2.0 | While most MRSA isolates remain susceptible to vancomycin, there is a notable distribution of MICs, with some studies reporting a significant number of isolates having MICs of 1.0 µg/mL or higher.[9][10] Treatment failures have been reported more frequently in infections caused by MRSA with vancomycin MICs at the higher end of the susceptible range (≥1.5 µg/mL).[2] |
MIC50 and MIC90 values are representative ranges compiled from multiple surveillance studies. Actual values may vary depending on the specific isolates and testing methodologies.
In Vivo Efficacy: Preclinical Models Support Omadacycline's Therapeutic Potential
Direct head-to-head in vivo comparisons of omadacycline and vancomycin for MRSA infections in standardized animal models are limited in the publicly available literature. However, existing preclinical studies in murine models demonstrate omadacycline's efficacy in treating systemic and localized MRSA infections.
In a neutropenic murine thigh infection model, omadacycline showed potent activity against both methicillin-susceptible Staphylococcus aureus (MSSA) and MRSA strains.[11][12] The study identified the area under the concentration-time curve to MIC ratio (AUC/MIC) as the pharmacodynamic index predictive of omadacycline's therapeutic effect.[11][12]
Furthermore, in a murine model of post-influenza MRSA pneumonia, omadacycline demonstrated efficacy comparable to linezolid in improving survival.[13] This study also suggested that omadacycline may have immunomodulatory properties, reducing inflammation in the lungs.[13] Another study using a neutropenic mouse pneumonia model also confirmed omadacycline's potent activity against MRSA.[14]
While these studies establish the in vivo activity of omadacycline, further research directly comparing its efficacy with vancomycin in various MRSA infection models would be beneficial for a more definitive assessment.
Experimental Protocols
The in vitro susceptibility data presented in this guide are primarily based on standardized methods recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method (CLSI/EUCAST)
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific bacterium.
Workflow for Broth Microdilution MIC Testing
Caption: Workflow of the broth microdilution method for MIC determination.
Key Steps:
-
Preparation of Antimicrobial Solutions: Serial two-fold dilutions of omadacycline and vancomycin are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the MRSA isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
For more detailed procedures, refer to the official guidelines from CLSI (document M07) and EUCAST.[15][16][17]
Mechanisms of Action and Resistance
The differing targets and mechanisms of action of omadacycline and vancomycin are fundamental to understanding their activity profiles and the development of resistance.
Omadacycline: Targeting Bacterial Protein Synthesis
Omadacycline, like other tetracyclines, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[7][9][18] This binding prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor site, thereby halting the elongation of the polypeptide chain.[19] A key advantage of omadacycline is its structural modification, which allows it to overcome the two major mechanisms of tetracycline resistance: efflux pumps (mediated by genes like tet(K)) and ribosomal protection (conferred by genes such as tet(M)).[8][20]
Vancomycin: Inhibiting Cell Wall Synthesis
Vancomycin is a glycopeptide antibiotic that disrupts the synthesis of the bacterial cell wall in Gram-positive bacteria.[1][21] It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[3][4][10] This binding sterically hinders the transglycosylation and transpeptidation reactions, which are essential for elongating and cross-linking the peptidoglycan chains, ultimately leading to cell lysis.[1][3]
Resistance to vancomycin in S. aureus can occur through several mechanisms. In vancomycin-intermediate S. aureus (VISA), resistance is often associated with a thickened, disorganized cell wall that "traps" vancomycin molecules, preventing them from reaching their target.[22][23] High-level resistance, seen in vancomycin-resistant S. aureus (VRSA), is typically mediated by the acquisition of the vanA gene cluster from vancomycin-resistant enterococci.[5][6][20] This gene cluster alters the peptidoglycan precursor target to D-alanyl-D-lactate (D-Ala-D-Lac), which has a significantly lower binding affinity for vancomycin.[23]
Mechanisms of Action and Resistance of Omadacycline and Vancomycin against MRSA
Caption: Mechanisms of action and resistance for omadacycline and vancomycin.
Conclusion
Omadacycline demonstrates potent and consistent in vitro activity against MRSA, including strains resistant to older tetracyclines. Its MIC values are generally lower and more tightly distributed than those of vancomycin. While direct comparative in vivo data is limited, preclinical studies support the efficacy of omadacycline in treating MRSA infections. The distinct mechanisms of action of these two antibiotics result in different resistance profiles. Omadacycline's ability to evade common tetracycline resistance mechanisms makes it a valuable agent. Conversely, the emergence of vancomycin-intermediate and -resistant strains underscores the need for continued surveillance and the development of alternative therapies. For researchers and drug development professionals, omadacycline represents a promising therapeutic option for MRSA infections, warranting further investigation and clinical evaluation.
References
- 1. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 2. researchgate.net [researchgate.net]
- 3. Vancomycin - Wikipedia [en.wikipedia.org]
- 4. amberlife.net [amberlife.net]
- 5. Mechanisms of vancomycin resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vancomycin resistant Staphylococcus aureus infections: A review of case updating and clinical features - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Antimicrobial Resistance in Methicillin-Resistant Staphylococcus aureus to Newer Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of the novel aminomethylcycline antibiotic omadacycline [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Vancomycin Hydrochloride? [synapse.patsnap.com]
- 11. In Vivo Pharmacodynamics of Omadacycline against Staphylococcus aureus in the Neutropenic Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Omadacycline exhibits anti-inflammatory properties and improves survival in a murine model of post-influenza MRSA pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Pharmacodynamic Evaluation of Omadacycline against Staphylococcus aureus in the Neutropenic Mouse Pneumonia Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cgspace.cgiar.org [cgspace.cgiar.org]
- 16. EUCAST: MIC Determination [eucast.org]
- 17. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 18. Omadacycline - Wikipedia [en.wikipedia.org]
- 19. microbiologyjournal.org [microbiologyjournal.org]
- 20. Mechanisms of vancomycin resistance in staphylococcus aureus, article review [wisdomlib.org]
- 21. Mode of action and in-vitro activity of vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. MECHANISM OF VANCOMYCIN RESISTANCE IN MRSA STRAIN MU50 [jstage.jst.go.jp]
- 23. Mechanisms of vancomycin resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of omadacycline's safety profile against other broad-spectrum antibiotics
A comprehensive review of the safety and tolerability of omadacycline in contrast to other commonly utilized broad-spectrum antibiotics, including linezolid and moxifloxacin. This guide synthesizes data from pivotal clinical trials to provide researchers, scientists, and drug development professionals with a detailed comparison of adverse event profiles, supported by experimental methodologies and visual representations of key biological pathways.
Omadacycline, a novel aminomethylcycline antibiotic, has emerged as a critical agent in the fight against community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI). Its efficacy against a wide range of pathogens, including resistant strains, has been established in multiple clinical trials. This guide focuses on the comparative safety profile of omadacycline, drawing primarily from the Omadacycline in Acute Skin and Skin Structure Infections (OASIS) and the Omadacycline for Pneumonia Treatment in the Community (OPTIC) clinical trials.
Comparative Safety Data: Omadacycline vs. Linezolid and Moxifloxacin
The safety and tolerability of omadacycline have been rigorously evaluated in phase 3, randomized, double-blind, multicenter clinical trials. The following tables summarize the incidence of treatment-emergent adverse events (TEAEs) for omadacycline compared to linezolid in patients with ABSSSI and to moxifloxacin in patients with CABP.
Table 1: Treatment-Emergent Adverse Events in Patients with Acute Bacterial Skin and Skin Structure Infections (OASIS-1 & OASIS-2 Pooled Data)
| Adverse Event | Omadacycline (n=691) | Linezolid (n=689) |
| Any TEAE | 51.1% | 41.2% |
| Nausea | 18.9% (PO-start) / 11.2% (IV-start) | Not specified in pooled data |
| Vomiting | Not specified in pooled data | Not specified in pooled data |
| Diarrhea | Not specified in pooled data | Not specified in pooled data |
| Headache | Not specified in pooled data | Not specified in pooled data |
| Serious TEAEs | 2.3% | 1.9% |
| Discontinuation due to TEAEs | 1.7% | 1.5% |
Data synthesized from the OASIS-1 (NCT02378480) and OASIS-2 (NCT02877927) trials[1][2][3].
Table 2: Treatment-Emergent Adverse Events in Patients with Community-Acquired Bacterial Pneumonia (OPTIC Trial)
| Adverse Event | Omadacycline (n=386) | Moxifloxacin (n=388) |
| Any TEAE | 41.1% | 48.5% |
| Nausea | 10.2% | 18.0% |
| Vomiting | Not specified in detail | Not specified in detail |
| Diarrhea | 1% | 8% |
| Headache | Not specified in detail | Not specified in detail |
| Serious TEAEs | 6.0% | 6.7% |
| Discontinuation due to TEAEs | 5.5% | 7.0% |
| Mortality | 2% (8 deaths) | 1% (4 deaths) |
Data from the OPTIC trial (NCT02531438)[4][5][6]. The cause of the mortality imbalance has not been established[4].
Experimental Protocols
The data presented above were derived from rigorously designed clinical trials. Below are the key aspects of their methodologies.
OASIS-1 and OASIS-2 Trials (for ABSSSI)
-
Study Design: These were two phase 3, multicenter, randomized, double-blind studies. OASIS-1 compared intravenous (IV) to oral omadacycline with IV to oral linezolid, while OASIS-2 focused on an oral-only regimen[1][2][3].
-
Patient Population: Adults with ABSSSI, including cellulitis/erysipelas, wound infections, or major cutaneous abscesses, with a lesion size of at least 75 cm² were enrolled[7].
-
Dosing Regimen:
-
OASIS-1: Omadacycline (100 mg IV every 12 hours for two doses, then 100 mg IV every 24 hours) or linezolid (600 mg IV every 12 hours). A transition to oral therapy (omadacycline 300 mg once daily or linezolid 600 mg every 12 hours) was permitted after at least 3 days[3].
-
OASIS-2: Oral omadacycline (450 mg once daily for 2 days, then 300 mg once daily) or oral linezolid (600 mg every 12 hours)[3].
-
-
Safety Assessment: Treatment-emergent adverse events were monitored throughout the study. The severity and relationship to the study drug were assessed by the investigators. Safety was assessed by monitoring AEs and standard clinical laboratory tests[7].
OPTIC Trial (for CABP)
-
Study Design: A phase 3, multicenter, randomized, double-blind, non-inferiority trial[4][5][6].
-
Patient Population: Adult patients with a diagnosis of community-acquired bacterial pneumonia[4].
-
Dosing Regimen: Omadacycline (100 mg IV every 12 hours for two doses, then 100 mg IV every 24 hours) or moxifloxacin (400 mg IV every 24 hours). A switch to oral therapy (omadacycline 300 mg once daily or moxifloxacin 400 mg once daily) was allowed after a minimum of 3 days of IV therapy[4].
-
Safety Assessment: Safety was evaluated through the monitoring of treatment-emergent adverse events, clinical laboratory tests, vital signs, and electrocardiograms. The severity of CABP symptoms was evaluated on a 4-point scale (absent, mild, moderate, or severe)[4].
Signaling Pathways and Mechanisms of Adverse Events
The adverse effects of omadacycline and the comparator antibiotics can be understood by examining their interactions with cellular pathways.
Omadacycline and Tetracycline-Class Associated Photosensitivity
Tetracycline antibiotics, including omadacycline, are known to cause photosensitivity. This reaction is initiated by the absorption of ultraviolet (UV) radiation by the drug molecule, leading to the generation of reactive oxygen species (ROS)[8][9]. These ROS can cause cellular damage and trigger inflammatory responses in the skin, manifesting as an exaggerated sunburn[8].
Caption: Tetracycline-induced photosensitivity pathway.
Linezolid-Associated Peripheral Neuropathy and Mitochondrial Toxicity
A significant adverse effect associated with long-term linezolid use is peripheral neuropathy, which is linked to mitochondrial toxicity. Linezolid can inhibit mitochondrial protein synthesis, which is crucial for the proper functioning of the electron transport chain and cellular respiration[10][11][12][13]. This impairment can lead to cellular dysfunction and damage, particularly in neurons with high energy demands, resulting in neuropathy[10][12][14].
Caption: Linezolid-induced mitochondrial toxicity pathway.
Moxifloxacin and Phototoxicity
Similar to tetracyclines, fluoroquinolones like moxifloxacin can induce phototoxicity, although the potential is generally considered lower for moxifloxacin[15][16][17][18]. The mechanism also involves the absorption of UV-A radiation and the subsequent generation of oxidative stress[16][17]. Studies have shown that fluoroquinolones can decrease the activity of antioxidant enzymes, further contributing to cellular damage in the presence of UV light[15][16][17].
References
- 1. Safety and efficacy of omadacycline by BMI categories and diabetes history in two Phase III randomized studies of patients with acute bacterial skin and skin structure infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Making sure you're not a bot! [academiccommons.columbia.edu]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Frontiers | Omadacycline in the treatment of community-acquired bacterial pneumonia in patients with comorbidities: a post-hoc analysis of the phase 3 OPTIC trial [frontiersin.org]
- 6. Omadacycline in the treatment of community-acquired bacterial pneumonia in patients with comorbidities: a post-hoc analysis of the phase 3 OPTIC trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Omadacycline Versus Linezolid in Acute Bacterial Skin and Skin Structure Infections in Persons Who Inject Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Tetracyclines: light-activated antibiotics? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Linezolid Toxicity and Mitochondrial Susceptibility: A Novel Neurological Complication in a Lebanese Patient [frontiersin.org]
- 12. Influence of Mitochondrial Genetics on the Mitochondrial Toxicity of Linezolid in Blood Cells and Skin Nerve Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Linezolid-induced inhibition of mitochondrial protein synthesis. | Semantic Scholar [semanticscholar.org]
- 14. Linezolid‐induced optic neuropathy: a mitochondrial disorder? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of norfloxacin and moxifloxacin on melanin synthesis and antioxidant enzymes activity in normal human melanocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular and Biochemical Basis of Fluoroquinolones-Induced Phototoxicity—The Study of Antioxidant System in Human Melanocytes Exposed to UV-A Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular and Biochemical Basis of Fluoroquinolones-Induced Phototoxicity-The Study of Antioxidant System in Human Melanocytes Exposed to UV-A Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Omadacycline's Efficacy in the Face of Tetracycline Resistance: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of omadacycline with older tetracycline-class antibiotics, specifically focusing on its performance against bacterial strains exhibiting well-defined tetracycline resistance mechanisms. The information presented is supported by experimental data to assist researchers and drug development professionals in understanding the potential advantages of omadacycline in overcoming common resistance hurdles.
Overcoming Established Resistance: Omadacycline's Mechanism of Action
Omadacycline, a novel aminomethylcycline, shares the fundamental mechanism of action with older tetracyclines, which involves inhibiting bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2] However, key structural modifications at the C-7 and C-9 positions of its D-ring empower omadacycline to effectively circumvent the two primary mechanisms of tetracycline resistance: efflux pumps and ribosomal protection.[1][2]
The modification at the C-9 position, in particular, plays a crucial role in overcoming ribosomal protection, a common resistance strategy employed by bacteria where proteins like Tet(M) and Tet(O) bind to the ribosome and dislodge the antibiotic.[1][3] Omadacycline's bulky C-9 side chain is thought to sterically hinder the binding of these ribosomal protection proteins, allowing it to remain bound to the ribosome and inhibit protein synthesis. Furthermore, the C-7 modification helps in evading tetracycline-specific efflux pumps, which actively transport older tetracyclines out of the bacterial cell.[1][2]
Comparative In Vitro Activity: A Quantitative Look at Cross-Resistance
The in vitro activity of omadacycline has been extensively evaluated against a wide range of bacterial isolates, including those with characterized tetracycline resistance genes. The following tables summarize the minimum inhibitory concentration (MIC) data, providing a direct comparison of omadacycline's potency with that of tetracycline, doxycycline, and minocycline against resistant strains. A lower MIC value indicates greater potency.
Table 1: Comparative Activity against Gram-Positive Bacteria with Tetracycline Resistance Determinants
| Organism | Resistance Mechanism | Omadacycline MIC (µg/mL) | Tetracycline MIC (µg/mL) | Doxycycline MIC (µg/mL) | Minocycline MIC (µg/mL) |
| Staphylococcus aureus | Efflux (tet(K)) | 0.12/0.25 (MIC₅₀/₉₀)[4][5] | 16-32[6] | 1-4[6] | >8[7] |
| Staphylococcus aureus | Ribosomal Protection (tet(M)) | 0.12-1[6] | 32->64[6] | 2-16[6] | >8[7] |
| Enterococcus faecalis | Ribosomal Protection (tet(M)) | 0.125-0.5[6] | 32-64[6] | 2-8[6] | - |
| Enterococcus faecalis | Efflux (tet(L)) | 0.25[6] | 64[6] | 16[6] | - |
| Enterococcus faecalis | Efflux (tet(L)) + Ribosomal Protection (tet(M)) | 0.25[6] | >64[6] | 16[6] | - |
| Streptococcus pneumoniae | Ribosomal Protection (tet(M)) | ≤0.06[6] | - | - | - |
MIC₅₀/₉₀ represents the concentration required to inhibit 50% and 90% of the isolates, respectively.
Table 2: Comparative Activity against Gram-Negative Bacteria with Tetracycline Resistance Determinants
| Organism | Resistance Mechanism | Omadacycline MIC (µg/mL) | Tetracycline MIC (µg/mL) | Doxycycline MIC (µg/mL) |
| Enterobacteriaceae | Efflux (tet(A)) | 4 (MIC₅₀)[4][5] | 62.5-100% resistance[4][5] | 62.5-100% resistance[4][5] |
| Enterobacteriaceae | Efflux (tet(B)) | 1/4 (MIC₅₀/₉₀)[4][5] | 62.5-100% resistance[4][5] | 62.5-100% resistance[4][5] |
| Enterobacteriaceae | Efflux (tet(D)) | 2 (MIC₅₀)[4][5] | 62.5-100% resistance[4][5] | 62.5-100% resistance[4][5] |
| Escherichia coli | Efflux | 2[6] | 64->64[6] | 16[6] |
Experimental Protocols for Susceptibility Testing
The data presented in this guide are primarily derived from antimicrobial susceptibility testing (AST) performed using standardized methods. The two most common methods are broth microdilution and disk diffusion, with protocols established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method (based on CLSI M07)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid growth medium.
-
Preparation of Antimicrobial Solutions: Serial two-fold dilutions of the antibiotics are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are included.
-
Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Disk Diffusion Method (Kirby-Bauer, based on EUCAST guidelines)
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antimicrobial agent.
-
Inoculum Preparation: A bacterial inoculum is prepared to a turbidity of a 0.5 McFarland standard.
-
Inoculation: A sterile cotton swab is dipped into the inoculum, and the excess fluid is removed. The swab is then used to streak the entire surface of a Mueller-Hinton agar plate to ensure confluent growth.
-
Application of Disks: Paper disks impregnated with a standardized concentration of the antibiotic are placed on the agar surface.
-
Incubation: The plates are inverted and incubated at 35°C for 16-20 hours.
-
Result Interpretation: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The results are interpreted as "Susceptible," "Intermediate," or "Resistant" based on standardized zone diameter breakpoints.
Visualizing Mechanisms and Workflows
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of tetracycline action and resistance, and how omadacycline overcomes them.
Caption: Generalized workflow for determining antimicrobial cross-resistance.
References
- 1. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 4. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 5. nicd.ac.za [nicd.ac.za]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. testinglab.com [testinglab.com]
Meta-analysis of clinical trial data comparing omadacycline to other antibiotics for acute bacterial infections
A comprehensive review of pivotal clinical trials reveals omadacycline as a potent therapeutic alternative to standard-of-care antibiotics for acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP). This analysis synthesizes efficacy and safety data from key Phase 3 studies, providing a comparative guide for researchers and drug development professionals.
Omadacycline (Nuzyra), a modernized tetracycline, has demonstrated non-inferiority to established antibiotics such as linezolid and moxifloxacin in treating common acute bacterial infections.[1][2][3] Its approval by the U.S. Food and Drug Administration (FDA) for both ABSSSI and CABP provides a valuable option, particularly in the face of growing antibiotic resistance.[2][4][5] This guide delves into the quantitative data from head-to-head clinical trials and meta-analyses to objectively assess omadacycline's performance.
Acute Bacterial Skin and Skin Structure Infections (ABSSSI): Omadacycline vs. Linezolid
A meta-analysis of the OASIS-1 and OASIS-2 trials, which enrolled a combined total of nearly 1400 patients, established the non-inferiority of omadacycline to linezolid for the treatment of ABSSSI.[6][7] These studies included patients with cellulitis/erysipelas, wound infections, and major abscesses.[7]
Efficacy Data
The primary efficacy endpoint in these trials was the early clinical response (ECR) at 48 to 72 hours, defined as a reduction in lesion size of at least 20% without receiving rescue antibacterial therapy.[8][9] A network meta-analysis of 39 randomized controlled trials (RCTs) involving 20,862 patients with ABSSSI found omadacycline to have comparable or potentially superior efficacy to many other anti-MRSA agents.[10][11]
| Efficacy Endpoint | Omadacycline | Linezolid | Outcome |
| Early Clinical Response (ECR) in mITT Population | 88% (315/360)[12][13] | 83% (297/360)[12][13] | Omadacycline was non-inferior to linezolid. |
| Investigator-Assessed Clinical Response at PTE in mITT Population | 84% (303/360)[12][13] | 81% (291/360)[12][13] | Omadacycline was non-inferior to linezolid. |
| Investigator-Assessed Clinical Response at PTE in CE Population | 98% (278/284)[12][13] | 96% (279/292)[12][13] | Omadacycline was non-inferior to linezolid. |
Safety Profile
Treatment-emergent adverse events (TEAEs) were reported in both treatment arms. The most common TEAEs associated with omadacycline were gastrointestinal in nature.
| Adverse Event | Omadacycline | Linezolid |
| Nausea | 30%[12] | 8%[12] |
| Vomiting | 17%[12] | 3%[12] |
| Any TEAE | 51.1%[7] | 41.2%[7] |
| Discontinuation due to AEs | 2%[9] | 1.2%[9] |
Experimental Protocol: OASIS-2 Trial (Oral Formulation)
The OASIS-2 trial was a Phase 3, double-blind, multicenter, randomized, controlled, non-inferiority study.[12][13]
-
Patient Population: Adults with ABSSSI (wound infection, cellulitis/erysipelas, or major abscess) were enrolled.[12][13]
-
Randomization: Patients were randomly assigned in a 1:1 ratio to receive either oral omadacycline or oral linezolid.[12][13]
-
Treatment Regimen:
-
Primary Endpoints:
-
Non-inferiority Margin: A 10% non-inferiority margin was used.[12][13]
References
- 1. Omadacycline for treatment of acute bacterial infections: a meta-analysis of phase II/III trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA Approves NUZYRA™ (Omadacycline) for Community-Acquired Bacterial Pneumonia and Acute Skin and Skin Structure Infections - Conference Correspondent [conference-correspondent.com]
- 3. Omadacycline: A Newly Approved Antibacterial from the Class of Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. healthnet.com [healthnet.com]
- 5. Paratek Announces FDA Approval of NUZYRA™ (Omadacycline) – Zai Lab Limited [zailab.gcs-web.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. academic.oup.com [academic.oup.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Intravenous Versus Oral Omadacycline or Linezolid for Acute Bacterial Skin and Skin Infections: A post hoc Analysis of the OASIS Trials | Semantic Scholar [semanticscholar.org]
- 10. Omadacycline for the treatment of acute bacterial skin and skin structure infections: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Once-daily oral omadacycline versus twice-daily oral linezolid for acute bacterial skin and skin structure infections (OASIS-2): a phase 3, double-blind, multicentre, randomised, controlled, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Omadacycline Mesylate
For researchers, scientists, and drug development professionals, the integrity of their work extends to the responsible management of chemical compounds, including the proper disposal of investigational drugs like omadacycline mesylate. Adherence to established disposal protocols is essential for laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound in a laboratory setting.
Core Principles of Pharmaceutical Waste Management
The disposal of pharmaceutical waste, including antibiotics like this compound, is regulated by multiple agencies, primarily the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2] A key principle is the avoidance of improper disposal methods such as flushing down drains or discarding in regular trash, which can lead to environmental contamination and the development of antibiotic-resistant bacteria.[2][3][4]
Step-by-Step Disposal Protocol for this compound
This protocol is designed for research quantities of this compound and associated materials.
1. Personal Protective Equipment (PPE) and Handling: Before beginning any disposal procedures, ensure appropriate PPE is worn, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[5][6] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[7][8]
2. Waste Segregation and Containerization: Proper segregation of waste is critical.
-
Hazardous Pharmaceutical Waste: this compound, due to its biological activity, should be treated as a hazardous chemical waste.[4] It should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[2] These containers are typically black and marked "hazardous waste pharmaceuticals."[2]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and empty vials, should also be disposed of as hazardous waste.[3]
-
Non-Hazardous Waste: General laboratory waste that has not been in contact with the compound can be disposed of in standard non-hazardous waste streams.
3. Decontamination of Work Surfaces: Following the handling and packaging of this compound for disposal, all work surfaces and equipment should be thoroughly decontaminated. Use a suitable cleaning agent, such as 70% ethanol or another laboratory-grade disinfectant, to wipe down all potentially contaminated areas.
4. Temporary Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.[6][9] The storage area should be clearly marked as containing hazardous waste.
5. Final Disposal: The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.[5] These companies are equipped to handle and transport chemical waste in accordance with EPA and Department of Transportation (DOT) regulations.[3] The most common method for the destruction of pharmaceutical waste is incineration at a permitted facility.[2]
Do not attempt to dispose of this compound through autoclaving as this may not fully destroy the active pharmaceutical ingredient.[4]
Quantitative Data Summary
| Parameter | Omadacycline Tosylate | Omadacycline Hydrochloride | Omadacycline Impurity 7 | General Pharmaceutical Waste |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant.[6] | Dispose of contents/container in accordance with local regulation.[9] | Offer to a licensed hazardous material disposal company.[5] | Incineration at a licensed medical incineration site.[2] |
| Container Type | Suitable, closed containers.[8] | Tightly-closed container.[9] | N/A | Black containers for hazardous pharmaceutical waste.[2] |
| Environmental Precautions | Prevent further leakage or spillage. Do not let the chemical enter drains.[8] | Keep the product away from drains or water courses.[9] | Avoid discharge into drains, water courses or onto the ground.[5] | Subpart P bans all sewer-based disposal of hazardous waste pharmaceuticals.[2] |
Experimental Workflow for Disposal
The logical flow of the disposal process is critical to ensure safety and compliance.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. aksci.com [aksci.com]
- 7. medkoo.com [medkoo.com]
- 8. echemi.com [echemi.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Essential Safety and Logistical Information for Handling Omadacycline Mesylate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical guidance for the handling and disposal of Omadacycline mesylate in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment
This compound is a tetracycline-class antibacterial agent. While specific data for the mesylate salt is limited, information from related Omadacycline compounds indicates it may cause skin, eye, and respiratory irritation.[1] Some forms of Omadacycline are suspected of damaging fertility or the unborn child and may cause harm to breast-fed children.[2] Therefore, stringent safety precautions are necessary.
Table 1: Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Eye Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US) standards.[3] |
| Hand Protection | Chemical-impermeable gloves | Gloves must be inspected prior to use. Wash and dry hands after handling. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[3] |
| Body Protection | Fire/flame resistant and impervious clothing; Laboratory coat | To be worn over personal clothing to prevent skin contact.[3] |
| Respiratory Protection | Full-face respirator | To be used if exposure limits are exceeded, if irritation or other symptoms are experienced, or if handling generates dust or aerosols.[3] |
Safe Handling and Operational Plan
All operations involving this compound should be conducted in a well-ventilated area, ideally within a certified chemical fume hood, to minimize inhalation exposure.[3][4] An emergency eyewash station and safety shower must be readily accessible.[4][5]
Procedural Steps for Handling
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before commencing any work.
-
Ensure the work area is clean and uncluttered.
-
Assemble all necessary equipment and reagents.
-
Don the appropriate PPE as detailed in Table 1.
-
-
Weighing and Aliquoting:
-
Solution Preparation:
-
Post-Handling:
Emergency Procedures and First Aid
Table 2: First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was inhaled.[3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[3][5] |
| Eye Contact | Rinse with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][5] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3][5] |
Spill and Disposal Plan
Spill Containment and Cleanup
-
Evacuate: Evacuate personnel from the immediate spill area.[3]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[3]
-
Absorb: For liquid spills, use an inert absorbent material. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[1]
-
Collect: Place the collected material into a suitable, closed container for disposal.[3]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Protocol
-
Chemical Waste: this compound and any contaminated materials should be disposed of as hazardous chemical waste.[5]
-
Method: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
-
Containers: Empty containers can be triple-rinsed and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[3]
-
Environmental Precaution: Discharge into the environment must be avoided. Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[3]
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
